molecular formula C8H9NO4S B1517818 3-(Sulfamoylmethyl)benzoic acid CAS No. 1099184-83-4

3-(Sulfamoylmethyl)benzoic acid

Cat. No.: B1517818
CAS No.: 1099184-83-4
M. Wt: 215.23 g/mol
InChI Key: LNLWKMAZBPYIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Sulfamoylmethyl)benzoic acid is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features both a benzoic acid and a sulfamoylmethyl functional group, making it a valuable building block for the synthesis of more complex molecules. This compound can be utilized as a key intermediate in the development of potential enzyme inhibitors, given the sulfonamide group's known role in binding to active sites of various enzymes. Researchers may employ it in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. Its molecular structure lends itself to further chemical modifications, enabling its incorporation into larger molecular scaffolds such as drug candidates or chemical probes. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Specific safety and handling information, including hazard statements and precautionary measures, should be consulted on the material safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(sulfamoylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLWKMAZBPYIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Sulfamoylmethyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Sulfamoylbenzoic Acid

Senior Application Scientist Note: Initial analysis for the requested topic, 3-(Sulfamoylmethyl)benzoic acid, revealed a significant scarcity of consolidated technical data in publicly available chemical literature and databases. To provide a comprehensive and scientifically robust guide as requested, this document will focus on the well-characterized and structurally related isomer, 3-Sulfamoylbenzoic acid (CAS RN: 636-76-0) . This compound, where the sulfamoyl group is directly attached to the aromatic ring, serves as a vital chemical intermediate and scaffold in numerous research applications, and its extensive documentation allows for an in-depth exploration of its properties and utility.

Abstract

3-Sulfamoylbenzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a sulfonamide group at the meta-position of a benzene ring. This unique arrangement makes it a versatile building block in medicinal chemistry and materials science. Its ability to engage in a variety of chemical transformations, coupled with the biological significance of the sulfonamide moiety, has positioned it as a key intermediate in the synthesis of targeted therapeutics, including receptor agonists and antagonists. This guide provides a detailed examination of its chemical and physical properties, synthetic methodologies, reactivity, and applications, offering researchers and drug development professionals a foundational understanding of its scientific utility.

Chemical Identity and Physicochemical Properties

3-Sulfamoylbenzoic acid is a white, crystalline solid at room temperature.[1][2] Its structure consists of a benzoic acid core with an aminosulfonyl (-SO₂NH₂) group substituted at the C3 position. The presence of both a strong acidic group (carboxylic acid) and a weakly acidic group (sulfonamide) governs its solubility and reactivity.

A summary of its core physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name 3-sulfamoylbenzoic acid[3]
Synonyms m-Sulfamoylbenzoic acid, 3-Carboxybenzenesulfonamide[1]
CAS Number 636-76-0[1][2][3]
Molecular Formula C₇H₇NO₄S[1][3]
Molecular Weight 201.20 g/mol [2][3]
Melting Point 251-252 °C[2]
Appearance White to off-white solid[1][2]
Solubility Slightly soluble in water (6.2 g/L at 25 °C)[1]
pKa 3.54 (carboxylic acid)[1][2]

Synthesis and Reactivity

The synthesis and reactivity of 3-sulfamoylbenzoic acid are dictated by its two primary functional groups. The carboxylic acid can undergo esterification and amidation, while the sulfonamide can be N-functionalized.

General Synthesis Pathway

A common and efficient laboratory-scale synthesis involves the ammonolysis of 3-(chlorosulfonyl)benzoic acid.[4] This precursor is typically generated via the chlorosulfonation of benzoic acid. The overall workflow is straightforward and provides the target compound in high yield.

SynthesisWorkflow start 3-(Chlorosulfonyl)benzoic Acid reagent + Ammonium Hydroxide (NH₄OH) (Ice Bath) start->reagent step2 Acidification (HCl) & Precipitation reagent->step2 product 3-Sulfamoylbenzoic Acid step2->product

Caption: General workflow for the synthesis of 3-Sulfamoylbenzoic acid.

Experimental Protocol: Synthesis from 3-(Chlorosulfonyl)benzoic Acid

This protocol describes a robust method for preparing 3-sulfamoylbenzoic acid.[4] The causality for key steps is explained to provide deeper insight.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • 25% Ammonium hydroxide solution

  • Concentrated hydrochloric acid

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a flask submerged in an ice-water bath, place 250 mL of 25% ammonium hydroxide solution. The ice bath is critical to dissipate the heat generated during the exothermic reaction between the sulfonyl chloride and ammonia, preventing potential side reactions and degradation.

  • Addition of Reactant: Slowly add 25 g of 3-(chlorosulfonyl)benzoic acid to the chilled ammonium hydroxide solution in small portions with continuous stirring.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours to ensure the reaction proceeds to completion.

  • Workup - Concentration: Reduce the volume of the reaction mixture to approximately 50 mL using a rotary evaporator. This step removes excess ammonia and water.

  • Precipitation: Under continued stirring, carefully acidify the concentrated solution with concentrated hydrochloric acid until the pH is below 2. This protonates the carboxylate and sulfonamide groups, significantly reducing the molecule's solubility in the aqueous medium and causing the product to precipitate out of the solution.

  • Isolation and Drying: Collect the resulting white solid via vacuum filtration, washing with a small amount of cold deionized water. Dry the product in a vacuum desiccator to yield 3-sulfamoylbenzoic acid. (Expected yield: ~96%).[4]

Chemical Reactivity

The dual functionality of 3-sulfamoylbenzoic acid makes it a versatile synthon.

  • Carboxylic Acid Group: This group readily participates in standard reactions such as esterification with alcohols under acidic catalysis and amidation with amines using coupling agents (e.g., EDC.HCl).

  • Sulfonamide Group: The nitrogen atom of the sulfonamide can be alkylated or arylated, although this typically requires strong base conditions. This allows for the creation of a diverse library of N-substituted derivatives, a common strategy in drug design.[5][6]

Spectroscopic Profile

Characterization of 3-sulfamoylbenzoic acid relies on standard spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): Expected signals include a broad singlet for the carboxylic acid proton (δ > 13 ppm), distinct multiplets for the four aromatic protons in the region of δ 7.7-8.4 ppm, and a singlet corresponding to the two sulfonamide protons (δ ~7.5 ppm).[4]

  • LC/MS (ES-): The compound can be readily identified by its molecular ion peak, typically observed at m/z 199.8, corresponding to [M-H]⁻.[4]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include C=O stretching for the carboxylic acid (~1700 cm⁻¹), S=O stretching for the sulfonamide group (~1350 and 1160 cm⁻¹), and N-H stretching (~3300 cm⁻¹).

Applications in Research and Drug Discovery

The 3-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry due to the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, mimicking peptide bonds and engaging with biological targets.

Applications parent 3-Sulfamoylbenzoic Acid Scaffold app1 GPCR Ligand Design parent->app1 app2 Antimicrobial Agents parent->app2 sub1_1 LPA₂ Receptor Agonists (Anti-apoptotic Effects) app1->sub1_1 sub1_2 P2Y₁₄ Receptor Antagonists (Anti-inflammatory) app1->sub1_2 sub2_1 Transition Metal Complexes (Antibacterial/Anthelmintic) app2->sub2_1

Caption: Key application areas for 3-Sulfamoylbenzoic acid derivatives.

  • G-Protein Coupled Receptor (GPCR) Modulation: Researchers have successfully used this scaffold to design potent and specific ligands for GPCRs.

    • LPA₂ Receptor Agonists: By synthesizing analogues of 3-sulfamoylbenzoic acid, scientists have developed subnanomolar agonists specific to the Lysophosphatidic Acid Receptor 2 (LPA₂), which is implicated in mediating anti-apoptotic effects.[5][6]

    • P2Y₁₄ Receptor Antagonists: A series of novel 3-sulfonamido benzoic acid derivatives were designed as potent antagonists for the P2Y₁₄ receptor, a target for treating acute lung injury and other inflammatory diseases.[7]

  • Antimicrobial Drug Design: The incorporation of biocompatible metals like Ni(II), Co(II), Cu(II), and Zn(II) into ligands derived from sulfamoylbenzoic acid has yielded complexes with significant antibacterial and anthelmintic activity.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-sulfamoylbenzoic acid presents several hazards.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

3-Sulfamoylbenzoic acid is a chemical of significant value to the scientific community, particularly those in pharmaceutical development. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal starting point for the construction of complex molecular architectures. Its proven success as a core scaffold in the development of potent receptor modulators and antimicrobial agents underscores its importance and ensures its continued relevance in future research endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 229352, 3-Sulfamoylbenzoic acid. Available from: [Link]

  • D. V. V. N. Sudheer, et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Available from: [Link]

  • Anis, I., et al. (2018). A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sankaran, K., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Sulfamoylmethyl)benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(sulfamoylmethyl)benzoic acid and its analogues. This class of compounds holds significant interest in medicinal chemistry, and a thorough understanding of their synthesis is crucial for further drug discovery and development efforts. This document details two primary, field-proven synthetic pathways, offering step-by-step protocols, mechanistic insights, and a discussion of the critical process parameters. The guide is designed to equip researchers and drug development professionals with the practical knowledge required to synthesize these valuable molecules efficiently and safely.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of both a carboxylic acid and a benzylic sulfonamide group provides a unique combination of functionalities that can interact with diverse biological targets.[1] Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The incorporation of a benzoic acid moiety can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, for instance, by improving its solubility or enabling specific interactions with receptor sites.[1]

Analogues of sulfamoylbenzoic acid have shown promise as potent and selective inhibitors of various enzymes and receptors. For example, certain derivatives have been investigated as LPA2 receptor agonists, which have potential applications in treating conditions like acute lung injury.[3][4] The benzylic sulfonamide linkage, in particular, is a common feature in many drug candidates due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.[5]

A robust and versatile synthetic approach to this compound analogues is therefore highly desirable to facilitate the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This guide will focus on two principal synthetic routes, providing the necessary detail for their successful implementation in a laboratory setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of the this compound core reveals two logical disconnection points, leading to two primary synthetic strategies.

Retrosynthesis Target This compound Intermediate1 3-(Aminomethyl)benzoic Acid Target->Intermediate1 Sulfonylation Intermediate2 3-(Chloromethyl)benzoic Acid Target->Intermediate2 Nucleophilic Substitution Intermediate1->Intermediate2 Amination StartingMaterial1 Benzoyl Chloride + Paraformaldehyde Intermediate2->StartingMaterial1 Friedel-Crafts type reaction StartingMaterial2 m-Toluic Acid Intermediate2->StartingMaterial2 Chlorination Sulfonamide Sulfonamide Intermediate2->Sulfonamide with Sulfonamide

Figure 1: Retrosynthetic analysis of this compound.

Route 1 involves the formation of the C-N bond followed by the N-S bond. This begins with the synthesis of a key intermediate, 3-(chloromethyl)benzoic acid, which is then converted to 3-(aminomethyl)benzoic acid. The final step is the sulfonylation of the amino group.

Route 2 focuses on the direct formation of the C-S bond (or C-N bond depending on the specific reagents) by reacting 3-(chloromethyl)benzoic acid with a suitable sulfonamide precursor.

This guide will now detail the experimental protocols for both of these synthetic pathways.

Synthetic Pathway 1: Stepwise Construction via an Amine Intermediate

This route offers a modular approach, allowing for the synthesis of a common amine intermediate that can then be reacted with various sulfonylating agents to generate a library of analogues.

Synthesis of 3-(Chloromethyl)benzoic Acid: The Gateway Intermediate

A reliable method for the synthesis of 3-(chloromethyl)benzoic acid is the Lewis acid-catalyzed reaction of benzoyl chloride with paraformaldehyde.[6][7] This electrophilic aromatic substitution reaction introduces the chloromethyl group at the meta position due to the deactivating and meta-directing nature of the acyl group.

Synthesis_3_Chloromethylbenzoic_Acid cluster_0 Synthesis of 3-(Chloromethyl)benzoic Acid Benzoyl Chloride plus1 + Benzoyl Chloride->plus1 Paraformaldehyde (CH2O)n plus1->Paraformaldehyde arrow1 Lewis Acid (e.g., ZnCl2, AlCl3) Solvent (e.g., CCl4) Heat Paraformaldehyde->arrow1 3-Chloromethylbenzoyl Chloride arrow1->3-Chloromethylbenzoyl Chloride arrow2 H2O (Hydrolysis) 3-Chloromethylbenzoyl Chloride->arrow2 3-Chloromethylbenzoic Acid arrow2->3-Chloromethylbenzoic Acid

Figure 2: Synthesis of 3-(chloromethyl)benzoic acid from benzoyl chloride.

Experimental Protocol: Synthesis of 3-(Chloromethyl)benzoic Acid

  • To a stirred suspension of a Lewis acid (e.g., anhydrous zinc chloride, 0.2 equivalents) in a chlorinated solvent (e.g., carbon tetrachloride) is added benzoyl chloride (1.0 equivalent).

  • Paraformaldehyde (1.3 equivalents) is then added portion-wise to the mixture.

  • The reaction mixture is heated to 55-60 °C and stirred for 10-20 hours under an inert atmosphere (e.g., nitrogen). The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, the reaction is cooled to room temperature and slowly quenched by pouring it into ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-(chloromethyl)benzoic acid, which can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The Lewis acid is crucial for activating the paraformaldehyde, generating a reactive electrophile that can undergo Friedel-Crafts-type acylation on the aromatic ring. The choice of Lewis acid can influence the reaction rate and selectivity.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the Lewis acid with atmospheric moisture, which would deactivate the catalyst.

  • Quenching with Ice-Water: The slow addition to ice-water serves to hydrolyze the intermediate acid chloride to the desired carboxylic acid and to decompose the Lewis acid in a controlled manner.

Synthesis of 3-(Aminomethyl)benzoic Acid: Introducing the Nitrogen Nucleophile

The conversion of 3-(chloromethyl)benzoic acid to 3-(aminomethyl)benzoic acid is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. A common method involves reaction with an ammonia source.[8] The use of hexamethylenetetramine (urotropine) followed by acidic hydrolysis (the Delepine reaction) is an effective alternative to direct amination with ammonia, which can lead to over-alkylation.[8]

Synthesis_3_Aminomethylbenzoic_Acid cluster_1 Synthesis of 3-(Aminomethyl)benzoic Acid 3-Chloromethylbenzoic Acid plus2 + 3-Chloromethylbenzoic Acid->plus2 Urotropine C6H12N4 plus2->Urotropine arrow3 1. Solvent (e.g., CHCl3) 2. HCl, H2O, EtOH Urotropine->arrow3 3-Aminomethylbenzoic Acid arrow3->3-Aminomethylbenzoic Acid

Figure 3: Synthesis of 3-(aminomethyl)benzoic acid.

Experimental Protocol: Synthesis of 3-(Aminomethyl)benzoic Acid

  • 3-(Chloromethyl)benzoic acid (1.0 equivalent) and hexamethylenetetramine (1.1 equivalents) are dissolved in a suitable solvent (e.g., a mixture of chloroform and ethanol).

  • The mixture is heated at reflux for several hours to form the quaternary ammonium salt.

  • After cooling, the solvent is removed, and the residue is treated with a mixture of concentrated hydrochloric acid and ethanol.

  • This mixture is heated at reflux to hydrolyze the intermediate.

  • Upon cooling, the product, 3-(aminomethyl)benzoic acid hydrochloride, precipitates and can be collected by filtration.

  • The free amino acid can be obtained by neutralization with a suitable base.

Trustworthiness of the Protocol: This two-step procedure is a self-validating system. The formation of the crystalline quaternary ammonium salt in the first step is a good indicator of a successful reaction. The subsequent acidic hydrolysis is a robust and high-yielding transformation.

Sulfonylation of 3-(Aminomethyl)benzoic Acid: Formation of the Sulfonamide

The final step in this pathway is the formation of the sulfonamide bond. This is typically achieved by reacting the amine with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a base.[9] A key consideration in this step is the potential for the carboxylic acid to interfere with the reaction. While the reaction can sometimes be performed without protecting the carboxylic acid, protection as an ester may be necessary to improve yields and prevent side reactions.[2]

Sulfonylation_of_Amine cluster_2 Sulfonylation of 3-(Aminomethyl)benzoic Acid 3-Aminomethylbenzoic Acid plus3 + 3-Aminomethylbenzoic Acid->plus3 Sulfamoyl Chloride H2NSO2Cl plus3->Sulfamoyl Chloride arrow4 Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) Sulfamoyl Chloride->arrow4 This compound arrow4->this compound

Figure 4: Sulfonylation of 3-(aminomethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound

  • To a solution of 3-(aminomethyl)benzoic acid (1.0 equivalent) in a suitable solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine) at 0 °C is added sulfamoyl chloride (1.1 equivalents) dropwise.

  • The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water, and the pH is adjusted to acidic (pH 2-3) with dilute HCl.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization.

Considerations for Protecting Groups:

If the direct sulfonylation of the amino acid proves to be low-yielding or produces significant side products, protection of the carboxylic acid as a methyl or ethyl ester is recommended. The ester can be readily hydrolyzed under basic conditions after the sulfonamide formation is complete.[2]

Synthetic Pathway 2: Direct Nucleophilic Substitution

This alternative route offers a more convergent approach, directly forming the benzylic sulfonamide from 3-(chloromethyl)benzoic acid.

Reaction of 3-(Chloromethyl)benzoic Acid with a Sulfonamide

In this method, the sodium salt of a sulfonamide can be used as a nucleophile to displace the chloride from 3-(chloromethyl)benzoic acid. This approach is particularly useful for preparing N-substituted analogues if the corresponding sulfonamide is readily available.

Direct_Substitution cluster_3 Direct Synthesis via Nucleophilic Substitution 3-Chloromethylbenzoic Acid plus4 + 3-Chloromethylbenzoic Acid->plus4 Sulfonamide Sodium Salt R-SO2NHNa plus4->Sulfonamide Sodium Salt arrow5 Solvent (e.g., DMF) Heat Sulfonamide Sodium Salt->arrow5 N-Substituted-3-(sulfamoylmethyl)benzoic Acid arrow5->N-Substituted-3-(sulfamoylmethyl)benzoic Acid

Figure 5: Direct synthesis of N-substituted this compound.

Experimental Protocol: Direct Nucleophilic Substitution

  • To a solution of the desired sulfonamide (1.0 equivalent) in a polar aprotic solvent such as DMF, is added a base (e.g., sodium hydride, 1.1 equivalents) at 0 °C to form the sodium salt.

  • After stirring for 30 minutes, a solution of 3-(chloromethyl)benzoic acid (1.0 equivalent) in DMF is added dropwise.

  • The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is cooled to room temperature and quenched with water.

  • The mixture is acidified with dilute HCl, and the product is extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Expertise & Experience: The choice between Route 1 and Route 2 often depends on the availability of starting materials and the desired diversity of the final products. Route 1 is generally more versatile for creating a library of analogues from a common intermediate, while Route 2 can be more efficient if the desired N-substituted sulfonamide is commercially available or easily synthesized.

Data Summary and Characterization

The successful synthesis of this compound analogues should be confirmed by standard analytical techniques.

Compound Synthesis Route Typical Yield Key Characterization Data
3-(Chloromethyl)benzoic AcidFrom Benzoyl Chloride70-85%¹H NMR: δ ~4.6 (s, 2H, CH₂Cl), 7.4-8.1 (m, 4H, Ar-H). MS (ESI): m/z calculated for C₈H₇ClO₂.
3-(Aminomethyl)benzoic AcidFrom 3-(Chloromethyl)benzoic Acid60-75%¹H NMR: δ ~4.0 (s, 2H, CH₂NH₂), 7.4-8.0 (m, 4H, Ar-H). MS (ESI): m/z calculated for C₈H₉NO₂.
This compoundFrom 3-(Aminomethyl)benzoic Acid50-70%¹H NMR: δ ~4.3 (d, 2H, CH₂), ~5.3 (t, 1H, NH), 7.2 (s, 2H, SO₂NH₂), 7.5-8.1 (m, 4H, Ar-H). ¹³C NMR. IR (cm⁻¹): ~3400-3200 (N-H), ~1700 (C=O), ~1340, 1160 (S=O). MS (ESI): m/z calculated for C₈H₉NO₄S.

Conclusion

This technical guide has outlined two reliable and adaptable synthetic routes for the preparation of this compound and its analogues. By providing detailed experimental protocols, mechanistic insights, and a discussion of key reaction parameters, we aim to empower researchers to synthesize these important molecules with confidence. The choice of synthetic strategy will depend on the specific target analogue and the availability of starting materials. Both pathways offer a solid foundation for the exploration of this valuable chemical space in the ongoing quest for new and improved therapeutic agents.

References

  • CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents.
  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave online. Available at: [Link]

  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed. Available at: [Link]

  • CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents.
  • synthesis of benzoylated sulfamoyl carboxylic acids. - ResearchGate. Available at: [Link]

  • A useful Pd-catalyzed Negishi coupling approach to benzylic sulfonamide derivatives. Available at: [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Available at: [Link]

  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. Available at: [Link]

  • Protecting Groups List - SynArchive. Available at: [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. Available at: [Link]

  • Acyloxymethyl as a Drug Protecting Group. Part 7: Tertiary Sulfonamidomethyl Ester Prodrugs of Benzylpenicillin: Chemical Hydrolysis and Anti-Bacterial Activity - PubMed. Available at: [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - MDPI. Available at: [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. Available at: [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Available at: [Link]

  • Benzylic sulfonamides in drug discovery. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • . Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • Catalytic coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature - PubMed. Available at: [Link]

Sources

3-(Sulfamoylmethyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Sulfamoylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

A Note on Nomenclature: This guide focuses on 3-Sulfamoylbenzoic acid (CAS RN: 636-76-0) . The compound "3-(Sulfamoylmethyl)benzoic acid" is not widely documented in scientific literature, and search results consistently resolve to the former. 3-Sulfamoylbenzoic acid is a compound of significant interest in medicinal chemistry, featuring a sulfonamide group directly attached to the benzene ring at the meta-position relative to the carboxylic acid.

Introduction to 3-Sulfamoylbenzoic Acid

3-Sulfamoylbenzoic acid is an aromatic organic compound that has emerged as a highly versatile scaffold in modern drug discovery.[1] Its structure, which uniquely combines a benzoic acid moiety with a sulfonamide group, provides a framework ripe for chemical modification and interaction with biological targets. The carboxylic acid group often serves as a key interaction point or can be modified into various derivatives, while the sulfonamide group is a well-established pharmacophore known for its hydrogen bonding capabilities and ability to mimic other functional groups.

This combination of features makes 3-sulfamoylbenzoic acid and its derivatives valuable tools for researchers and scientists. They have been successfully employed in the development of highly specific enzyme inhibitors, receptor agonists, and antagonists across a range of therapeutic areas, including neurodegenerative diseases, inflammation, and cancer.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, and critical role in the landscape of pharmaceutical research.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-Sulfamoylbenzoic acid are summarized below, compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₄S[5][6][7]
Molecular Weight 201.20 g/mol [6][7]
IUPAC Name 3-sulfamoylbenzoic acid[7]
CAS Number 636-76-0[5][6][7]
Appearance White to off-white solid[6]
Melting Point 251-252 °C[6]
pKa 3.54 (at 25 °C)[6]
Solubility Sparingly soluble in water (6.2 g/L at 25 °C)[5]
Hydrogen Bond Donors 2[5][7]
Hydrogen Bond Acceptors 5[5][7]
Topological Polar Surface Area 106 Ų[5][7]

Synthesis and Chemical Reactivity

The synthesis of 3-sulfamoylbenzoic acid is typically achieved through a robust two-step process starting from readily available benzoic acid. This pathway is a cornerstone for producing the core scaffold, which can then be further derivatized.

Primary Synthetic Pathway

The most common synthetic route involves two classic organic reactions:

  • Chlorosulfonation: Benzoic acid is treated with an excess of chlorosulfonic acid. In this electrophilic aromatic substitution reaction, the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring. Due to the electron-withdrawing nature of the carboxylic acid group, the substitution is directed to the meta-position, yielding 3-(chlorosulfonyl)benzoic acid.

  • Amination/Ammonolysis: The resulting sulfonyl chloride is a reactive intermediate. It is subsequently reacted with an amine source, typically aqueous ammonia (ammonium hydroxide), to displace the chloride and form the sulfonamide (-SO₂NH₂).[8] Acidification of the reaction mixture precipitates the final product, 3-sulfamoylbenzoic acid.

This straightforward process allows for the large-scale production required for drug development campaigns.[9][10]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative procedure for the synthesis of 3-sulfamoylbenzoic acid, adapted from established methodologies.[8][9]

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid

  • In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser with a drying tube.

  • Carefully add chlorosulfonic acid (e.g., 4-6 molar equivalents) to the flask and cool the flask in an ice bath.

  • Slowly and portion-wise, add benzoic acid (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring. The benzoic acid is electron-deficient, necessitating heating to drive the reaction.[9]

  • Once the addition is complete, remove the ice bath and heat the reaction mixture (e.g., to 95-140 °C) for several hours (e.g., 6-12 hours) to ensure complete conversion.[9][10]

  • After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid.

  • The white precipitate of 3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration and washed with cold water. The crude product can be used directly in the next step.

Step 2: Synthesis of 3-Sulfamoylbenzoic acid

  • Add the crude 3-(chlorosulfonyl)benzoic acid in batches to a flask containing an excess of concentrated ammonium hydroxide solution, maintained in an ice bath to control the exothermic reaction.[8]

  • Allow the mixture to stir at room temperature for an extended period (e.g., 12-15 hours) to ensure the complete conversion of the sulfonyl chloride to the sulfonamide.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH < 2. This step protonates the carboxylate, causing the product to precipitate out of the solution.

  • Collect the white solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-sulfamoylbenzoic acid.

  • Validation: The purity and identity of the final product should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry (LC/MS), and melting point determination.

Visualization of Synthesis Workflow

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A Benzoic Acid (C₆H₅COOH) B 3-(Chlorosulfonyl)benzoic Acid (C₇H₅ClO₄S) A->B  Step 1: Chlorosulfonation  (ClSO₃H) C 3-Sulfamoylbenzoic Acid (C₇H₇NO₄S) B->C  Step 2: Amination  (NH₄OH, then HCl)

Caption: Synthetic pathway for 3-Sulfamoylbenzoic acid.

Role in Drug Development and Research

The 3-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for developing targeted therapeutics.

A Scaffold for Targeted Molecular Design

The dual functionality of the scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

  • The sulfonamide moiety can be N-substituted with various alkyl or aryl groups to explore different binding pockets and modulate properties like solubility and cell permeability.

  • The carboxylic acid can be converted to esters or amides, or used as an acidic anchor to form salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site.

This adaptability has led to the discovery of potent modulators for several important biological targets.

  • SIRT2 Inhibitors: Derivatives of 3-sulfamoylbenzoic acid have been developed as potent and selective inhibitors of Sirtuin-2 (SIRT2), a deacetylase implicated in neurodegenerative conditions like Huntington's disease. These inhibitors have shown neuroprotective effects by reducing polyglutamine aggregation.[3]

  • P2Y₁₄R Antagonists: Novel 3-sulfonamido benzoic acid derivatives have been identified as powerful antagonists for the P2Y₁₄ receptor, a target for treating inflammatory diseases such as acute lung injury.[4]

  • LPA₂ Receptor Agonists: Analogues based on the sulfamoyl benzoic acid structure have yielded the first specific agonists for the Lysophosphatidic Acid 2 (LPA₂) receptor, with some showing subnanomolar activity. These are being explored for their protective effects in the gastrointestinal tract.[2]

  • h-NTPDase Inhibitors: The scaffold has been used to create selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological processes like thrombosis and cancer.[11]

  • Antimicrobial Agents: Metal complexes incorporating 3-sulfamoylbenzoic acid derivatives have demonstrated significant antibacterial and anthelmintic activity.[12]

Visualization of Drug Discovery Applications

G center 3-Sulfamoylbenzoic Acid Scaffold T1 SIRT2 Enzyme center->T1 Inhibition T2 P2Y₁₄ Receptor center->T2 Antagonism T3 LPA₂ Receptor center->T3 Agonism T4 h-NTPDases center->T4 Inhibition O1 Neuroprotection T1->O1 O2 Anti-inflammatory T2->O2 O3 Mucosal Protection T3->O3 O4 Anti-thrombotic T4->O4

Caption: Applications of the 3-Sulfamoylbenzoic acid scaffold.

Conclusion

3-Sulfamoylbenzoic acid is far more than a simple organic molecule; it is a powerful and enabling tool for drug discovery and development. Its straightforward synthesis, combined with the strategic placement of two highly versatile functional groups, provides an ideal starting point for creating vast libraries of compounds. The demonstrated success in generating potent and selective modulators for a diverse range of enzymes and receptors underscores its value to researchers, scientists, and drug development professionals. As the search for novel therapeutics continues, the 3-sulfamoylbenzoic acid scaffold is poised to remain a cornerstone of medicinal chemistry efforts.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 229352, 3-Sulfamoylbenzoic acid. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. [Link]

  • Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

  • PubMed Central. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • PubMed. A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. [Link]

  • Pharmazone. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-(Sulfamoylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Predicted Spectral Data and Interpretation

The structural confirmation of 3-(Sulfamoylmethyl)benzoic acid relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides unique insights into the molecule's functional groups and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule. Predictions for ¹H and ¹³C NMR are based on the analysis of analogous structures, such as benzoic acid and benzyl sulfonamides.[1][2][3][4]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the sulfonamide protons, and the carboxylic acid proton.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments within the molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆) Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ ppm) Assignment Chemical Shift (δ ppm) Assignment
~13.0-COOH~167.0-COOH
~8.2 - 7.5Aromatic CH~140.0 - 125.0Aromatic C
~7.2-SO₂NH₂~55.0-CH₂-
~4.5-CH₂-

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Causality Behind Predictions:

  • The carboxylic acid proton (-COOH) is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a downfield shift (~13.0 ppm).[1][2]

  • The aromatic protons will appear in the typical aromatic region (~8.2 - 7.5 ppm), with their specific splitting patterns determined by their positions on the meta-substituted ring.[1][5]

  • The methylene protons (-CH₂-) adjacent to the electron-withdrawing sulfamoyl and aromatic groups are expected around 4.5 ppm.

  • The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet around 7.2 ppm.[4]

  • In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded (~167.0 ppm).[6] The aromatic carbons will resonate between ~140.0 and 125.0 ppm, while the methylene carbon will be found further upfield at approximately 55.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
~3350 and ~3250N-H stretch (Sulfonamide)
~3100 - 3000C-H stretch (Aromatic)
~1700C=O stretch (Carboxylic Acid)
~1340 and ~1160S=O stretch (Sulfonamide)

Causality Behind Predictions:

  • A very broad absorption band from 3300-2500 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[7][8][9][10]

  • The sulfonamide group will exhibit two distinct N-H stretching bands around 3350 and 3250 cm⁻¹.[11]

  • The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[7][8][10]

  • The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as strong bands around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.[11][12]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of this compound and studying its fragmentation patterns.

Predicted Mass Spectrometry Data (ESI)
m/z (mass-to-charge ratio) Assignment
~232.03[M-H]⁻ (Negative Ion Mode)
~234.05[M+H]⁺ (Positive Ion Mode)
Various fragment ionsSee fragmentation pathway below

Predicted Fragmentation Pathway: In negative ion mode, a common fragmentation pathway for a similar compound, 4-Chloro-3-sulfamoylbenzoic acid, involves the initial loss of CO₂ from the deprotonated molecule, followed by the loss of SO₂.[13] A similar pathway can be predicted for this compound. In positive ion mode, initial fragmentation would likely involve the loss of water or ammonia.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for a solid organic compound like this compound.

NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[14]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, and gently agitate to dissolve the sample completely.[14][15]

    • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[14][15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.[16]

    • Lock the spectrometer onto the deuterium signal of the solvent.[16]

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[16]

    • Tune the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal intensity.[16]

    • Acquire the spectrum using standard parameters. For ¹H NMR, a single scan may be sufficient if the sample is concentrated enough.[16]

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections to the spectrum.

    • Calibrate the chemical shift scale using an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[1][2]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Identify and label the chemical shifts of all significant peaks.

IR Data Acquisition (KBr Pellet Method)

Caption: Workflow for ESI-MS sample preparation and analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as a mixture of methanol and water. [17] * The solvent should be of high purity to avoid extraneous peaks.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate. [17] * Apply a high voltage to the ESI needle to generate charged droplets. [18][19][20] * Acquire a full scan mass spectrum in both positive and negative ion modes to identify the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ions to induce fragmentation and obtain structural information. [18]

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the integration of NMR, IR, and Mass Spectrometry data. This guide provides a robust framework for predicting, acquiring, and interpreting these essential spectral datasets. By following the outlined protocols, researchers can ensure the generation of high-quality, reliable data for the comprehensive characterization of this and similar molecules, thereby upholding the principles of scientific integrity and advancing research and development objectives.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • SpectraBase. (n.d.). N-benzyl-p-toluenesulfonamide. Retrieved from [Link]

  • JoVE. (2022). Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • Beaudry Group. (n.d.). Routine 1H NMR Guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). The infrared spectra of some sulphonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.2: Acquiring a NMR Spectrum. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(Furan-2-ylmethyl-methyl-sulfamoyl)-benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Sulfamoylmethyl)benzoic acid: Solubility and pKa

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Sulfamoylmethyl)benzoic acid is a molecule of significant interest in pharmaceutical research and development. Its chemical structure, featuring both a carboxylic acid and a sulfonamide functional group, imparts a unique physicochemical profile that governs its behavior in biological systems. A thorough understanding of its solubility and ionization constants (pKa) is paramount for scientists and researchers involved in drug discovery, formulation development, and analytical sciences. These fundamental properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its developability as a therapeutic agent.

This technical guide provides a comprehensive overview of the solubility and pKa of this compound. It is designed to offer both theoretical insights and practical, field-proven methodologies for the accurate determination of these crucial parameters. The content herein is structured to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions throughout the drug development lifecycle.

Physicochemical Properties of this compound

The structure of this compound, with its two ionizable centers, dictates its pH-dependent solubility and charge state.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₈H₉NO₄SN/A
Molecular Weight215.23 g/mol N/A
Aqueous Solubility (25 °C)6.2 g/L[1]
pKa (Carboxylic Acid)~3.54[2]
pKa (Sulfonamide)~10.1 (estimated)[3]

Ionization Constants (pKa): A Tale of Two Functional Groups

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For this compound, two pKa values are of importance: one for the carboxylic acid and one for the sulfonamide group.

Theoretical Considerations
  • Carboxylic Acid pKa: The carboxylic acid moiety is the more acidic of the two functional groups. The pKa of benzoic acid is approximately 4.2. The presence of the electron-withdrawing sulfamoylmethyl group in the meta position is expected to increase the acidity (lower the pKa) of the carboxylic acid due to the inductive effect, which stabilizes the carboxylate anion.[4][5][6][7] A reported pKa of 3.54 for the carboxylic acid group of this compound is consistent with this electronic effect.[2]

  • Sulfonamide pKa: The sulfonamide group is significantly less acidic than the carboxylic acid. The pKa of the parent benzenesulfonamide is approximately 10.1.[3][8] The acidity of the sulfonamide proton is attributed to the strong electron-withdrawing nature of the two adjacent sulfonyl oxygens, which delocalize the negative charge of the resulting anion. The substituent on the benzene ring also influences the sulfonamide's pKa. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it.[1][9][10][11] The carboxylic acid group at the meta position will have a modest electron-withdrawing inductive effect, likely resulting in a sulfonamide pKa slightly lower than that of benzenesulfonamide.

The ionization states of this compound at different pH values are illustrated in the following diagram:

G A Predominantly Cationic (pH < 3.5) B Predominantly Zwitterionic (3.5 < pH < 10.1) A->B Deprotonation of Carboxylic Acid C Predominantly Anionic (pH > 10.1) B->C Deprotonation of Sulfonamide

Caption: Ionization states of this compound as a function of pH.

Experimental Determination of pKa

Accurate experimental determination of pKa is crucial. Two widely accepted methods are potentiometric titration and UV-spectrophotometry.

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change. The pKa is determined from the midpoint of the buffer region in the titration curve.[9][12]

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sufficient amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to achieve a concentration of at least 10⁻⁴ M.

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) to the analyte solution.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a diprotic acid like this compound, two inflection points will be observed, corresponding to the two pKa values.

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-visible spectrum upon ionization.[13][14]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa values.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

  • UV-Vis Measurement: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Solubility: The Key to Bioavailability

Solubility is a critical physicochemical property that influences the dissolution rate and, consequently, the bioavailability of an orally administered drug.[15] The solubility of this compound is expected to be pH-dependent due to its two ionizable functional groups.

Theoretical Considerations

The aqueous solubility of this compound will be at its minimum when the molecule is in its neutral, zwitterionic form (between the two pKa values). At pH values below the carboxylic acid pKa, the compound will be predominantly in its cationic form, and at pH values above the sulfonamide pKa, it will be in its anionic form. The charged species are generally more soluble in aqueous media than the neutral form.

The solubility in organic solvents will depend on the polarity of the solvent and the ability of the solvent to form hydrogen bonds with the solute. Solvents like ethanol and DMSO are expected to be good solvents for this compound due to their ability to act as both hydrogen bond donors and acceptors.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[15] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

This protocol is based on the principle of allowing a saturated solution of the compound to reach equilibrium with an excess of the solid material.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol, DMSO) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature and the solvent used.

The following diagram illustrates the workflow for the shake-flask solubility determination:

G A Add excess solid to solvent B Equilibrate with agitation (24-48h at constant T) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in saturated solution (HPLC/LC-MS) C->D

Caption: Workflow for the shake-flask solubility determination method.

Regulatory Context and Importance

The determination of physicochemical properties such as solubility and pKa is a regulatory expectation for new drug substances. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q6B, emphasize the importance of characterizing the physicochemical properties of a new drug substance to ensure its quality, safety, and efficacy.[16][17][18][19] These data form an integral part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

Conclusion

A comprehensive understanding and accurate determination of the solubility and pKa of this compound are fundamental to its successful development as a pharmaceutical agent. This in-depth technical guide has provided both the theoretical underpinnings and practical, detailed protocols for the characterization of these critical physicochemical parameters. By employing the methodologies outlined herein, researchers and drug development professionals can generate high-quality, reliable data to guide formulation development, predict in vivo performance, and meet regulatory requirements. The interplay of the carboxylic acid and sulfonamide functionalities in this compound creates a pH-dependent physicochemical profile that must be carefully considered at every stage of the drug development process.

References

  • Martínez, C. R., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 6(11), 1104-1108.
  • Creative Bioarray. (n.d.).
  • Chemagination. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ChemicalBook. (n.d.). 3-SULFAMOYL-BENZOIC ACID.
  • ChemicalBook. (n.d.). Benzenesulfonamide.
  • Guidechem. (n.d.). 3-SULFAMOYL-BENZOIC ACID 636-76-0 wiki.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ResearchGate. (2025). Rapid Determination of Ionization Constants (pKa)
  • VU Research Portal. (n.d.).
  • ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.
  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
  • MasterControl. (n.d.). ICH Q6 Guidelines.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....
  • Human Metabolome Database. (2021). Showing metabocard for Benzenesulfonamide (HMDB0248984).
  • R Discovery. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid.
  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Semantic Scholar. (n.d.). [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar.
  • Chegg.com. (2019). Solved How does a substituent alter the pKa of benzoic acid | Chegg.com.
  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?.

Sources

The Sulfamoyl Benzoic Acid Core: A Technical Guide to its Discovery, Evolution, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamoyl benzoic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a class of highly effective diuretic agents that have revolutionized the management of fluid overload in various clinical settings. This in-depth technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, from their serendipitous beginnings to their current status as indispensable therapeutic agents. We will delve into the intricate synthetic pathways of key sulfamoyl benzoic acid derivatives, including furosemide, bumetanide, and torsemide, and explore their shared mechanism of action. Furthermore, this guide will elucidate the critical structure-activity relationships that govern their diuretic potency and duration of action. Beyond their well-established role as diuretics, we will also explore the expanding therapeutic landscape of sulfamoyl benzoic acid derivatives, highlighting their emerging applications as anticancer, antimicrobial, and carbonic anhydrase inhibiting agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile chemical scaffold.

A Serendipitous Discovery: The Dawn of Sulfamoyl Benzoic Acid Diuretics

The journey of sulfamoyl benzoic acid compounds is a testament to the often-unpredictable nature of drug discovery. The quest for potent diuretics in the mid-20th century was largely focused on mercurial compounds, which, despite their efficacy, were fraught with toxicity issues. The breakthrough came from an unexpected direction: the field of antibacterial sulfonamides.

In the 1950s, researchers at Merck Sharp & Dohme, while investigating sulfonamide derivatives for their carbonic anhydrase inhibitory properties, synthesized chlorothiazide. This compound, introduced in 1957, marked a pivotal moment in diuretic therapy, offering a safer and more effective alternative to the mercurials. This discovery paved the way for further exploration of the sulfonamide scaffold, leading to the development of a new class of highly potent diuretics: the sulfamoyl benzoic acid derivatives.

A decade later, a team of researchers at Hoechst AG, led by K. Sturm, R. Muschaweck, and P. Hajdu, synthesized a compound that would become the prototype of this new class: furosemide.[1] Synthesized in 1959 and released in 1962, furosemide exhibited a powerful and rapid diuretic effect, acting on a different segment of the nephron than the thiazides—the thick ascending limb of the loop of Henle.[1] This unique mechanism of action earned them the moniker "loop diuretics" or "high-ceiling diuretics."

The success of furosemide spurred further research, leading to the development of other potent sulfamoyl benzoic acid derivatives, including bumetanide and torsemide, in the following decades. These compounds, while sharing a common pharmacophore, offered variations in potency, bioavailability, and duration of action, providing clinicians with a broader armamentarium for managing fluid retention.

The Chemical Blueprint: Synthesis of Key Sulfamoyl Benzoic Acid Diuretics

The synthesis of sulfamoyl benzoic acid diuretics, while varying in specific details, generally follows a common strategic approach involving the introduction of the key sulfamoyl and carboxylic acid functionalities onto a substituted benzene ring.

Synthesis of Furosemide

The synthesis of furosemide typically commences with 2,4-dichlorobenzoic acid.[2]

Experimental Protocol: Synthesis of Furosemide

  • Chlorosulfonylation: 2,4-Dichlorobenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position, yielding 2,4-dichloro-5-chlorosulfonylbenzoic acid.

  • Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia to form the corresponding sulfonamide, 5-aminosulfonyl-2,4-dichlorobenzoic acid.

  • Nucleophilic Aromatic Substitution: Finally, reaction of this intermediate with furfurylamine results in the displacement of the chlorine atom at the 2-position to yield furosemide.[2]

Furosemide_Synthesis start 2,4-Dichlorobenzoic Acid intermediate1 2,4-Dichloro-5- chlorosulfonylbenzoic Acid start->intermediate1 Chlorosulfonic Acid intermediate2 5-Aminosulfonyl-2,4- dichlorobenzoic Acid intermediate1->intermediate2 Ammonia end Furosemide intermediate2->end Furfurylamine

Caption: Synthetic pathway of Furosemide.

Synthesis of Bumetanide

The synthesis of bumetanide starts from 4-chlorobenzoic acid.[3]

Experimental Protocol: Synthesis of Bumetanide

  • Chlorosulfonylation and Nitration: 4-Chlorobenzoic acid is first chlorosulfonylated and then nitrated to produce 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

  • Ammonolysis and Etherification: The sulfonyl chloride is converted to a sulfonamide with ammonia, followed by reaction with sodium phenolate to yield 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.

  • Reduction and Alkylation: The nitro group is then reduced to an amine. The final step involves the alkylation of the amino group with a butyl group to afford bumetanide. A one-pot reductive amination using butyraldehyde in the presence of a palladium catalyst is an efficient method for this transformation.[4][5]

Bumetanide_Synthesis start 4-Chlorobenzoic Acid intermediate1 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid start->intermediate1 1. Chlorosulfonic Acid 2. Nitric Acid intermediate2 5-Aminosulfonyl-3-nitro- 4-phenoxybenzoic Acid intermediate1->intermediate2 1. Ammonia 2. Sodium Phenolate intermediate3 3-Amino-5-aminosulfonyl- 4-phenoxybenzoic Acid intermediate2->intermediate3 Reduction (e.g., H2/Pd) end Bumetanide intermediate3->end Butylation

Caption: Synthetic pathway of Bumetanide.

Synthesis of Torsemide

The synthesis of torsemide involves the construction of a pyridine-sulfonylurea scaffold.[6][7][8][9]

Experimental Protocol: Synthesis of Torsemide

  • Sulfonation and Chlorination of 4-Hydroxypyridine: The synthesis begins with the sulfonation of 4-hydroxypyridine, followed by chlorination to yield 4-chloro-3-pyridinesulfonyl chloride.[6][8]

  • Ammonolysis and Nucleophilic Substitution: The sulfonyl chloride is then converted to the sulfonamide, 4-chloro-3-pyridinesulfonamide, which is subsequently reacted with m-toluidine to give 4-(m-toluidino)-3-pyridinesulfonamide.[6][8]

  • Urea Formation: The final step involves the reaction of the sulfonamide with isopropyl isocyanate to form the sulfonylurea moiety, yielding torsemide.[9]

Torsemide_Synthesis start 4-Hydroxypyridine intermediate1 4-Chloro-3-pyridinesulfonyl Chloride start->intermediate1 1. Sulfonation 2. Chlorination intermediate2 4-Chloro-3-pyridinesulfonamide intermediate1->intermediate2 Ammonia intermediate3 4-(m-toluidino)-3-pyridinesulfonamide intermediate2->intermediate3 m-Toluidine end Torsemide intermediate3->end Isopropyl Isocyanate

Caption: Synthetic pathway of Torsemide.

Mechanism of Action: Targeting the Na-K-Cl Cotransporter

The primary mechanism of action of sulfamoyl benzoic acid diuretics is the inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This transporter is responsible for the reabsorption of approximately 25% of the filtered sodium load. By blocking NKCC2, these drugs significantly increase the excretion of sodium, chloride, and water. This leads to a potent diuretic effect. The increased delivery of sodium to the distal nephron also results in increased potassium excretion.

Structure-Activity Relationships (SAR): Fine-Tuning Diuretic Potency

The diuretic activity of sulfamoyl benzoic acid derivatives is highly dependent on their chemical structure. Key structural features that influence their potency and duration of action include:

  • The Sulfamoyl Group: The SO2NH2 group at the 5-position of the benzoic acid ring is essential for diuretic activity.

  • The Carboxylic Acid Group: The COOH group at the 1-position is also critical for activity.

  • Substituents at the 2- and 3-Positions: The nature of the substituent at these positions differentiates the various loop diuretics and modulates their potency. For example, the furfurylamino group in furosemide and the n-butylamino group in bumetanide are key for their high diuretic efficacy.

  • Substituent at the 4-Position: An electron-withdrawing group at this position, such as chlorine or a phenoxy group, enhances diuretic activity.

Comparative Pharmacology: A Quantitative Overview

The three most prominent sulfamoyl benzoic acid diuretics—furosemide, bumetanide, and torsemide—exhibit distinct pharmacokinetic profiles, which influence their clinical application.

ParameterFurosemideBumetanideTorsemide
Oral Bioavailability (%) 10-100 (highly variable)[10]80-95[10]80-90[10]
Half-Life (hours) 1-2[11]~1[12]~3.5[11][12]
Relative Potency 140-60[10]2-4
Duration of Action (hours) 6-8[10]4-6[10]12-16[10]

Beyond Diuresis: The Expanding Therapeutic Horizons of Sulfamoyl Benzoic Acids

While their diuretic properties are well-established, recent research has unveiled a broader spectrum of biological activities for sulfamoyl benzoic acid derivatives, suggesting their potential in treating a range of other conditions.[13]

Carbonic Anhydrase Inhibition

Certain sulfamoyl benzoic acid derivatives have been shown to be potent inhibitors of carbonic anhydrase (CA) isozymes.[1][14] This has led to their investigation as potential treatments for glaucoma, where CA inhibitors are used to reduce intraocular pressure.[1] Some derivatives have demonstrated strong topical antiglaucoma properties in preclinical studies.[1]

Anticancer Activity

The anticancer potential of sulfamoyl benzoic acid derivatives is an emerging area of research.[13] Some of these compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[13] For instance, novel 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters have shown promising antiproliferative effects and are being explored for their potential to target tumor-associated carbonic anhydrase isoforms IX and XII.[15]

Antimicrobial and Other Activities

Sulfamoyl benzoic acid derivatives have also demonstrated antimicrobial activity against a range of bacteria and fungi.[13] Additionally, specific analogues have been designed as agonists for the LPA2 receptor, which has implications for anti-apoptotic and mucosal barrier-protective effects.[16][17] Other research has explored their potential as antidiabetic agents.[18][19]

Experimental Evaluation of Diuretic Activity

The diuretic potential of novel sulfamoyl benzoic acid derivatives is typically assessed using both in vitro and in vivo models.

In Vivo Evaluation: The Lipschitz Test

A widely used method for screening diuretic activity in vivo is the Lipschitz test, which is performed in rats.[20][21][22][23][24]

Experimental Protocol: Lipschitz Test

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[23]

  • Acclimatization and Fasting: Animals are acclimatized to laboratory conditions and fasted overnight with free access to water before the experiment.

  • Grouping and Dosing: Rats are divided into control, standard (e.g., furosemide), and test groups. The test compounds are administered orally or intraperitoneally.

  • Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).[22]

  • Analysis: The volume of urine is measured, and the concentration of electrolytes (Na+, K+, Cl-) is determined using methods like flame photometry.

  • Evaluation: The diuretic activity is assessed by comparing the urine output and electrolyte excretion of the test group to the control and standard groups.[22]

Conclusion and Future Perspectives

The discovery of sulfamoyl benzoic acid compounds represents a landmark achievement in medicinal chemistry, providing clinicians with a powerful class of diuretics that remain a mainstay in the treatment of fluid overload. The journey from their origins in sulfonamide research to the development of highly potent and specific loop diuretics showcases the power of chemical modification in optimizing therapeutic efficacy. The elucidation of their structure-activity relationships has provided invaluable insights for the rational design of new and improved diuretic agents.

Furthermore, the expanding exploration of their non-diuretic activities opens up exciting new avenues for drug discovery. The demonstrated potential of sulfamoyl benzoic acid derivatives as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds underscores the versatility of this chemical scaffold. Future research in this area will likely focus on the design of novel derivatives with enhanced potency and selectivity for these alternative targets, potentially leading to the development of new therapies for a wide range of diseases. The rich history and ongoing evolution of sulfamoyl benzoic acid compounds ensure their continued importance in the field of drug development for years to come.

References

  • Casini, A., et al. (2003). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 46(23), 4875-4883. [Link]

  • Iqbal, J., et al. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 86, 333-344. [Link]

  • Sardar, P., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Vamvakas, S., & Iliadis, S. (2023). Clinical Pharmacology of Loop Diuretics in Critical Care. Journal of Clinical Medicine, 12(11), 3785. [Link]

  • Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 21(21), 8303. [Link]

  • Dr.Oracle. (2023, September 19). What is the ranking of Lasix (furosemide), Bumex (bumetanide), and torsemide in terms of diuretic potency? Dr.Oracle. [Link]

  • Popa, M., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Farmacia, 65(1), 55-60. [Link]

  • Patil, A. M. (2018). Screening of Diuretics M.PHARM PHARMACOLOGY. [PowerPoint slides]. SlideShare. [Link]

  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-563. [Link]

  • Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Sardar, P., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Kerling, D. A., et al. (2023). Systematic Review and Meta-Analysis of the Effect of Loop Diuretics on Antibiotic Pharmacokinetics. Pharmaceutics, 15(5), 1411. [Link]

  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar. [Link]

  • Talha, Y., et al. (2022). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 1013-1020. [Link]

  • El-Dahshan, O. A., & El-Sayed, M. A. (2019). A reappraisal of loop diuretic choice in heart failure patients. The American Journal of the Medical Sciences, 357(3), 187-194. [Link]

  • CN106748906B - A kind of synthetic method of bumetanide - Google P
  • Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • Kerling, D. A., et al. (2023). Systematic Review and Meta-Analysis of the Effect of Loop Diuretics on Antibiotic Pharmacokinetics. ResearchGate. [Link]

  • Risler, T., et al. (1994). Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure. Cardiology, 84(Suppl. 2), 155-161. [Link]

  • Scribd. (n.d.). Saluretic Activity Evaluation in Rats. Retrieved January 20, 2026, from [Link]

  • Kumar, R., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

  • US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google P
  • Risler, T., et al. (1994). Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure. Cardiology, 84(Suppl. 2), 155-161. [Link]

  • Al-Rashida, M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 115, 105230. [Link]

  • CN101591276B - Method for preparing bumetanide - Google P
  • Kerling, D. A., et al. (2023). Systematic Review and Meta-Analysis of the Effect of Loop Diuretics on Antibiotic Pharmacokinetics. PubMed. [Link]

  • Drugs.com. (2023, April 16). What are the equivalent dosages of bumetanide, furosemide & torsemide?[Link]

  • CN102827116A - Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene - Google P
  • WO2003097603A1 - Process for the preparation of highly pure torsemide - Google P
  • EP0788494B1 - Process for the preparation of furosemide - Google P
  • Popa, M., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. ResearchGate. [Link]

  • Chen, J., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. ResearchGate. [Link]

  • US6670478B2 - Process for preparing torsemide intermediate - Google P
  • Leto, L., & Ward, C. (2013). A retrospective evaluation of the efficacy of intravenous bumetanide and comparison of potency with furosemide. P & T : a peer-reviewed journal for formulary management, 38(2), 93–98. [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1752. [Link]

  • Grewal, A. S., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. Letters in Drug Design & Discovery, 15(11), 1184-1193. [Link]

  • ResearchGate. (n.d.). Doses prepared 2.5. Screening for Diuretic Activity (Lipschitz Test) .... Retrieved January 20, 2026, from [Link]

  • Kulkarni, S. K. (1969). Observations on Diuretic Assay Methods using Rat and Dog. Indian Journal of Physiology and Pharmacology, 13(2), 113-117. [Link]

  • Avram, S., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3326. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [Link]

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Sulfamoyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamoyl benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant drugs. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of these derivatives. By dissecting the roles of the core functional groups—the carboxylic acid, the sulfonamide, and the aromatic ring—we will explore how specific structural modifications modulate activity across various therapeutic areas, including diuretics, carbonic anhydrase inhibitors, and anticancer agents. This document synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols, comparative data tables, and mechanistic diagrams to empower researchers in the rational design of novel therapeutics.

The Pharmacophoric Core: Understanding the Sulfamoyl Benzoic Acid Scaffold

The versatility of sulfamoyl benzoic acid derivatives stems from the unique interplay of its constituent parts. The core structure consists of a benzoic acid moiety linked to a sulfamoyl group (-SO₂NH₂).

  • The Benzoic Acid Group (-COOH): This acidic functional group is crucial for the pharmacokinetic profile of many drugs in this class. Its ability to exist in an ionized state at physiological pH often governs solubility, protein binding, and interaction with biological targets. For diuretics, this acidic group is thought to be essential for directing the molecule to the kidneys.[1]

  • The Sulfamoyl Group (-SO₂NH₂): This group is a powerful hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites. For many derivatives, such as carbonic anhydrase inhibitors, the unsubstituted sulfamoyl group is a critical pharmacophore, binding to the zinc ion in the enzyme's active site.[2] Modifications to the sulfamoyl nitrogen (N-substitution) can drastically alter potency, selectivity, and even the class of biological activity.[3]

  • The Aromatic Ring: The benzene ring serves as a rigid scaffold, presenting the carboxylic acid and sulfamoyl groups in a defined spatial orientation. Substitutions on this ring are a primary strategy for fine-tuning the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing target affinity and selectivity.[4]

Below is a diagram illustrating the fundamental scaffold and key positions for chemical modification that dictate the molecule's ultimate biological function.

Sulfamoyl_Benzoic_Acid_Scaffold cluster_0 Sulfamoyl Benzoic Acid Core scaffold COOH Carboxylic Acid (Pharmacokinetics, Target Binding) SO2NH2 Sulfamoyl Group (Pharmacophore, Target Binding) Ring Aromatic Ring (Scaffold, Substitution Site) X Position 4 (X) (Activating Group) Y Position 2/3 (Y) (Selectivity/Potency)

Caption: Core scaffold of sulfamoyl benzoic acid derivatives.

SAR Analysis Across Major Therapeutic Classes

The specific placement and nature of substituents on the core scaffold dictate the therapeutic application. We will now explore the SAR for several key biological activities.

Diuretic Activity (Loop Diuretics)

Loop diuretics, such as furosemide and bumetanide, are based on the 5-sulfamoylbenzoic acid scaffold.[1] Their primary mechanism is the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the Loop of Henle.[5]

Key SAR Principles for Diuretic Potency:

  • Position 1 (-COOH): The carboxylic acid group is considered optimal for diuretic activity.[4][6] Other acidic groups like a tetrazole can be substituted but may alter potency.[6]

  • Position 5 (-SO₂NH₂): An unsubstituted sulfamoyl group at this position is essential for high-ceiling diuretic activity.[4][6]

  • Position 4 (Activating Group): Substitution at this position with an electron-withdrawing group, such as Cl or a trifluoromethyl group, is crucial for enhancing diuretic potency.[1][4] Other activating groups can include phenoxy, alkoxy, aniline, benzyl, or benzoyl groups.[6]

  • Position 2 or 3 (Amino Group Substituent): The nature of the substituent on the amino group at position 2 or 3 differentiates various loop diuretics and fine-tunes their activity.[4] For 2-amino derivatives like furosemide, bulky groups such as furfuryl or benzyl are favorable.[1] For 3-amino derivatives like bumetanide, a wide range of alkyl groups can be used without losing optimal activity.[1]

CompoundPosition 4 (X)Position 2/3 Substituent (Y)Relative Potency
Furosemide -Cl2-furfurylamino1
Bumetanide -Phenoxy3-n-butylamino40-60
Azosemide -Cl2-hydrazinyl~0.5
Piretanide -Phenoxy3-(pyrrolidin-1-yl)10

Table 1: Comparative SAR of Common Loop Diuretics.

Carbonic Anhydrase (CA) Inhibition

Many sulfamoyl benzoic acid derivatives are potent inhibitors of carbonic anhydrase (CA), an enzyme crucial in various physiological processes, including aqueous humor secretion in the eye.[7] This makes them valuable targets for antiglaucoma agents.[7]

Key SAR Principles for CA Inhibition:

  • The Sulfonamide Moiety: The unsubstituted sulfonamide group is the primary binding motif, coordinating to the Zn²⁺ ion in the CA active site. N-substitution generally abolishes or drastically reduces inhibitory activity.

  • Benzamide Derivatives: Reacting the carboxylic acid of 4-sulfamoylbenzoic acid with various amines and amino acids can produce highly potent and selective CA inhibitors.[2][8] These modifications primarily influence interactions with amino acid residues lining the active site cavity, thereby determining isoform selectivity (e.g., hCA I, II, IV, IX).[9]

  • Ring Substitutions: Adding substituents to the aromatic ring, such as a chlorine atom, can modulate the acidity of the sulfonamide group and introduce new interactions, leading to enhanced affinity and selectivity for different CA isoforms.[7] For instance, some 4-chloro-3-sulfamoyl benzenecarboxamides show higher affinity for CA I over the typically more avid CA II.[7]

Derivative ClassTarget IsoformsPotency Range (Ki)Key Structural Feature
4-Sulfamoyl-benzenecarboxamideshCA II, IVLow nanomolarAmide tail interacts with active site residues
4-Chloro-3-sulfamoyl-benzenecarboxamideshCA I, II, IVLow nanomolarChlorine alters electronics and binding
Benzamide-4-sulfonamideshCA II, VII, IXSubnanomolar to low nanomolarAmide modification enhances isoform selectivity

Table 2: SAR Summary for Carbonic Anhydrase Inhibitors. [2][7]

Anticancer and Other Activities

The structural versatility of this scaffold has led to its exploration in oncology, infectious diseases, and metabolic disorders.

  • Anticancer Activity: Certain sulfamoyl benzamides have shown selective cytotoxicity against cancer cell lines like MCF-7 (breast), K-562 (bone marrow), and HeLa (cervical).[10] The mechanism can be multifaceted, including the inhibition of tumor-associated CA isoforms (CA IX and XII), cell cycle disruption, and induction of apoptosis.[2][10][11]

  • Antibacterial Activity: As derivatives of the sulfonamide class of drugs, some sulfamoyl benzoic acids exhibit bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[12] The mechanism often involves the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.

  • Antidiabetic Activity: Recent studies have identified derivatives that act as α-glucosidase and α-amylase inhibitors, suggesting potential for managing type 2 diabetes.[13] Others have been developed as allosteric activators of glucokinase.[14]

Methodologies in SAR-Driven Drug Discovery

A robust SAR study integrates chemical synthesis, biological evaluation, and computational modeling. This iterative process is key to optimizing lead compounds.

General Synthesis Protocol

The synthesis of a library of sulfamoyl benzoic acid derivatives typically follows a convergent approach, allowing for diverse modifications.

Step-by-Step Synthesis Workflow:

  • Chlorosulfonation: The starting material, often a substituted benzoic acid, undergoes chlorosulfonation using chlorosulfonic acid at elevated temperatures to yield the corresponding sulfonyl chloride.[12]

  • Sulfonamide Formation: The sulfonyl chloride is reacted with a diverse panel of primary or secondary amines in an aqueous medium or with a base like pyridine to form the desired N-substituted or unsubstituted sulfonamides.[3][12]

  • Amide Coupling: The carboxylic acid of the resulting sulfamoylbenzoic acid is then coupled with another set of diverse amines. This is typically achieved using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP).[12]

  • Purification and Characterization: The final products are purified using techniques like column chromatography or recrystallization. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC.

The following diagram illustrates this typical workflow for generating a chemical library for SAR studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Substituted Benzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 step2 Sulfonamide Formation (Reaction with various Amines R1-NH2) step1->step2 step3 Amide Coupling (EDC/DMAP, various Amines R2-NH2) step2->step3 library Library of Derivatives step3->library invitro In Vitro Screening (e.g., Enzyme Inhibition Assay) library->invitro Test Compounds sar_analysis SAR Analysis & Data Modeling invitro->sar_analysis sar_analysis->step3 Iterative Design Feedback invivo In Vivo Testing (Select Compounds) sar_analysis->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: A typical workflow for SAR-driven drug discovery.

Key Biological Assay Protocol: Carbonic Anhydrase Inhibition

To determine the inhibitory potency (Ki) of synthesized compounds against a specific CA isoform, a stopped-flow CO₂ hydration assay is the gold standard.

Protocol: CA-Catalyzed CO₂ Hydration Assay

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Prepare stock solutions of the purified CA isoform (e.g., hCA II) and the inhibitor compounds in a suitable solvent (e.g., DMSO).

    • Prepare a pH indicator solution (e.g., p-Nitrophenol).

  • Enzyme-Inhibitor Pre-incubation:

    • In a cuvette, mix the buffer, CA enzyme solution, and varying concentrations of the inhibitor.

    • Allow the mixture to incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.

  • Initiation of Reaction:

    • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow spectrophotometer.

  • Data Acquisition:

    • The hydration of CO₂ to bicarbonate and a proton (H⁺) causes a drop in pH. This is monitored by the change in absorbance of the pH indicator over time.

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Data Analysis:

    • The rates are plotted against inhibitor concentration.

    • The IC₅₀ value (concentration of inhibitor causing 50% inhibition) is determined by fitting the data to a dose-response curve.

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the substrate (CO₂) concentration and the enzyme's Michaelis-Menten constant (Km).

Conclusion and Future Directions

The sulfamoyl benzoic acid scaffold remains an exceptionally fruitful platform for drug discovery. A deep understanding of its structure-activity relationships is paramount for the successful design of next-generation therapeutics. While its role in diuretics and CA inhibitors is well-established, emerging applications in oncology, and as antibacterial and antidiabetic agents, highlight its untapped potential.[10][12][13]

Future research will likely focus on:

  • Isoform-Specific Inhibitors: Leveraging computational docking and sophisticated synthetic strategies to design derivatives with high selectivity for specific enzyme isoforms (e.g., tumor-specific CA IX over ubiquitous CA II) to minimize off-target effects.

  • Dual-Target Ligands: Engineering molecules that can modulate two distinct biological targets simultaneously, offering synergistic therapeutic effects, particularly in complex diseases like cancer.

  • Novel Delivery Systems: Developing prodrugs or formulation strategies to improve the pharmacokinetic properties and targeted delivery of these potent compounds.

By continuing to apply the principles of medicinal chemistry and SAR, the scientific community can further exploit this privileged scaffold to address unmet medical needs.

References

A consolidated list of all sources cited within this technical guide.

  • Title: Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties Source: PubMed URL
  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: RSC Publishing URL
  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: NIH URL
  • Title: Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors Source: Benchchem URL
  • Title: Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors Source: NIH URL
  • Title: Design, synthesis and biological evaluation of novel sulfamoyl benzamides as allosteric activators of human glucokinase | Request PDF Source: ResearchGate URL
  • Title: SAR of Loop Diuretics Source: Pharmacy 180 URL
  • Title: 2,4-Dichloro-5-[(N-aryl/alkyl)
  • Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: NIH URL
  • Title: The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide Source: Benchchem URL
  • Title: Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies Source: PubMed URL
  • Title: Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors Source: ResearchGate URL
  • Title: The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery Source: Benchchem URL
  • Title: An overview of carbohydrate-based carbonic anhydrase inhibitors Source: PMC - NIH URL
  • Title: Sar Loop Diuretics | PDF | Acid | Amine Source: Scribd URL
  • Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Title: Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor Source: PubMed URL
  • Title: SAR of Loop Diuretics (Sulphonamide Derivatives)
  • Title: structure-activity relationship (SAR)
  • Title: Site ii Diuretics | PPTX Source: Slideshare URL
  • Title: Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)
  • Title: An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli Source: PMC - NIH URL
  • Title: Anticancer and antiviral sulfonamides.

Sources

3-(Sulfamoylmethyl)benzoic Acid: A Scaffolding Approach in Modern Pharmacophore Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect of Molecular Recognition

In the intricate dance of drug-receptor interactions, the pharmacophore stands as the choreographer, dictating the precise spatial and electronic features a molecule must possess to elicit a biological response. While complex molecular architectures often take center stage, it is the strategic placement of seemingly simple functional groups that frequently underpins therapeutic success. This guide delves into the significance of the 3-(sulfamoylmethyl)benzoic acid scaffold, not as a singular entity of renown, but as an exemplary framework illustrating the synergistic power of its constituent pharmacophoric elements: the benzoic acid and the sulfonamide.

While specific research on this compound as a standalone pharmacophore is limited, its structure provides a compelling case study. It allows us to explore the fundamental principles of how carboxylic acids and sulfonamides contribute to molecular recognition, target binding, and the overall pharmacological profile of a drug candidate. By dissecting this scaffold, we gain a deeper understanding of rational drug design, from initial pharmacophore modeling to lead optimization and beyond. This guide will serve as a technical resource for scientists seeking to leverage these critical functional groups in the pursuit of novel therapeutics.

Deconstructing the Pharmacophore: The Roles of Benzoic Acid and Sulfonamide Moieties

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[1] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups, all arranged in a specific three-dimensional orientation.[1] The this compound scaffold prominently displays two such critical features: a carboxylic acid and a sulfonamide.

The Carboxylic Acid Group: A Pillar of Drug-Target Interactions

The carboxylic acid functional group is a frequently encountered moiety in a vast number of marketed drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[2] Its prevalence is due to its ability to engage in strong electrostatic interactions and hydrogen bonds, often serving as a key anchor point for a drug within its biological target.[2][3] The acidity of the carboxyl group allows it to exist in its anionic carboxylate form at physiological pH, facilitating potent ionic interactions with positively charged residues like arginine and lysine in a protein's active site.[4]

However, the very properties that make the carboxylic acid an excellent anchor can also present challenges in drug development. These can include metabolic instability, potential toxicity, and limited ability to passively diffuse across biological membranes.[5][6] To address these drawbacks, medicinal chemists often employ bioisosteric replacement, a strategy where the carboxylic acid is substituted with a different functional group that retains similar physicochemical properties and biological activity.[5][7]

The Sulfonamide Group: A Versatile Pharmacophoric Element

The sulfonamide functional group is another cornerstone of medicinal chemistry, first gaining prominence with the advent of sulfa drugs, the first broadly effective systemic antibacterials.[8] This functional group is found in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and some COX-2 inhibitors.[8]

The sulfonamide moiety is a versatile hydrogen bond donor and acceptor. Furthermore, it can act as a bioisostere for a carboxylic acid.[9][10] This is particularly relevant in the context of this compound, where the sulfonamide can mimic or complement the interactions of the carboxylic acid, potentially leading to enhanced binding affinity or a modified pharmacological profile. The use of sulfonamides in drug design has evolved significantly, with a wide range of synthetic strategies available to incorporate this group into diverse molecular scaffolds.[11]

Pharmacophore Modeling: From Concept to Virtual Screening

Pharmacophore modeling is a powerful computational tool in drug discovery that can be broadly categorized into two approaches: ligand-based and structure-based.[1]

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[12] It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement, thereby creating a pharmacophore hypothesis.[13]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used to map the key interaction points within the binding site.[14] This allows for the design of novel molecules that are complementary to the target's active site.[15]

The pharmacophore models generated are then used for virtual screening of large compound libraries to identify potential "hits" that match the pharmacophoric requirements.[16][17] These hits can then be further evaluated through more rigorous computational methods like molecular docking, followed by experimental validation.[14]

Synthesis_of_Sulfamoyl_Benzoic_Acid Benzoic_Acid Benzoic Acid Derivative Sulfonyl_Chloride Sulfonyl Chloride Intermediate Benzoic_Acid->Sulfonyl_Chloride  Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Sulfamoyl_Benzoic_Acid Sulfamoyl Benzoic Acid Product Sulfonyl_Chloride->Sulfamoyl_Benzoic_Acid  Amination Amine Amine (R-NH2) Amine->Sulfamoyl_Benzoic_Acid

Sources

Methodological & Application

A Validated, Four-Step Protocol for the Synthesis of 3-(Sulfamoylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(Sulfamoylmethyl)benzoic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. While direct synthetic routes are not widely reported, this guide details a robust and logical four-step pathway starting from commercially available m-toluic acid. The protocol is designed for researchers, chemists, and drug development professionals, offering not only procedural details but also the underlying scientific rationale for each step. The synthesis involves a sequence of benzylic bromination, nucleophilic sulfonation, chlorination, and amination. This document includes detailed methodologies, safety precautions, purification techniques, and expected characterization data to ensure a reproducible and successful synthesis.

Introduction and Synthetic Strategy

Sulfonamide-containing molecules are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities. The target molecule, this compound, combines a benzoic acid moiety with a benzylsulfonamide group, making it an attractive scaffold for designing novel therapeutic agents. Its structure is analogous to other bioactive sulfamoyl benzoic acids and may serve as a key intermediate in the development of enzyme inhibitors or receptor modulators.

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through four distinct chemical transformations:

  • Radical Bromination: Selective bromination of the benzylic methyl group of m-toluic acid using N-Bromosuccinimide (NBS).

  • Nucleophilic Sulfonation: Conversion of the resulting 3-(bromomethyl)benzoic acid into its corresponding sulfonate salt via reaction with sodium sulfite.

  • Chlorosulfonation: Transformation of the sulfonate salt into the more reactive 3-(chlorosulfonylmethyl)benzoic acid intermediate using thionyl chloride.

  • Amination: Final conversion to this compound by reaction with aqueous ammonia.

This pathway utilizes common laboratory reagents and techniques, making it accessible to a broad range of chemistry laboratories.

Overall Synthetic Scheme
Overall Synthetic Scheme A schematic overview of the four-step synthesis from m-Toluic Acid to this compound.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
m-Toluic acid99-04-7C₈H₈O₂136.15
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Recrystallize from water if yellow.
Benzoyl peroxide (BPO)94-36-0C₁₄H₁₀O₄242.23Caution: Potentially explosive.
Carbon Tetrachloride (CCl₄)56-23-5CCl₄153.82Anhydrous grade.
Sodium sulfite (Na₂SO₃)7757-83-7Na₂SO₃126.04Anhydrous.
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97Use fresh, distilled if necessary.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Catalytic amount.
Ammonium Hydroxide (28-30%)1336-21-6NH₄OH35.04Concentrated solution.
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous.
Ethyl Acetate141-78-6C₄H₈O₂88.11For extraction and recrystallization.
Hexanes110-54-3C₆H₁₄86.18For washing.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Concentrated and dilute (1M).
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated solution.
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous.
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Safety Precautions
  • General: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Specific:

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and skin contact.

    • Benzoyl Peroxide: Strong oxidizer and can be explosive upon shock or heating. Handle with care and do not use a metal spatula.

    • Carbon Tetrachloride: Toxic and carcinogenic. Use with extreme caution and appropriate containment.

    • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care under anhydrous conditions.

    • Ammonium Hydroxide: Corrosive and gives off irritating ammonia gas. Work in a well-ventilated hood.

Experimental Protocol

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid

Rationale: This step employs a free-radical chain reaction for the selective bromination of the benzylic position of m-toluic acid. N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of Br₂. Benzoyl peroxide acts as the radical initiator, which upon heating, generates radicals that initiate the chain reaction.[1][2]

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-toluic acid (13.6 g, 100 mmol), N-bromosuccinimide (18.7 g, 105 mmol), and benzoyl peroxide (0.25 g, 1 mmol).

  • Add 250 mL of carbon tetrachloride (CCl₄) to the flask.

  • Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by observing the succinimide byproduct, which is denser than CCl₄ and will sink, while NBS floats. The reaction is typically complete within 2-3 hours.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture by gravity or vacuum filtration to remove the succinimide.

  • Wash the collected solid with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent using a rotary evaporator.

  • The resulting crude solid, 3-(bromomethyl)benzoic acid, can be purified by recrystallization from a mixture of hexanes and ethyl acetate or used directly in the next step.

    • Expected Yield: 75-85%.

    • Characterization (¹H NMR, CDCl₃): δ 7.9-8.1 (m, 2H, Ar-H), 7.4-7.5 (m, 2H, Ar-H), 4.55 (s, 2H, -CH₂Br).[1]

Step 2: Synthesis of Sodium 3-(Carboxybenzyl)sulfonate

Rationale: This is a nucleophilic substitution reaction where the sulfite anion (SO₃²⁻) displaces the bromide from the benzylic carbon. This reaction, a variation of the Strecker sulfite alkylation, efficiently forms the carbon-sulfur bond.[3][4]

  • Dissolve the crude 3-(bromomethyl)benzoic acid (approx. 100 mmol) in 100 mL of water in a 500 mL flask, adding a small amount of NaOH solution (1M) if needed to aid dissolution by forming the carboxylate salt.

  • In a separate beaker, prepare a solution of sodium sulfite (15.1 g, 120 mmol) in 150 mL of deionized water.

  • Add the sodium sulfite solution to the flask containing the benzoic acid derivative.

  • Heat the reaction mixture to 70-80°C with stirring for 4-6 hours. Monitor the reaction progress by TLC (a polar solvent system like Ethyl Acetate/Methanol 8:2).

  • After the reaction is complete, cool the solution to room temperature.

  • Acidify the solution carefully with concentrated HCl to a pH of ~1. The product, sodium 3-(carboxybenzyl)sulfonate, may precipitate upon cooling or acidification. If it remains in solution, it can be used directly for the next step. For isolation, the water can be removed under reduced pressure.

Step 3: Synthesis of 3-(Chlorosulfonylmethyl)benzoic Acid

Rationale: The sulfonate group is relatively unreactive. To proceed to the sulfonamide, it must be converted into a more reactive sulfonyl halide. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting both the sulfonic acid and the carboxylic acid moieties into their respective acid chlorides. The carboxylic acid chloride can be selectively hydrolyzed back to the acid during aqueous workup.

  • Caution: This step must be performed under strictly anhydrous conditions in a highly efficient fume hood.

  • Place the dried sodium 3-(carboxybenzyl)sulfonate (approx. 100 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Carefully add thionyl chloride (50 mL, ~685 mmol) to the flask at room temperature. Add a catalytic amount (2-3 drops) of N,N-Dimethylformamide (DMF).

  • Heat the mixture to a gentle reflux (approx. 76°C) for 3-4 hours. The evolution of SO₂ and HCl gas should be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

  • The crude residue is 3-(chlorosulfonylmethyl)benzoyl chloride. To obtain 3-(chlorosulfonylmethyl)benzoic acid, the residue is carefully and slowly added to 200 mL of ice-cold water with vigorous stirring. This will hydrolyze the benzoyl chloride back to the carboxylic acid.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 4: Synthesis of this compound

Rationale: This is the final step where the highly electrophilic sulfonyl chloride is reacted with a nitrogen nucleophile, ammonia, to form the stable sulfonamide. The reaction is typically fast and exothermic.[5][6]

  • Place the dried 3-(chlorosulfonylmethyl)benzoic acid (approx. 100 mmol) in a 500 mL flask.

  • Cool the flask in an ice-salt bath to 0 to -5°C.

  • Slowly and carefully add 200 mL of pre-chilled concentrated ammonium hydroxide (28-30%) to the flask with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

  • Once the reaction is complete (monitored by TLC), cool the solution again in an ice bath.

  • Carefully acidify the reaction mixture to pH 2-3 by the slow addition of concentrated HCl. This will protonate the carboxylate group, causing the final product to precipitate.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 50-60°C.

Purification and Characterization

The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.

  • Expected Final Yield: 40-50% over the four steps.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆): Expected signals around δ 13.0 (br s, 1H, -COOH), 7.8-8.0 (m, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.3 (s, 2H, -SO₂NH₂), 4.5 (s, 2H, -CH₂-).

  • ¹³C NMR (DMSO-d₆): Expected signals for aromatic carbons (128-135 ppm), carboxyl carbon (~167 ppm), and benzylic carbon (~58 ppm).

  • IR (KBr, cm⁻¹): Expected peaks around 3400-3300 (N-H stretch), 3200-2500 (O-H stretch), 1700 (C=O stretch), 1350 & 1160 (S=O stretch).

  • Mass Spectrometry (ESI-): m/z calculated for C₈H₉NO₄S: 215.03. Found: 214.02 [M-H]⁻.

Workflow and Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sulfonation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination & Purification A m-Toluic Acid B 3-(Bromomethyl)benzoic Acid A->B  NBS, BPO  CCl4, Reflux C Sodium 3-(Carboxybenzyl)sulfonate B->C  Na2SO3  H2O, 80°C D 3-(Chlorosulfonylmethyl)benzoic Acid C->D  1. SOCl2, DMF  2. H2O Workup E This compound D->E  conc. NH4OH  Acidification F Purified Product E->F Recrystallization

Caption: A four-step workflow for the synthesis of this compound.

References

  • P. J. K. C. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry. Blackwell Science. Adapted in Chemistry 3719L Lab Manual. Available at: [Link]

  • Google Patents. (n.d.). Preparation of sodium allyl and methallyl sulfonate. US4171324A.
  • Google Patents. (n.d.). Benzyl sulfonic acid derivative preparation method. CN103553977A.
  • PrepChem.com. (n.d.). Synthesis of p-bromomethylbenzoic acid. Retrieved from: [Link]

Sources

Application Notes and Protocols: 3-(Sulfamoylmethyl)benzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the benzoic acid and sulfonamide moieties each represent foundational pillars of drug design. Benzoic acid derivatives are integral to a multitude of therapeutic agents, prized for their metabolic stability and ability to engage in crucial hydrogen bonding and ionic interactions with biological targets.[1][2] Similarly, the sulfonamide group is a privileged scaffold, renowned for its role in antibacterial agents and its exceptional ability to act as a zinc-binding group in metalloenzyme inhibitors.[3][4] The compound 3-(Sulfamoylmethyl)benzoic acid, which strategically combines these two pharmacophores via a methylene linker, presents a compelling scaffold for the development of novel therapeutic agents.

The introduction of the flexible methylene spacer between the phenyl ring and the sulfonamide group distinguishes this molecule from classical aromatic sulfonamides, offering unique conformational possibilities for interacting with enzyme active sites. This structural nuance suggests potential for novel binding modes and selectivity profiles against various targets.

These application notes provide a detailed guide for researchers exploring the therapeutic potential of this compound. We will focus on its most promising application as a carbonic anhydrase inhibitor, with further exploration into its potential as an anticancer agent. This document furnishes detailed, field-proven protocols and explains the scientific rationale behind the proposed experimental workflows, empowering researchers to rigorously evaluate this promising compound.

Part 1: Synthesis of this compound

A robust synthetic protocol is paramount for ensuring a consistent supply of high-purity compound for biological evaluation. While direct synthesis protocols for this compound are not extensively published, a reliable multi-step synthesis can be designed based on established and well-documented organic chemistry transformations. The following protocol outlines a plausible and efficient pathway starting from 3-methylbenzoic acid.

Logical Workflow for Synthesis

The proposed synthesis involves a three-step process: radical bromination of the benzylic methyl group, substitution with sulfite to form a sulfonic acid salt, followed by conversion to the sulfonyl chloride and subsequent amidation.

A 3-Methylbenzoic Acid B 3-(Bromomethyl)benzoic Acid A->B Radical Bromination (NBS, AIBN) C Sodium 3-(sulfomethyl)benzoate B->C Sulfitation (Na2SO3) D 3-(Chlorosulfonylmethyl)benzoic Acid C->D Chlorination (SOCl2 or PCl5) E This compound D->E Ammonolysis (NH4OH)

Caption: Proposed synthetic pathway for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 77-81°C) and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 3-(bromomethyl)benzoic acid as a white solid.

Step 2: Synthesis of Sodium 3-(sulfomethyl)benzoate

  • Reaction Setup: Dissolve the 3-(bromomethyl)benzoic acid (1 equivalent) in an aqueous ethanol solution.

  • Nucleophilic Substitution: Add sodium sulfite (Na₂SO₃, 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Isolation: Cool the reaction mixture. The sodium salt of the sulfonic acid may precipitate upon cooling. If not, reduce the volume of the solvent under vacuum to induce precipitation. Filter the solid and wash with cold ethanol to obtain sodium 3-(sulfomethyl)benzoate.

Step 3: Synthesis of 3-(Chlorosulfonylmethyl)benzoic Acid

  • Reaction Setup: In a fume hood, carefully add the dried sodium 3-(sulfomethyl)benzoate (1 equivalent) to a flask containing thionyl chloride (SOCl₂, 3-5 equivalents) or phosphorus pentachloride (PCl₅, 1.5 equivalents) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently to 40-50°C for 2-3 hours until the evolution of gas ceases.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(chlorosulfonylmethyl)benzoic acid.[5][6]

Step 4: Synthesis of this compound

  • Reaction Setup: Add the crude 3-(chlorosulfonylmethyl)benzoic acid (1 equivalent) portion-wise to a chilled (0°C) concentrated aqueous ammonia solution (excess).

  • Reaction: Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Acidify the reaction mixture to a pH of 2-3 with concentrated HCl. This will precipitate the final product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Part 2: Application as a Carbonic Anhydrase Inhibitor

Scientific Rationale

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[8] Notably, certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[9]

The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that is central to the mechanism of action of most CA inhibitors.[10] It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule and thereby inhibiting the enzyme's function. The structure of this compound, with its accessible sulfonamide group, makes it a prime candidate for a CA inhibitor. The benzene ring and the carboxylate group can form additional interactions with amino acid residues in the active site, potentially enhancing binding affinity and conferring isoform selectivity.[1][4]

Signaling Pathway: CA IX in Tumorigenesis

cluster_0 Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX (extracellular) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis Acid_TME Acidic Tumor Microenvironment H_HCO3->Acid_TME Invasion Invasion & Metastasis Acid_TME->Invasion Survival Cell Survival Acid_TME->Survival Inhibitor This compound Inhibitor->CAIX Inhibition

Caption: Role of Carbonic Anhydrase IX (CA IX) in promoting an acidic tumor microenvironment.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)

This protocol is a standard method for determining the inhibitory activity of compounds against various CA isoforms.[11]

1. Reagents and Buffers:

  • Purified human CA isoforms (e.g., hCA II, hCA IX).

  • HEPES buffer (20 mM, pH 7.5).

  • Sodium sulfate (Na₂SO₄, 0.1 M) for maintaining ionic strength.

  • Phenol red as a pH indicator.

  • CO₂-saturated water.

  • This compound stock solution (e.g., 10 mM in DMSO), with serial dilutions.

  • Acetazolamide (a known pan-CA inhibitor) as a positive control.

2. Instrumentation:

  • Stopped-flow spectrophotometer.

3. Procedure:

  • Enzyme Preparation: Prepare a solution of the CA isoenzyme in HEPES buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5-10 nM).

  • Assay Mixture: In the first syringe of the stopped-flow instrument, load the enzyme solution mixed with the pH indicator and varying concentrations of the inhibitor (this compound) or control.

  • Substrate Preparation: In the second syringe, load the CO₂-saturated water.

  • Reaction Initiation: Rapidly mix the contents of the two syringes. The hydration of CO₂ catalyzed by CA will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator over time.

  • Data Acquisition: Record the initial rate of the reaction (the slope of the absorbance change) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of enzyme activity at each inhibitor concentration relative to the uninhibited control (enzyme with DMSO vehicle).

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Expected Data and Interpretation

The inhibitory potency of this compound can be compared across different CA isoforms. A lower IC₅₀ value indicates higher potency. Selectivity can be determined by comparing the IC₅₀ values for different isoforms (e.g., tumor-associated CA IX vs. the ubiquitous CA II).

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)
Acetazolamide (Control)~250~12~25
This compound Experimental DataExperimental DataExperimental Data

Table represents hypothetical data for illustrative purposes.

A compound with a significantly lower IC₅₀ for hCA IX compared to hCA II would be considered a selective inhibitor and a promising candidate for further development as an anticancer agent with potentially fewer side effects.

Part 3: Application as an Anticancer Agent

Scientific Rationale

Beyond CA IX inhibition, this compound may exert anticancer effects through other mechanisms. Benzoic acid derivatives have been shown to induce cancer cell death by promoting apoptosis and causing cell cycle arrest.[12] For instance, some derivatives can inhibit histone deacetylases (HDACs), leading to changes in gene expression that suppress tumor growth.[12] Sulfonamides have also been investigated for their broad anticancer activities, including the disruption of microtubule formation and inhibition of signaling pathways crucial for cell proliferation.[13][14] The combined scaffold in this compound could potentially act on multiple pathways to inhibit cancer cell growth.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

1. Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow: From Cytotoxicity to Mechanism

A MTT Assay (Determine GI₅₀) B Apoptosis Assay (Annexin V/PI Staining) A->B If Active C Cell Cycle Analysis (Flow Cytometry) A->C If Active D Western Blot (Caspase-3, PARP, Cyclins) B->D C->D E Mechanism of Action D->E

Caption: Workflow for investigating the anticancer mechanism of action.

Conclusion and Future Directions

This compound is a molecule of significant interest, bridging the well-established pharmacophores of benzoic acid and sulfonamide. The provided protocols offer a clear path for its synthesis and evaluation as a potent and potentially selective carbonic anhydrase inhibitor, a promising avenue for anticancer drug development. Further investigations into its broader anticancer effects are also warranted. Elucidating the structure-activity relationships by synthesizing and testing analogues will be a critical next step in optimizing this scaffold for clinical translation.

References

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. [Link]

  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. (1989). PubMed. [Link]

  • Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. [Link]

  • 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (n.d.).
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (n.d.). PubMed. [Link]

  • Synthesis and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). PMC. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link]

  • Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. (2018). PubMed. [Link]

  • 3-(CHLOROSULFONYL)BENZOIC ACID. (n.d.). gsrs. [Link]

  • Treatment of cancer using benzoic acid derivatives. (n.d.).
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). PMC. [Link]

  • 3-(Chlorosulfonyl)benzoic acid. (n.d.). CAS Common Chemistry. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.).
  • Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. (n.d.). PubMed. [Link]

  • Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). (n.d.). PrepChem.com. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. [Link]

Sources

Application Notes & Protocols: Characterizing P2Y14 Receptor Function with 3-(Sulfamoylmethyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that has garnered significant attention within the research and drug development communities. As a member of the P2Y receptor family, it is activated by extracellular uridine diphosphate (UDP)-sugars, most potently by UDP-glucose.[1][2] These molecules are often released from cells during metabolic stress, damage, or lysis, positioning the P2Y14R as a crucial sensor for cellular danger signals.[3][4]

Functionally coupled to inhibitory G-proteins (Gαi/o), the canonical signaling pathway for P2Y14R involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][5] However, its signaling repertoire also extends to the activation of the RhoA and MAPK pathways, which are critical for cellular migration and inflammatory responses.[2][4] The receptor is prominently expressed in immune cells, including neutrophils, macrophages, and dendritic cells, as well as in glial cells within the nervous system.[1][6] This expression pattern underscores its integral role in mediating inflammation, immune cell recruitment, and neuropathic pain, making it a compelling therapeutic target for a host of pathological conditions.[5][6][7]

The development of potent and selective antagonists is paramount to dissecting the receptor's function and validating its therapeutic potential. The 3-substituted benzoic acid scaffold has recently emerged as a highly promising chemical foundation for potent P2Y14R antagonists. Specifically, derivatives of 3-sulfonamido benzoic acid have demonstrated high affinity and efficacy, with some compounds showing superior potency and pharmacokinetic properties compared to earlier tool compounds.[8][9] This guide provides a detailed framework for utilizing antagonists from this class, exemplified by the 3-(Sulfamoylmethyl)benzoic acid scaffold, to investigate P2Y14R signaling and function in various experimental systems.

Section 1: P2Y14R Signaling and Mechanism of Antagonism

Understanding the downstream signaling cascades of P2Y14R is essential for designing robust functional assays. The primary role of an antagonist like a this compound derivative is to competitively block the binding of endogenous agonists, such as UDP-glucose, thereby preventing the initiation of these intracellular events.

1.1 Canonical Gαi-Mediated Pathway

The most well-characterized signaling pathway for P2Y14R involves its coupling to Gαi proteins. This interaction inhibits the activity of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cAMP. The resulting decrease in intracellular cAMP concentration affects the activity of downstream effectors like Protein Kinase A (PKA), modulating a variety of cellular functions.

G_protein_signaling cluster_membrane Plasma Membrane P2Y14R P2Y14 Receptor Gi Gαi/o Protein (inactive) P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist 3-(Sulfamoylmethyl) benzoic acid (Antagonist) Antagonist->P2Y14R Blocks ATP ATP ATP->AC Response Downstream Cellular Responses cAMP->Response Modulates

Caption: Canonical P2Y14R Gαi-coupled signaling pathway.

1.2 Alternative Signaling Pathways

Beyond cAMP modulation, P2Y14R activation has been shown to trigger other important signaling cascades, particularly in immune cells. These pathways are often linked to the Gβγ subunits released upon G-protein activation or through distinct G-protein coupling.

  • RhoA Activation: P2Y14R can activate the small GTPase RhoA, a key regulator of the actin cytoskeleton. This pathway is fundamental to the changes in cell shape and motility required for chemotaxis.[2][4]

  • MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK1/2), has also been observed.[1][10] This pathway is a central regulator of gene expression, cell proliferation, and survival.

Alternative_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14 Receptor G_protein Gαi/o Dissociation (Gα + Gβγ) P2Y14R->G_protein Agonist UDP-Glucose Agonist->P2Y14R RhoA RhoA Activation G_protein->RhoA MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Chemotaxis Chemotaxis & Cytoskeletal Rearrangement RhoA->Chemotaxis Gene Gene Expression & Cellular Proliferation MAPK->Gene

Caption: Alternative P2Y14R signaling via RhoA and MAPK pathways.

Section 2: Experimental Protocols for Antagonist Characterization

The following protocols provide step-by-step methodologies to quantify the inhibitory activity of this compound derivatives on P2Y14R function.

Protocol 1: In Vitro Functional Antagonism using a cAMP Assay

Rationale: This is the most direct and robust method for assessing the functional antagonism of a Gαi-coupled receptor. The assay measures the ability of the antagonist to reverse the UDP-glucose-mediated inhibition of adenylyl cyclase. To achieve a detectable signal window, adenylyl cyclase is first stimulated with forskolin.[11]

Workflow:

cAMP_Workflow A 1. Seed Cells (HEK293-hP2Y14R) B 2. Pre-incubate with Antagonist A->B C 3. Stimulate with UDP-Glucose + Forskolin B->C D 4. Lyse Cells & Detect cAMP C->D E 5. Analyze Data (IC50 Calculation) D->E

Sources

Preparation of sulfamylbenzoic acids for research purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Preparation of Sulfamylbenzoic Acids

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed methodologies for the synthesis, purification, and characterization of sulfamylbenzoic acid isomers (ortho, meta, and para) for research and development purposes. Sulfamylbenzoic acids are pivotal structural motifs in medicinal chemistry, serving as foundational scaffolds for a multitude of therapeutic agents, including diuretics and enzyme inhibitors.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern these transformations. The protocols have been structured to ensure reproducibility and high purity of the final compounds, critical for downstream applications.

Introduction: The Significance of the Sulfamylbenzoic Acid Scaffold

The sulfamylbenzoic acid framework, characterized by the presence of both a carboxylic acid and a sulfonamide group on a benzene ring, is a cornerstone in modern drug design. The interplay between these two functional groups imparts unique physicochemical properties that are highly desirable for biological activity. The sulfonamide moiety (–SO₂NH₂) can act as a potent hydrogen bond donor and acceptor, while the carboxylic acid (–COOH) provides a key site for salt formation and polar interactions.

Perhaps the most well-known application is in the field of diuretics, where compounds like furosemide, a derivative of 2-amino-4-chloro-5-sulfamoylbenzoic acid, have been instrumental in managing hypertension and edema.[1] Furthermore, these scaffolds are integral to the design of carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma.[3] The ability to synthesize specific isomers (2-, 3-, and 4-sulfamylbenzoic acid) with high purity is therefore a critical first step in the discovery of novel therapeutics. This guide details the two most reliable and versatile synthetic pathways for their preparation.

Overview of Primary Synthetic Strategies

The preparation of sulfamylbenzoic acids predominantly follows two distinct and well-established retrosynthetic pathways. The choice of method is often dictated by the desired isomer and the availability of starting materials.

  • The Chlorosulfonation-Amination Pathway : This is the most versatile approach, applicable to the synthesis of all three isomers (ortho, meta, para). It involves the electrophilic chlorosulfonation of a benzoic acid precursor to install the sulfonyl chloride group, followed by nucleophilic substitution with an ammonia source.

  • The Oxidation Pathway : This method is specific to the synthesis of 4-sulfamylbenzoic acid and leverages the oxidation of the readily available and inexpensive p-toluenesulfonamide.[3]

The logical flow of these two primary strategies is visualized below.

G cluster_0 General Synthetic Strategies Start Starting Materials (Benzoic Acids or Toluenesulfonamides) Pathway1 Pathway 1: Chlorosulfonation-Amination Start->Pathway1 Pathway2 Pathway 2: Side-Chain Oxidation Start->Pathway2 Final Sulfamylbenzoic Acids Pathway1->Final Pathway2->Final

Caption: High-level overview of the two main synthetic pathways.

Detailed Synthesis Protocols

Method 1: The Chlorosulfonation-Amination Pathway

This two-step sequence is the most common method for preparing sulfamylbenzoic acids. The key is the formation of a sulfonyl chloride intermediate, which is then converted to the sulfonamide.

Part A: Synthesis of Chlorosulfonylbenzoic Acid Intermediate

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid serves as both the reagent and the solvent.[4] The strong electron-withdrawing nature of the carboxylic acid group directs the incoming chlorosulfonyl group primarily to the meta-position. Synthesis of the ortho- and para-isomers requires appropriately substituted starting materials.

Protocol 1: Chlorosulfonation of Benzoic Acid (to yield 3-(chlorosulfonyl)benzoic acid)

  • Materials:

    • Benzoic acid

    • Chlorosulfonic acid (ClSO₃H)

    • Crushed ice and deionized water

  • Equipment:

    • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the HCl gas byproduct.

    • Ice-water bath.

  • Procedure:

    • In a clean, dry three-necked flask, carefully add chlorosulfonic acid (approx. 3-5 molar equivalents). Cool the flask to 0-5°C using an ice-water bath.

    • Slowly add benzoic acid (1 molar equivalent) in small portions to the stirred chlorosulfonic acid. Causality Note: This addition must be slow and controlled to manage the exothermic reaction and prevent undesirable side reactions. The temperature should be maintained below 20°C.[4]

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 140-150°C for several hours (e.g., 6 hours).[5] The reaction progress can be monitored by TLC.

    • Cool the reaction mixture back to room temperature.

    • In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Safety Critical: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. A white precipitate of the sulfonyl chloride will form.

    • Continue stirring for 20-30 minutes to ensure complete precipitation and hydrolysis of excess chlorosulfonic acid.

    • Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral to pH paper.

    • Dry the product under vacuum to yield the crude chlorosulfonylbenzoic acid, which is often used in the next step without further purification.

Part B: Amination of the Sulfonyl Chloride Intermediate

The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by ammonia to form the stable sulfonamide linkage.

Protocol 2: Amination to 3-Sulfamylbenzoic Acid

  • Materials:

    • 3-(Chlorosulfonyl)benzoic acid (from Protocol 1)

    • Concentrated ammonium hydroxide (25-28%)

    • Concentrated hydrochloric acid (HCl)

  • Equipment:

    • Beaker or Erlenmeyer flask

    • Ice-water bath

    • Magnetic stirrer

  • Procedure:

    • Place concentrated ammonium hydroxide (a large excess, e.g., 10 mL per gram of sulfonyl chloride) in a beaker and cool to 0-5°C in an ice-water bath.

    • Under vigorous stirring, add the 3-(chlorosulfonyl)benzoic acid in small portions to the cold ammonium hydroxide solution.[6][7] Causality Note: Maintaining a low temperature and using an excess of ammonia minimizes hydrolysis of the sulfonyl chloride back to the sulfonic acid.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 4-15 hours) to ensure the reaction goes to completion.[5][6]

    • If necessary, concentrate the reaction mixture under reduced pressure to remove excess ammonia and reduce the volume.[6]

    • Cool the solution in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl. This protonates the carboxylate, causing the desired sulfamylbenzoic acid to precipitate.

    • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization.

G cluster_0 Chlorosulfonation-Amination Workflow start Benzoic Acid step1 Step 1: Chlorosulfonation (ClSO₃H, heat) start->step1 intermediate Chlorosulfonylbenzoic Acid Intermediate step1->intermediate step2 Step 2: Amination (Conc. NH₄OH) intermediate->step2 workup Acidification & Precipitation (HCl) step2->workup end Sulfamylbenzoic Acid workup->end

Caption: Workflow for the two-step synthesis of sulfamylbenzoic acid.

Method 2: Oxidation of p-Toluenesulfonamide (for 4-Sulfamylbenzoic Acid)

This classical method is an efficient route to the para-isomer, starting from the inexpensive p-toluenesulfonamide. The reaction involves the robust oxidation of the benzylic methyl group to a carboxylic acid.

Protocol 3: Alkaline Permanganate Oxidation

  • Materials:

    • p-Toluenesulfonamide

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Equipment:

    • Round-bottom flask with a reflux condenser and mechanical stirrer.

    • Heating mantle.

  • Procedure:

    • Dissolve p-toluenesulfonamide in an aqueous solution of sodium hydroxide in a round-bottom flask.

    • Heat the mixture to 70-90°C with stirring.

    • Slowly and in portions, add potassium permanganate (KMnO₄) to the heated solution.[3] Causality Note: The reaction is highly exothermic. Portion-wise addition is crucial to control the temperature and prevent a runaway reaction. The purple color of the permanganate will disappear as it is consumed.

    • Continue heating and stirring for approximately 2-3 hours after the final addition, or until the purple color is completely gone, which indicates the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate.

    • Transfer the clear filtrate to a beaker and cool in an ice bath.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 4-sulfamoylbenzoic acid.

    • Collect the white precipitate by filtration, wash with cold water, and dry. Recrystallization from water can be performed for further purification.[3]

Quantitative Data Summary of Synthesis Methods

MethodTarget IsomerKey ReagentsTypical YieldReference
Chlorosulfonation-Amination3-Sulfamylbenzoic acidBenzoic acid, ClSO₃H, NH₄OH~96%[6]
Chlorosulfonation-Amination4-Halo-3-sulfamoylbenzoic acid4-Halobenzoic acid, ClSO₃H, AmineNot specified[5]
Alkaline Oxidation4-Sulfamylbenzoic acidp-Toluenesulfonamide, KMnO₄High[3]

Purification and Characterization

High purity is essential for any compound intended for biological screening or as a synthetic intermediate.

Purification: Recrystallization

Recrystallization is the most effective method for purifying crude sulfamylbenzoic acids.[8]

  • General Protocol:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., water, or an ethanol/water mixture).[3]

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization

The identity and purity of the synthesized sulfamylbenzoic acids should be confirmed by standard analytical techniques.

Table of Physicochemical and Spectroscopic Data

Property / TechniqueObservation / Expected ValuesRationale & Comments
Appearance White to off-white crystalline solid.Consistent with pure organic acids.[9]
Melting Point 4-isomer: 285-295 °C[2]3-isomer: ~245 °C (Varies)A sharp melting point range is indicative of high purity.
¹H NMR (in DMSO-d₆)~13.4 ppm (broad s, 1H): Carboxylic acid proton.~8.4-7.7 ppm (m, 4H): Aromatic protons.~7.5 ppm (s, 2H): Sulfonamide (-SO₂NH₂) protons.[6][10]The chemical shifts of aromatic protons are influenced by the substitution pattern. The acidic protons of COOH and SO₂NH₂ are often broad and exchange with D₂O.
IR Spectroscopy (cm⁻¹)~3300-2500 (broad): O-H stretch of the H-bonded carboxylic acid.[11]~3350 & ~3250 (two bands): N-H stretching of the primary sulfonamide.~1760-1690 (strong, sharp): C=O stretch of the carboxylic acid.[11]~1350 & ~1160 (strong): Asymmetric and symmetric S=O stretches of the sulfonamide.[12]The broad O-H band is highly characteristic of a carboxylic acid dimer. The two distinct bands for S=O stretching are hallmarks of the sulfonamide group.[13]

Safety and Handling

The synthesis of sulfamylbenzoic acids involves several hazardous reagents that require strict safety protocols.

  • Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Add reagents to chlorosulfonic acid, never the other way around.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials. Reactions involving KMnO₄ can be highly exothermic and must be carefully controlled.

  • Concentrated Acids and Bases (HCl, NaOH, NH₄OH): All are corrosive and should be handled with care, using appropriate PPE in a well-ventilated area.

Conclusion

The synthetic routes outlined in this guide provide robust and reproducible methods for the preparation of sulfamylbenzoic acids. The chlorosulfonation-amination pathway offers broad applicability for various isomers, while the oxidation of p-toluenesulfonamide is a highly efficient and economical choice for the 4-substituted isomer.[3][6] Careful execution of these protocols, coupled with rigorous purification and characterization, will yield high-purity materials suitable for advanced research in medicinal chemistry and drug development.

References

  • Graf, R. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent No. 3,203,987. Washington, DC: U.S. Patent and Trademark Office.
  • Synthesis of F. 3-benzyloxy-4-phenyl-5-sulfamylbenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

Sources

Application Note: Molecular Docking Simulation of Sulfamoyl Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfamoyl benzoic acid derivatives represent a versatile chemical scaffold renowned for its role in the development of potent enzyme inhibitors.[1] This class of compounds is central to the mechanism of various clinical drugs, targeting enzymes such as carbonic anhydrases and aminopeptidases, which are implicated in pathologies ranging from glaucoma to cancer and autoimmune disorders.[2][3][4][5] Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecule (receptor). This application note provides a comprehensive, field-proven protocol for the molecular docking of sulfamoyl benzoic acid compounds, designed for researchers in drug discovery and computational biology. We will detail the entire workflow, from system preparation and simulation using AutoDock Vina to the critical steps of results analysis and protocol validation.

Scientific Background & Foundational Principles

The Sulfamoyl Benzoic Acid Scaffold

The sulfamoyl benzoic acid core structure is a key pharmacophore in medicinal chemistry. Its defining features—a benzoic acid group and a sulfonamide group—provide a robust framework for hydrogen bonding and other non-covalent interactions within a protein's active site.[1] The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, making these compounds particularly effective inhibitors of metalloenzymes like carbonic anhydrases (CAs).[3] By modifying the N-substituents on the sulfonamide and the substitution pattern on the phenyl ring, chemists can modulate the compound's selectivity, potency, and pharmacokinetic properties.[1][6]

Key Therapeutic Target: Human Carbonic Anhydrase II

For this protocol, we will use human Carbonic Anhydrase II (hCA II) as the model receptor. CAs are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. hCA II is a well-characterized, high-activity isoform involved in various physiological processes. Its inhibition is a therapeutic strategy for treating glaucoma.[6] Numerous crystal structures of hCA II in complex with sulfonamide inhibitors are available in the Protein Data Bank (PDB), making it an excellent system for validating docking protocols.[7][8][9][10]

Principles of Molecular Docking

Molecular docking predicts how a ligand binds to a receptor by exploring various possible conformations (poses) of the ligand within the receptor's binding site. The process is governed by two key components:

  • Search Algorithm: Systematically or stochastically explores the conformational space of the ligand and its orientation relative to the receptor.

  • Scoring Function: A mathematical model that estimates the binding affinity (typically as a free energy of binding) for each generated pose.[11][12] A more negative score generally indicates a more favorable binding interaction.[13][14] AutoDock Vina, the software used in this protocol, employs an empirical scoring function that approximates the binding affinity in kcal/mol.[15][16]

Pre-computation: System Preparation

Scientific integrity in docking starts with meticulous preparation of the receptor and ligand structures. Garbage in, garbage out. The goal is to create biologically relevant, computationally clean input files.

Required Software and Resources
Software/ResourcePurposeURL
RCSB Protein Data Bank (PDB) Source for macromolecule 3D structures.[Link]
DrugBank / PubChem Database for ligand information and structures.[Link][17][18][19][20][21]
PyMOL Molecular visualization.[Link]
AutoDock Tools (MGLTools) Receptor and ligand preparation (PDBQT file format).[Link]
AutoDock Vina The core docking engine.[Link]
Open Babel File format conversion.[Link]
Macromolecule (Receptor) Preparation Protocol

Causality: The raw PDB file is not suitable for docking. It contains experimental artifacts (water molecules, co-solvents) and lacks information required by the scoring function (hydrogen atoms, partial charges). This protocol refines the structure to a state that is computationally and biologically sound.

  • Obtain the Receptor Structure: Download the crystal structure of hCA II complexed with a known sulfonamide inhibitor. For this example, we will use PDB ID: 2WEJ . This structure contains a sulfamoyl benzoic acid derivative, which is ideal for our validation step.

  • Clean the PDB File:

    • Load the 2WEJ.pdb file into AutoDock Tools (ADT).

    • Remove Water Molecules: Water molecules are typically removed as their positions are often not well-resolved, and their inclusion dramatically increases computational complexity. Select and delete all HOH molecules.

    • Isolate the Protein: The PDB file may contain multiple protein chains or other non-essential molecules. Retain only the protein chain of interest (Chain A in this case) and remove the co-crystallized ligand. We will save the original ligand separately for validation later.

  • Prepare the Protein for Docking:

    • Add Hydrogens: The positions of hydrogen atoms are crucial for defining hydrogen bonds but are typically absent in X-ray crystal structures. In ADT, add all hydrogens, then select "Polar Only". AutoDock Vina's scoring function is a united-atom model, meaning it only explicitly considers polar hydrogens to define hydrogen bond donors and acceptors.[22]

    • Compute Charges: Assign Gasteiger charges. These partial atomic charges are necessary for calculating electrostatic interactions, a key component of the docking score.[23]

    • Assign Atom Types: Merge non-polar hydrogens and assign AD4 atom types. This step defines the properties of each atom for the scoring function.

    • Save as PDBQT: The final prepared receptor file should be saved in the PDBQT format (2WEJ_protein.pdbqt). This format is a standard PDB file with additional columns for partial charges (Q) and atom types (T).[23]

Ligand (Sulfamoyl Benzoic Acid) Preparation Protocol

Causality: The ligand's 3D conformation, protonation state, and torsional flexibility must be correctly defined. An incorrect starting structure can lead to physically impossible binding poses.

  • Obtain/Draw the Ligand Structure:

    • Draw the desired sulfamoyl benzoic acid derivative using a chemical sketcher like MarvinSketch or ChemDraw.

    • Alternatively, download the structure from a database like PubChem or DrugBank. For this example, we will use a generic 4-sulfamoylbenzoic acid.

  • Generate 3D Coordinates and Optimize:

    • Convert the 2D drawing to a 3D structure.

    • Perform an energy minimization using a force field (e.g., MMFF94). This step ensures the ligand has a low-energy, stable conformation with realistic bond lengths and angles. This can be done using software like CHARMM-GUI's Ligand Reader & Modeler or Avogadro.[24][25][26][27]

    • Save the optimized structure as a .mol2 or .pdb file.

  • Prepare Ligand for Docking in ADT:

    • Load the optimized ligand .pdb file into ADT.

    • Detect Root and Torsions: The software will automatically detect the rotatable bonds. This is critical as it defines the ligand's flexibility during the docking simulation. Verify that the number of active torsions is reasonable.

    • Save as PDBQT: Save the final prepared ligand file in the PDBQT format (ligand.pdbqt).

The Molecular Docking Workflow

The following diagram illustrates the comprehensive workflow for a molecular docking simulation.

G cluster_prep Part 1: System Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Validation PDB Download Receptor PDB (e.g., 2WEJ) CleanPDB Clean Receptor: - Remove Water - Isolate Protein Chain PDB->CleanPDB LigandDB Obtain Ligand Structure (e.g., from PubChem) PrepLigand Prepare Ligand: - Energy Minimization - Define Rotatable Bonds - Save as PDBQT LigandDB->PrepLigand PrepReceptor Prepare Receptor: - Add Polar Hydrogens - Compute Charges - Save as PDBQT CleanPDB->PrepReceptor Grid Define Binding Site: Generate Grid Box PrepReceptor->Grid PrepLigand->Grid Config Create Vina Configuration File Grid->Config RunVina Execute AutoDock Vina Simulation Config->RunVina Analyze Analyze Results: - Binding Affinity (kcal/mol) - Examine Poses RunVina->Analyze Visualize Visualize Best Pose (PyMOL, LigPlot+) Analyze->Visualize Validate Protocol Validation: Re-dock native ligand, Calculate RMSD Analyze->Validate Conclusion Draw Conclusions Visualize->Conclusion Validate->Conclusion

Caption: End-to-end molecular docking workflow.

Protocol 1: Grid Box Generation and Simulation

Causality: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses. A well-defined box, centered on the active site, focuses the computational effort, increasing efficiency and accuracy.

  • Load Prepared Files: Open ADT and load the prepared receptor (2WEJ_protein.pdbqt) and ligand (ligand.pdbqt).

  • Define the Grid Box:

    • Navigate to the "Grid" -> "Grid Box" menu.

    • A box will appear around the protein. Position this box to encompass the entire active site. A common strategy is to center the box on the location of the co-crystallized ligand from the original PDB file.

    • For hCA II (2WEJ), the active site is a distinct conical pocket containing the catalytic zinc ion. Ensure the box is large enough to allow for full rotational and translational movement of the ligand.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in Ångstroms.

ParameterExample Value (for 2WEJ)Description
receptor 2WEJ_protein.pdbqtPath to the prepared receptor file.
ligand ligand.pdbqtPath to the prepared ligand file.
center_x, y, z 15.0, 25.0, 5.0Coordinates for the center of the grid box.
size_x, y, z 22.5, 22.5, 22.5Dimensions of the grid box in Ångstroms.
exhaustiveness 8 (default)Controls the thoroughness of the search. Higher values increase accuracy but also computation time.
out output_poses.pdbqtPath for the output file containing docked poses.
  • Create a Configuration File: Create a text file (e.g., conf.txt) with the parameters from the table above.

  • Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the simulation:

Post-Docking Analysis and Protocol Validation

Protocol 2: Analysis of Docking Results

Causality: The raw output is a set of scores and coordinates. A systematic analysis is required to translate this data into scientifically meaningful insights about the ligand's binding potential and interaction mechanism.

  • Examine the Log File (output_log.txt): This file contains a table of the top-ranked binding poses (usually 9 by default). The most important value is the binding affinity (in kcal/mol). The poses are ranked from best (most negative) to worst.

  • Analyze Binding Affinity:

    • The binding affinity is an estimate of the Gibbs free energy of binding (ΔG). A more negative value suggests a stronger, more stable interaction.[12][14]

    • The estimated Inhibition Constant (Ki) can be calculated from the binding affinity and provides another metric for binding strength.[28][29]

  • Visualize the Binding Poses:

    • Load the receptor (2WEJ_protein.pdbqt) and the output poses (output_poses.pdbqt) into PyMOL.

    • Examine the top-ranked pose (Mode 1). Analyze its orientation in the active site. Look for key interactions:

      • Does the sulfonamide group coordinate with the catalytic Zinc ion?

      • Are there hydrogen bonds with key active site residues (e.g., Thr199, Thr200)?

      • Are there hydrophobic or pi-stacking interactions?

    • Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D diagrams of these interactions for clear visualization.

Protocol 3: Self-Validation via Re-Docking

Causality: To trust your results with novel compounds, you must first prove that your protocol can accurately reproduce a known, experimentally determined binding mode. This is the cornerstone of a self-validating system.

  • Prepare the Native Ligand: Extract the co-crystallized ligand from the original 2WEJ.pdb file. Prepare it using the same ligand preparation protocol to create native_ligand.pdbqt.

  • Re-Dock the Native Ligand: Use the exact same grid box and Vina configuration to dock native_ligand.pdbqt into 2WEJ_protein.pdbqt.

  • Calculate the Root Mean Square Deviation (RMSD):

    • In PyMOL, load the original crystal structure (2WEJ.pdb) and the top-ranked pose from your re-docking simulation.

    • Superimpose the protein backbones of the two structures.

    • Calculate the RMSD between the heavy atoms of the co-crystallized native ligand and your top-ranked re-docked pose.

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately predict the correct binding pose.[30][31][32]

Validation MetricResultInterpretation
Binding Affinity (Re-docked) e.g., -9.5 kcal/molShould be a strong negative value.
RMSD vs. Crystal Pose < 2.0 ÅSuccess: The protocol is validated.
RMSD vs. Crystal Pose > 2.0 ÅFailure: Re-evaluate protocol (grid box size/location, software parameters).[33]

The following diagram outlines the logical flow for result validation.

G start Docking Simulation Complete check_affinity Is the top binding affinity score favorable (e.g., < -6 kcal/mol)? start->check_affinity visualize Visualize Top Pose: Analyze Interactions (H-bonds, Zinc coordination) check_affinity->visualize Yes fail_affinity Poor predicted affinity. Ligand is likely a weak binder. Consider other compounds. check_affinity->fail_affinity No validate Perform Validation: Re-dock Native Ligand visualize->validate calc_rmsd Calculate RMSD between re-docked pose and crystal pose validate->calc_rmsd check_rmsd Is RMSD < 2.0 Å? calc_rmsd->check_rmsd success Protocol Validated. Proceed with docking novel compounds. check_rmsd->success Yes fail_rmsd Protocol Invalid. Troubleshoot: - Adjust Grid Box - Check Protonation States - Increase Exhaustiveness check_rmsd->fail_rmsd No

Caption: Decision workflow for docking result analysis and validation.

Conclusion and Outlook

This application note provides a robust and validated protocol for the molecular docking of sulfamoyl benzoic acid compounds against protein targets, using hCA II as an exemplar system. By following these detailed steps for system preparation, simulation, and rigorous validation, researchers can generate reliable predictions of ligand binding modes and affinities. These in silico results serve as a powerful hypothesis-generation tool, enabling the prioritization of compounds for synthesis and subsequent in vitro biological evaluation, thereby accelerating the drug discovery pipeline. Future steps should involve more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.

References

  • DrugBank - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • PDBsum . (n.d.). Retrieved January 20, 2026, from [Link]

  • Ali, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(32), 19653-19666. Available at: [Link]

  • Kim, S., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Journal of Computational Chemistry, 38(21), 1879–1886. Available at: [Link]

  • DrugBank . bio.tools. (n.d.). Retrieved January 20, 2026, from [Link]

  • CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules . Scilit. (n.d.). Retrieved January 20, 2026, from [Link]

  • PDBsum - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • DrugBank . Bioregistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Wishart, D. S., et al. (2008). DrugBank: a knowledgebase for drugs, drug actions and drug targets. Nucleic Acids Research, 36(Database issue), D901–D906. Available at: [Link]

  • Laskowski R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 29(1), 221–222. Available at: [Link]

  • Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe . (n.d.). Retrieved January 20, 2026, from [Link]

  • PDBsum . Database Commons. (n.d.). Retrieved January 20, 2026, from [Link]

  • Tutorial – AutoDock Vina . (2020). The Scripps Research Institute. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]

  • Lee, J., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. PubMed. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation . (n.d.). Read the Docs. Retrieved January 20, 2026, from [Link]

  • Frequently Asked Questions — Autodock Vina 1.2.0 documentation . (n.d.). Read the Docs. Retrieved January 20, 2026, from [Link]

  • CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules | Request PDF . (2017). ResearchGate. Available at: [Link]

  • AutoDock Vina Manual . (2020). The Scripps Research Institute. Available at: [Link]

  • A New Scoring Function for Molecular Docking Based on AutoDock and AutoDock Vina . (2015). Current Drug Discovery Technologies. Available at: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial . Eagon Research Group. Available at: [Link]

  • DrugBank . Database Commons. (n.d.). Retrieved January 20, 2026, from [Link]

  • Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(23), 4292. Available at: [Link]

  • Smith, R. D., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(6), 1033–1041. Available at: [Link]

  • Angeli, A., et al. (2021). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3326. Available at: [Link]

  • What is the scoring function that AutoDock Vina uses? . (2013). ResearchGate. Available at: [Link]

  • Diller, D. J., & Merz, K. M., Jr. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 42(5), 1073–1079. Available at: [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening . (2022). ResearchGate. Available at: [Link]

  • Mpakali, A., et al. (2021). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Bioinformatics online. (2020). Autodock Results Analysis. YouTube. Available at: [Link]

  • Khan, M., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics, 39(12), 4399–4410. Available at: [Link]

  • CHARMM-GUI. (2020). Ligand Reader & Modeler Tutorial 3 - Building Ligand Structures with Chemical Modification. YouTube. Available at: [Link]

  • Molecular docking protocol validation . (2022). ResearchGate. Available at: [Link]

  • Docking validation RMSD over 3, How can I fix it? . (2021). Matter Modeling Stack Exchange. Available at: [Link]

  • The Bioinformatics Coach. (2023). How to Interpret Docking Scores with Precision. YouTube. Available at: [Link]

  • Binding free energy analysis of protein-protein docking model structures by evERdock . (2018). AIP Publishing. Available at: [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer . (2023). MDPI. Available at: [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. Available at: [Link]

  • How I can analyze and present docking results? . (2020). Matter Modeling Stack Exchange. Available at: [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors . (2022). PubMed Central. Available at: [Link]

  • How to interpret the affinity in a protein docking - ligand . (2021). Matter Modeling Stack Exchange. Available at: [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • El-Gohary, N., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 222, 113576. Available at: [Link]

  • Docking and Ligand Binding Affinity: Uses and Pitfalls . (2015). Science and Education Publishing. Available at: [Link]

  • Binding affinity (Ki) using molecular docking . (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone . (2020). Semantic Scholar. Available at: [Link]

Sources

Application Notes: Investigating the Antimicrobial Potential of 3-(Sulfamoylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for Investigation

The rising tide of antimicrobial resistance necessitates a continuous search for novel chemical entities with therapeutic potential. 3-(Sulfamoylmethyl)benzoic acid presents a compelling starting point for such investigations. Its chemical structure incorporates a sulfonamide group (-SO₂NH₂), a well-established pharmacophore responsible for the broad-spectrum antibacterial activity of sulfa drugs.[1][][3] Historically, sulfonamides were among the first effective antibiotics and continue to be used in various therapeutic contexts.[1][4]

The core mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[][3][5] Since humans acquire folate from their diet and do not possess the DHPS enzyme, this pathway offers a selective target, minimizing host toxicity.[4][5] The presence of this key functional group in this compound, combined with a benzoic acid moiety known to possess its own antimicrobial properties, provides a strong rationale for its evaluation as a potential antimicrobial agent.[6][7]

These application notes provide a comprehensive, structured framework for the initial in vitro evaluation of this compound. The following protocols outline a logical progression from basic susceptibility testing to preliminary safety and mechanistic assessments.

Preliminary Characterization and Preparation

Before biological evaluation, it is critical to characterize the test compound and prepare a standardized stock solution.

2.1. Purity and Structural Verification:

  • Action: Confirm the identity and purity of this compound using methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Causality: Impurities can confound biological data, leading to false-positive or false-negative results. A purity of ≥95% is recommended for initial screening.

2.2. Solubility Testing:

  • Action: Determine the solubility of the compound in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), and in standard microbiological growth media (e.g., Mueller-Hinton Broth).

  • Causality: The compound must be fully dissolved to ensure accurate concentration delivery in assays. DMSO is a common choice but its final concentration in assays should be kept low (typically ≤1%) to avoid solvent-induced toxicity to microbes or host cells.

2.3. Preparation of Stock Solution:

  • Action: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~46 mM) in 100% DMSO.

  • Protocol:

    • Accurately weigh the required amount of this compound.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in small aliquots at -20°C, protected from light, to maintain stability.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is essential for characterizing the antimicrobial profile of a novel compound. The workflow below outlines the key stages of investigation.

Antimicrobial_Evaluation_Workflow A Compound Preparation (Purity, Solubility, Stock) B Primary Screening: MIC Determination (Broth Microdilution) A->B Test Compound E Preliminary Safety Assessment: In Vitro Cytotoxicity Assay (MTT) A->E Test Compound C Determine Bactericidal vs. Bacteriostatic Activity: MBC Determination B->C MIC value informs D Assess Spectrum of Activity (Gram+, Gram-, Fungi) B->D Test against panel F Data Analysis & Interpretation (MIC, MBC, IC50, Selectivity Index) C->F D->F E->F

Caption: Overall experimental workflow for antimicrobial assessment.

Core Antimicrobial Susceptibility Protocols

These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[8][9]

4.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is the gold standard.[11]

  • Materials:

    • Sterile 96-well flat-bottom microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

    • Compound stock solution

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative controls (media only, media + DMSO)

  • Step-by-Step Procedure:

    • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Compound Dilution: Add 100 µL of the compound stock solution (appropriately pre-diluted from the main DMSO stock) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.

    • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the media-only sterility control). The final volume in each well will be 110 µL.

    • Controls:

      • Growth Control: Wells containing MHB and inoculum only.

      • Sterility Control: Wells containing MHB only.

      • Solvent Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used in the assay.

    • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

4.2. Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium (typically a ≥99.9% reduction in the initial inoculum).[12][13]

  • Procedure:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

    • From each of these wells, aspirate 10 µL and spot-plate onto a sterile nutrient agar plate.

    • Also, plate 10 µL from the growth control well to confirm the initial inoculum count.

    • Incubate the agar plates at 37°C for 24 hours.

    • Reading Results: The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count).[14]

  • Interpretation:

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[12]

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Assessing Selectivity: In Vitro Cytotoxicity

A viable antimicrobial candidate must be more toxic to pathogens than to host cells. The MTT assay is a standard colorimetric method to assess metabolic activity as an indicator of cell viability.[15][16][17]

5.1. Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Mammalian cell line (e.g., HEK293, Vero, or HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well flat-bottom tissue culture plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[18]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[18]

    • Plate reader capable of measuring absorbance at ~540-570 nm.[15][18]

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

    • Controls: Include wells with cells treated with medium only (untreated control) and medium with the highest DMSO concentration (vehicle control).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Remove the treatment media. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 2-4 hours.[16] Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17][19]

    • Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[18]

    • Measurement: Read the absorbance at 540 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Data Presentation and Interpretation

Organizing data into a clear format is crucial for analysis. The Selectivity Index (SI) is a key parameter to evaluate the therapeutic window of the compound.

Table 1: Hypothetical Antimicrobial Activity and Cytotoxicity Data

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Mode of Action
S. aureus (Gram+) 32 64 2 Bactericidal
E. coli (Gram-) 64 >256 >4 Bacteriostatic
C. albicans (Fungus) 128 >256 >2 Fungistatic
Cell Line IC₅₀ (µg/mL)

| Vero Cells | 450 | | | |

Calculating the Selectivity Index (SI):

SI = IC₅₀ (Host Cells) / MIC (Microorganism)

  • Example Calculation for S. aureus: SI = 450 / 32 ≈ 14

  • Interpretation: A higher SI value (ideally >10) indicates greater selectivity for the microbial target over host cells, suggesting a more promising therapeutic profile.

Proposed Mechanism of Action: Folate Pathway Inhibition

Based on its sulfonamide structure, the primary hypothesized mechanism of action is the inhibition of bacterial folate synthesis.

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction DNA Purines & Pyrimidines (DNA/RNA Synthesis) THF->DNA Compound This compound (Structural Analog of PABA) Compound->DHPS Competitive Inhibition Growth Bacterial Growth Inhibition DNA->Growth

Caption: Proposed mechanism of action via competitive inhibition of DHPS.

This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for producing nucleic acids (DNA and RNA), ultimately leading to a bacteriostatic or bactericidal effect.[][5] Further enzymatic assays would be required to confirm this specific molecular target.

References

  • Vertex AI Search. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Science Prof Online. (2015). Mode of Action (MOA) of Sulfonamide Antibiotics. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Grokipedia. (n.d.).
  • protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... Retrieved from [Link]

  • Pharmapproach. (n.d.).
  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PubMed. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Retrieved from [Link]

  • Semantic Scholar. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • National Institutes of Health. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 3-(Sulfamoylmethyl)benzoic Acid Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Inflammation

Inflammation is a fundamental biological process essential for tissue repair and defense against pathogens. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] A key objective in modern drug discovery is the development of targeted anti-inflammatory agents that offer high efficacy with minimal side effects.[1] 3-(Sulfamoylmethyl)benzoic acid and its derivatives represent a promising class of small molecules. Their structural motifs are often designed to interact with the active sites of key enzymes involved in the inflammatory cascade, such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs).[2][3][4]

Matrix metalloproteinases are a family of zinc-dependent enzymes that degrade components of the extracellular matrix (ECM).[5][6] During inflammation, their excessive activity contributes to tissue destruction and the release of pro-inflammatory mediators.[2][7] Similarly, certain carbonic anhydrase isoforms are upregulated in inflammatory conditions and contribute to the local inflammatory milieu.[8][9][10] By inhibiting these enzymes, this compound derivatives can modulate the inflammatory response, making them valuable tools for both basic research and preclinical drug development.

This guide provides a comprehensive overview of the core protocols required to characterize the anti-inflammatory potential of these derivatives, from initial in vitro screening in cellular models to in vivo validation in established animal models of acute inflammation.

Postulated Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit key enzymatic drivers of the inflammatory process. The primary mechanism involves the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκBα inhibitor protein is degraded, allowing the NF-κB p65/p50 dimer to translocate into the nucleus.[11] Inside the nucleus, NF-κB acts as a transcription factor, inducing the expression of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[12][13] These mediators are responsible for the classic signs of inflammation. This compound derivatives are hypothesized to interfere with this cascade, leading to a reduction in these inflammatory outputs.

NF-kB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibition Point LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates p_IkBa P-IκBα (Degraded) IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription mRNA mRNA Genes->mRNA Derivative 3-(Sulfamoylmethyl)benzoic acid derivative Derivative->IKK Inhibits In_Vitro_Workflow Start Start: RAW 264.7 Cells Seed 1. Seed Cells in 96-well or 6-well plates Start->Seed Pretreat 2. Pre-treat with Derivative or Vehicle Seed->Pretreat Stimulate 3. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate (Time varies by assay) Stimulate->Incubate Collect_SN 5a. Collect Supernatant Incubate->Collect_SN Lyse_Cells 5b. Lyse Cells Incubate->Lyse_Cells Griess Griess Assay (Nitric Oxide) Collect_SN->Griess ELISA ELISA (TNF-α, IL-6) Collect_SN->ELISA WB Western Blot (iNOS, COX-2, p-p65) Lyse_Cells->WB In_Vivo_Workflow cluster_groups Animal Grouping (n=6 per group) G1 Group I: Vehicle Control G2 Group II: Positive Control (e.g., Indomethacin) G3 Group III: Test Derivative (Dose 1) G4 Group IV: Test Derivative (Dose 2) T_neg1 T = -60 min Administer Compounds (Oral Gavage) T_0 T = 0 min Measure Baseline Paw Volume (V₀) Inject Carrageenan (0.1 mL, 1%) T_neg1->T_0 T_1_6 T = 1, 2, 3, 4, 5, 6 hr Measure Paw Volume (Vₜ) T_0->T_1_6 End Calculate Edema: (Vₜ - V₀) Calculate % Inhibition T_1_6->End

Caption: Experimental timeline for the carrageenan paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Test derivative

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow free access to water. 2[14]. Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, Positive control, and Test Derivative groups (at least two different doses). 3[15]. Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. 4[15]. Compound Administration: Administer the vehicle, positive control, or test derivative orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation. 5[15]. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat. T[15][16]his is Time 0 (T₀).

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. T[15]he peak edema is typically observed around 3-5 hours post-injection. 7[17]. Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point:

      • Edema (mL) = Vₜ - V₀

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is essential to determine the significance of the observed effects.

Table 1: Example In Vitro Anti-Inflammatory Activity

Compound Concentration (µM) NO Production (% of LPS Control) TNF-α Release (% of LPS Control)
Vehicle + LPS - 100 ± 8.5 100 ± 9.2
Derivative X 1 85.2 ± 6.1* 88.4 ± 7.5
10 45.7 ± 4.3*** 52.1 ± 5.8***
50 15.3 ± 2.9*** 21.6 ± 3.4***
Positive Control 10 25.1 ± 3.5*** 30.5 ± 4.1***

*Data are presented as mean ± SEM. ***p < 0.001, p < 0.05 compared to Vehicle + LPS group.

Table 2: Example In Vivo Anti-Inflammatory Activity (at 3 hours)

Treatment Group Dose (mg/kg, p.o.) Paw Edema (mL) % Inhibition
Vehicle Control - 0.85 ± 0.07 -
Derivative X 25 0.51 ± 0.05*** 40.0
50 0.32 ± 0.04*** 62.4
Indomethacin 10 0.39 ± 0.06*** 54.1

*Data are presented as mean ± SEM. **p < 0.001 compared to Vehicle Control group.

References

  • Nagase, H., & Woessner, J. F., Jr. (1999). Matrix metalloproteinases. The Journal of Biological Chemistry, 274(31), 21491–21494. (URL not available)
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Troeberg, L., & Nagase, H. (2012). Targeting matrix metalloproteinases in inflammatory conditions. Expert Opinion on Therapeutic Targets, 16(5), 463-475. [Link]

  • Bischoff, I., et al. (2005). Acetazolamide, a carbonic anhydrase inhibitor, reverses inflammation-induced thermal hyperalgesia in rats. Journal of Pharmacology and Experimental Therapeutics, 313(2), 921-927. [Link]

  • Schmachtenberg, O. (2019). Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension. American Journal of Respiratory Cell and Molecular Biology, 61(4), 512-524. [Link]

  • Schmachtenberg, O. (2019). Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension. American Journal of Respiratory Cell and Molecular Biology, 61(4), 512-524. [Link]

  • Dal-Secco, D., et al. (2010). Matrix Metalloproteinase Inhibitors as New Anti-inflammatory Drugs. Current Drug Targets, 11(3), 323-333. [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 137-143. [Link]

  • Pérez-Sánchez, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(9), 1367. [Link]

  • BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Selvaraj, P. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 78(5), 1003-1004. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Woods, P. S., et al. (2020). Inhibition of Carbonic Anhydrase Attenuates Influenza A Virus-induced Inflammatory Response in Macrophages. American Journal of Respiratory and Critical Care Medicine, 201, A6127. [Link]

  • Angeli, A., et al. (2021). Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Wallert, M., et al. (2014). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Immunological Methods, 411, 1-6. [Link]

  • Konttinen, Y. T., et al. (2007). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. Acta Orthopaedica, 78(1), 131-147. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. [Link]

  • Mac-Daniel, M. F., et al. (2019). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology, 10, 239. [Link]

  • Srivastava, M. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages? ResearchGate. [Link]

  • Si-Hoe, C. K., et al. (2000). The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis. Singapore Medical Journal, 41(10), 483-486. [Link]

  • Lee, T. H. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

  • Ghaffari, M., et al. (2011). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Reproductive Medicine, 9(1), 35-40. [Link]

  • Wang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 291, 116345. [Link]

  • Zhang, Y., et al. (2017). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. [Link]

  • Yokozawa, T., et al. (2003). Western blot analyses of iNOS (A), COX-2 (B), NF-κBp65 (C), and IκB-α (phosphorylated and nonphosphorylated) (D) protein expression in the renal cortex of normal rats. ResearchGate. [Link]

  • Nashida, K., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 107-112. [Link]

  • Al-Shorbagy, M. Y., et al. (2021). Western blot analysis of NF-KB, iNOS, and COX-2 expression in the lung tissues of male mice treated with RKs against CP. ResearchGate. [Link]

  • Vrechi, T. A. M., et al. (2021). Western blot analysis of NF-κB p65, COX-2, and iNOS in the striatal tissue. ResearchGate. [Link]

  • Chen, C. Y., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 8(8), 293. [Link]

  • Li, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111578. [Link]

  • Musser, J. H., & Chakraborty, U. R. (1987). U.S. Patent No. 4,689,182. Washington, DC: U.S.
  • Bakulina, O., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6549. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

Sources

Application Notes and Protocols: Characterizing the Allosteric Modulation of MrgX1 by 2-Sulfonamidebenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Novel Avenue for Non-Opioid Pain Therapeutics

The Mas-related G protein-coupled receptor X1 (MrgX1), a human sensory neuron-specific receptor, has emerged as a compelling target for the development of novel, non-opioid analgesics.[1][2] Activation of MrgX1, particularly at the central terminals of primary sensory neurons, has been shown to inhibit persistent pain.[3][4] This has spurred significant interest in identifying and characterizing compounds that can modulate MrgX1 activity.

A particularly promising strategy is the use of positive allosteric modulators (PAMs). Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand), PAMs bind to a distinct, allosteric site on the receptor.[5] This binding event induces a conformational change that enhances the affinity and/or efficacy of the endogenous agonist, such as the peptide BAM8-22.[6][7] This approach offers several potential advantages, including greater receptor subtype selectivity and a reduced risk of receptor desensitization and off-target effects.[5]

The 2-sulfonamidebenzamide scaffold has been identified as a potent and selective class of MrgX1 PAMs.[1][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for characterizing the allosteric modulation of MrgX1 by these compounds. We will delve into the causality behind experimental choices, provide step-by-step methodologies for key assays, and present a framework for robust data analysis, ensuring a self-validating system for your research.

The MrgX1 Signaling Pathway: A Mechanistic Overview

MrgX1 is a Gq-coupled GPCR.[9] Upon binding of an agonist like BAM8-22, the receptor undergoes a conformational change that activates the heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] This rise in intracellular Ca2+ is a hallmark of MrgX1 activation and serves as a robust and readily measurable signal in functional assays.

MrgX1_Signaling_Pathway cluster_membrane Plasma Membrane MrgX1 MrgX1 Receptor Gq Gq Protein MrgX1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates BAM8_22 BAM8-22 (Agonist) BAM8_22->MrgX1 Binds to orthosteric site Sulfonamide 2-Sulfonamidebenzamide (PAM) Sulfonamide->MrgX1 Binds to allosteric site Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream

Figure 1: MrgX1 Signaling Pathway.

Experimental Protocols for Characterizing MrgX1 Allosteric Modulators

The primary functional assay for identifying and characterizing MrgX1 PAMs is the calcium mobilization assay. This is often complemented by radioligand binding assays to determine the affinity of the allosteric modulator and its effect on orthosteric ligand binding.

Protocol 1: Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium upon MrgX1 activation. It is the workhorse for determining the potency and efficacy of 2-sulfonamidebenzamides as PAMs.

Rationale: The key principle is that a PAM will potentiate the response of a sub-maximal concentration of the orthosteric agonist (BAM8-22). By generating dose-response curves of the agonist in the absence and presence of the PAM, we can quantify the extent of allosteric modulation.

Materials:

  • HEK293 cells stably expressing human MrgX1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • BAM8-22 (orthosteric agonist).

  • 2-sulfonamidebenzamide compounds (test articles).

  • Black, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Step-by-Step Methodology:

  • Cell Plating:

    • One day prior to the assay, seed the MrgX1-expressing HEK293 cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment.

    • Expert Insight: Consistent cell density is critical for reproducible results. Optimize seeding density to avoid over-confluence, which can dampen cellular responses.

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the 2-sulfonamidebenzamide compounds and the BAM8-22 agonist in assay buffer.

    • For PAM mode assessment, prepare a fixed, sub-maximal concentration of BAM8-22 (typically the EC20, the concentration that gives 20% of the maximal response).

  • Assay Execution (using a fluorescence plate reader):

    • Place the dye-loaded cell plate and the compound plates into the instrument.

    • Program the instrument to perform a triple-addition protocol:

      • First Addition (PAM): Add the serially diluted 2-sulfonamidebenzamide compounds to the cell plate. Record the fluorescence signal for 1-2 minutes to assess for any direct agonist activity.

      • Second Addition (Agonist): Add the fixed EC20 concentration of BAM8-22. Record the fluorescence signal for 2-3 minutes to measure the potentiated response.

      • Third Addition (Maximal Agonist): Add a maximal concentration of BAM8-22 to confirm the viability of the cells and the dynamic range of the assay.

Data Analysis:

  • The primary data is the change in relative fluorescence units (RFU) over time.

  • For each well, calculate the peak fluorescence response after the second addition (agonist).

  • Plot the peak RFU against the logarithm of the 2-sulfonamidebenzamide concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) of the PAM.

  • To quantify the potentiation, calculate the fold-shift in the agonist's EC50. This is done by generating full dose-response curves for BAM8-22 in the absence and presence of a fixed concentration of the PAM.

    • Fold-Shift = EC50 (agonist alone) / EC50 (agonist + PAM)

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis A 1. Seed MrgX1-HEK293 cells in 96/384-well plate B 2. Load cells with calcium-sensitive dye (Fluo-4) A->B C 3. Prepare serial dilutions of PAM and agonist (BAM8-22) B->C D 4. Read baseline fluorescence C->D E 5. Add PAM (2-sulfonamidebenzamide) D->E F 6. Add Agonist (BAM8-22 at EC20) E->F G 7. Read potentiated fluorescence F->G H 8. Plot Dose-Response Curve (Fluorescence vs. [PAM]) I 9. Calculate EC50 and Emax H->I J 10. Determine Fold-Shift of Agonist EC50 H->J

Figure 2: Calcium Mobilization Assay Workflow.
Protocol 2: Radioligand Binding Assay

Radioligand binding assays are essential for determining the affinity of the allosteric modulator for its binding site and for quantifying its effect on the binding of the orthosteric ligand.

Rationale: This assay directly measures the binding of a radiolabeled ligand to the receptor. By observing how an unlabeled allosteric modulator affects the binding of a radiolabeled orthosteric ligand, we can determine the modulator's affinity (KB) and the degree of cooperativity (α) between the two binding sites. A positive cooperativity (α > 1) indicates that the PAM enhances the binding of the orthosteric ligand.

Materials:

  • Membrane preparations from cells overexpressing MrgX1.

  • Radiolabeled orthosteric ligand (e.g., [³H]-BAM8-22 or a suitable small-molecule agonist).

  • Unlabeled 2-sulfonamidebenzamide compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • GF/C filter plates.

  • Scintillation cocktail.

  • A microplate scintillation counter.

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, combine the MrgX1 membrane preparation, the radiolabeled orthosteric ligand at a concentration near its Kd, and varying concentrations of the unlabeled 2-sulfonamidebenzamide.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled orthosteric agonist).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly separate the bound and unbound radioligand by vacuum filtration through the GF/C filter plate.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the 2-sulfonamidebenzamide concentration.

  • Fit the data to an allosteric modulator binding model to determine the KB (the equilibrium dissociation constant of the modulator) and α (the cooperativity factor).

    • α = 1: Neutral allosteric ligand (no effect on orthosteric binding).

    • α > 1: Positive allosteric modulator (enhances orthosteric binding).

    • 0 < α < 1: Negative allosteric modulator (reduces orthosteric binding).

Quantitative Data and Structure-Activity Relationships

Iterative medicinal chemistry efforts have led to the identification of 2-sulfonamidebenzamides with significantly improved potency over the initial lead compound, ML382.[1][7] The following table summarizes the activity of representative compounds from this class.

CompoundMrgX1 EC50 (µM)Emax (% of Control)Reference
ML382 0.190148[7]
7a 0.103>100[1]
7g 0.098>100[1]
7i 0.054>100[1]

Assays were conducted in the presence of ~10 nM BAM8-22.

Mechanism of Action: A Structural Perspective

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the binding of 2-sulfonamidebenzamides to MrgX1.[3] These studies have revealed that ML382 binds to an allosteric pocket located on the extracellular side of the receptor, distinct from the orthosteric binding site of BAM8-22.[3]

The binding of ML382 acts as a "molecular glue," stabilizing a conformation of the receptor that has a higher affinity for the endogenous agonist.[3] This structural understanding rationalizes the positive cooperativity observed in functional and binding assays and provides a blueprint for the structure-based design of next-generation MrgX1 PAMs.

Binding_Model cluster_receptor MrgX1 Receptor cluster_effect Functional Outcome ortho_site Orthosteric Binding Site allo_site Allosteric Binding Site ortho_site->allo_site Conformational Coupling affinity Increased Affinity for BAM8-22 allo_site->affinity Induces BAM8_22 BAM8-22 BAM8_22->ortho_site Binds Sulfonamide 2-Sulfonamidebenzamide Sulfonamide->allo_site Binds efficacy Enhanced Receptor Signaling affinity->efficacy

Figure 3: Allosteric Binding Model.

Conclusion and Future Directions

The 2-sulfonamidebenzamides represent a validated and promising class of positive allosteric modulators for the MrgX1 receptor. The protocols and data analysis frameworks detailed in this guide provide a robust system for the characterization of these and other novel MrgX1 modulators. By integrating functional cell-based assays with direct binding studies, researchers can gain a comprehensive understanding of the mechanism of action, potency, and efficacy of these compounds.

The structural elucidation of the allosteric binding site opens up exciting avenues for structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Continued research in this area holds the potential to deliver a new generation of non-opioid analgesics with improved safety and efficacy profiles for the treatment of chronic pain.

References

  • Discovery and characterization of a small molecule allosteric agonist of MrgX1. (2015). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available from: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–261. Available from: [Link]

  • Liu, Y., Cao, C., Huang, X. P., Gumpper, R. H., Rachman, M. M., Shih, S. L., Krumm, B. E., Zhang, S., Shoichet, B. K., Fay, J. F., & Roth, B. L. (2023). Ligand recognition and allosteric modulation of the human MRGPRX1 receptor. Nature Chemical Biology, 19(4), 416–422. Available from: [Link]

  • Liu, Y., Cao, C., Huang, X. P., Gumpper, R. H., Rachman, M. M., Shih, S. L., Krumm, B. E., Zhang, S., Shoichet, B. K., Fay, J. F., & Roth, B. L. (2022). Ligand recognition and allosteric modulation of the human MRGPRX1 receptor. ResearchGate. Available from: [Link]

  • Gentry, P. R., Sexton, P. M., & Christopoulos, A. (2020). The operational model of allosteric modulation of pharmacological agonism. Pharmacological Research, 158, 104523. Available from: [Link]

  • Kenakin, T., & Miller, L. J. (2010). Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. Methods in Enzymology, 484, 335–371. Available from: [Link]

  • Gregory, K. J., Nguyen, E. D., Malosh, C., Mendenhall, J. L., Zic, J. A., Bates, B. S., ... & Conn, P. J. (2024). Pharmacological characterisation of allosteric modulators at human mGlu5. bioRxiv. Available from: [Link]

  • Leach, K., Gregory, K. J., Kufareva, I., Khajehali, E., Cook, A. E., Abagyan, R., ... & Sexton, P. M. (2019). Negative allosteric modulators of the human calcium-sensing receptor bind to overlapping and distinct sites within the 7-transmembrane domain. British Journal of Pharmacology, 176(17), 3352–3367. Available from: [Link]

  • Zhang, J. H., & Xie, X. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 10(4), 346–356. Available from: [Link]

  • Liu, Q., Weng, H. J., Patel, K. N., Tang, Z., Bai, H., Steinhoff, M., & Dong, X. (2023). Ligand recognition and G protein coupling of the human itch receptor MRGPRX1. Nature Communications, 14(1), 4991. Available from: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Zheng, Y., Liu, P., & Chen, J. (2022). Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1). ACS Medicinal Chemistry Letters, 13(5), 841–847. Available from: [Link]

  • Sharma, S., Peng, Q., Vadukoot, A. K., Aretz, C. D., Jensen, A. A., Wallick, A. I., ... & Hopkins, C. R. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 13(5), 841–847. Available from: [Link]

  • Kenakin, T. (2018). A System-independent Scale (ΔLog(max/EC50)) of Agonism and Allosteric Modulation for Assessment of Selectivity, Bias and Receptor Mutation. ResearchGate. Available from: [Link]

  • Reed, C. E., Grant, M. K., Le, A. T., & Holliday, N. D. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 10(4), 334–345. Available from: [Link]

  • Draper-Joyce, C. J., Khajehali, E., Cooke, R. M., Lim, H. D., Gentry, P. R., & Christopoulos, A. (2021). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Proceedings of the National Academy of Sciences, 118(11), e2020113118. Available from: [Link]

  • Wen, W., Wang, Y., Li, Z., Tseng, P. Y., McManus, O. B., Wu, M., ... & Hopkins, C. R. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57–61. Available from: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available from: [Link]

  • May, L. T., & Christopoulos, A. (2011). Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data. Methods in Molecular Biology, 746, 377–399. Available from: [Link]

  • Sharma, S., Peng, Q., Vadukoot, A. K., Aretz, C. D., Jensen, A. A., Wallick, A. I., ... & Hopkins, C. R. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 13(5), 841–847. Available from: [Link]

  • Wen, W., Wang, Y., Li, Z., Tseng, P. Y., McManus, O. B., Wu, M., ... & Hopkins, C. R. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57–61. Available from: [Link]

  • Sharma, S., Peng, Q., Vadukoot, A., Aretz, C., Jensen, A., Wallick, A., ... & Hopkins, C. (2021). Further synthesis and biological characterization of a series of 2-sulfonamidebenzamides as allosteric modulators of MrgX1. ChemRxiv. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Sulfamoylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Sulfamoylmethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles to help you navigate the complexities of this multi-step synthesis and optimize your product yield and purity.

Synthetic Pathway Overview

The synthesis of this compound is not a trivial one-pot reaction. It requires a strategic, multi-step approach, typically starting from 3-methylbenzoic acid (m-toluic acid). The most chemically sound pathway involves three key transformations: benzylic halogenation, conversion to a sulfonyl chloride, and finally, ammonolysis. Each step presents unique challenges that can impact the overall yield.

G start 3-Methylbenzoic Acid step1 Step 1: Benzylic Halogenation start->step1 inter1 3-(Bromomethyl)benzoic Acid step1->inter1 step2 Step 2: Sulfonyl Chloride Formation (2a + 2b) inter1->step2 inter2 3-(Chlorosulfonylmethyl)benzoic Acid step2->inter2 step3 Step 3: Ammonolysis inter2->step3 end_product This compound step3->end_product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Protocol 1: Benzylic Bromination of 3-Methylbenzoic Acid

This step utilizes a radical initiator to selectively brominate the methyl group.

ReagentMolar Eq.ParameterValue
3-Methylbenzoic Acid1.0SolventCCl₄ or Acetonitrile
N-Bromosuccinimide (NBS)1.05TemperatureReflux (77-82 °C)
Azobisisobutyronitrile (AIBN)0.02Reaction Time4-6 hours
------Light Source250W Incandescent Lamp

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylbenzoic acid, N-bromosuccinimide (NBS), and the solvent.

  • Add the radical initiator, AIBN.

  • Heat the mixture to reflux under illumination from a light source.

  • Monitor the reaction by TLC (Thin-Layer Chromatography). The reaction is complete when the solid succinimide byproduct floats to the surface.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Filter off the succinimide.

  • Evaporate the solvent under reduced pressure to yield crude 3-(bromomethyl)benzoic acid, which can be purified by recrystallization from hexanes.

Protocol 2: Formation of 3-(Chlorosulfonylmethyl)benzoic Acid

This is a two-part process: conversion of the bromide to a sulfonate salt, followed by conversion to the sulfonyl chloride.

Part 2a: Synthesis of Sodium 3-(Sulfomethyl)benzoate

  • Dissolve the 3-(bromomethyl)benzoic acid (1.0 eq.) in a 1:1 mixture of ethanol and water.

  • Add sodium sulfite (Na₂SO₃, 1.1 eq.) to the solution.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the solution and remove the ethanol via rotary evaporation.

  • The aqueous solution containing the sodium sulfonate salt can be used directly in the next step after careful drying (lyophilization) or by precipitation.

Part 2b: Conversion to the Sulfonyl Chloride

  • CRITICAL: Ensure the sodium sulfonate salt from the previous step is completely dry. Anhydrous conditions are essential.

  • In a flask equipped with a gas outlet to scrub HCl, add the dry sodium 3-(sulfomethyl)benzoate (1.0 eq.).

  • Slowly add thionyl chloride (SOCl₂, 3.0-5.0 eq.) at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 76 °C) for 3-4 hours until gas evolution ceases.

  • Cool the mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3-(chlorosulfonylmethyl)benzoic acid is typically a solid or oil and should be used immediately in the next step due to its moisture sensitivity.[1][2][3]

Protocol 3: Ammonolysis to this compound

This final step converts the reactive sulfonyl chloride into the stable sulfonamide.

ReagentMolar Eq.ParameterValue
3-(Chlorosulfonylmethyl)benzoic Acid1.0SolventTHF or Dioxane
Ammonium Hydroxide (28-30%)>10Temperature0 °C to RT
------Reaction Time2-4 hours

Step-by-Step Methodology:

  • Prepare a solution of the crude 3-(chlorosulfonylmethyl)benzoic acid in an appropriate solvent like THF.

  • In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice-water bath.

  • Add the solution of sulfonyl chloride dropwise to the cold, vigorously stirred ammonium hydroxide. Maintain the temperature below 10 °C during the addition.[4]

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Quench the reaction by adding it to a beaker of ice.

  • Acidify the solution to pH 2-3 with cold, dilute HCl. This will precipitate the carboxylic acid product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Purify the crude this compound by recrystallization from water or an ethanol/water mixture.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

G start Low Overall Yield Detected q1 Which step showed poor conversion? start->q1 step1_issue Issue in Step 1: Benzylic Bromination q1->step1_issue Step 1 step2_issue Issue in Step 2: Sulfonyl Chloride Formation q1->step2_issue Step 2 step3_issue Issue in Step 3: Ammonolysis/Workup q1->step3_issue Step 3 step1_sol Check AIBN activity. Ensure proper light source. Verify NBS purity. Consider extending reflux time. step1_issue->step1_sol step2_sol Intermediate sulfonate MUST be dry. Use fresh, distilled SOCl₂. Ensure HCl gas can escape during reflux. step2_issue->step2_sol step3_sol Maintain T < 10°C during addition. Use large excess of NH₄OH. Acidify slowly during workup to ensure full precipitation. step3_issue->step3_sol

Caption: A decision-tree workflow for troubleshooting low product yield.

Question: My yield of 3-(bromomethyl)benzoic acid in Step 1 is very low, and I still have a lot of starting material.

Answer: This points to an issue with the radical initiation or propagation.

  • Cause 1: Inactive Initiator. AIBN can decompose over time. Use a fresh batch or one that has been stored properly.

  • Cause 2: Insufficient Light Source. Radical halogenation with NBS/AIBN is often photo-initiated. Ensure your light source is close enough to the flask and is of sufficient wattage.

  • Cause 3: Impure NBS. N-Bromosuccinimide can degrade. It is best to recrystallize it from water before use if its purity is in doubt.

  • Cause 4: Premature Quenching. Ensure the reaction has gone to completion. The disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide at the top is a good visual cue.

Question: During Step 2, my reaction mixture turned dark, and I got a tar-like substance instead of the sulfonyl chloride.

Answer: This strongly suggests decomposition, likely caused by the presence of water.

  • Causality: The intermediate sulfonyl chloride is highly reactive and susceptible to hydrolysis.[6] Even trace amounts of water in the sodium sulfonate starting material or the thionyl chloride can lead to hydrolysis back to the sulfonic acid, which can then undergo further decomposition or side reactions under the harsh, acidic conditions of refluxing thionyl chloride.

  • Preventative Protocol:

    • Dry Your Intermediate: Ensure the sodium 3-(sulfomethyl)benzoate is rigorously dried before adding thionyl chloride. Lyophilization (freeze-drying) or drying in a vacuum oven at elevated temperature are effective methods.

    • Use Fresh Thionyl Chloride: Use a freshly opened bottle of thionyl chloride or distill it immediately before use to remove HCl and SO₂ impurities.

    • Controlled Addition: Add the thionyl chloride slowly at 0 °C to manage the initial exotherm before heating to reflux.

Question: After the final ammonolysis and acidification step, my product yield is low, and the filtrate is cloudy.

Answer: This issue typically arises from either incomplete reaction or problems during the workup and isolation.

  • Cause 1: Hydrolysis of Sulfonyl Chloride. If the addition of the sulfonyl chloride to the ammonium hydroxide is too fast or not sufficiently cooled, the heat of the reaction can cause hydrolysis to the corresponding sulfonic acid. The sulfonic acid is much more water-soluble than the desired product and will be lost in the filtrate. Always maintain a low temperature (<10 °C) during the addition.[4]

  • Cause 2: Insufficient Ammonolysis. A large excess of ammonia is required to ensure the reaction goes to completion and to neutralize the HCl byproduct. Using a 10-fold or greater excess of concentrated ammonium hydroxide is recommended.

  • Cause 3: Incomplete Precipitation. this compound has some solubility in water, especially if the solution is not sufficiently acidic. Ensure the pH is brought down to ~2. The cloudiness in the filtrate may be finely suspended product that has not precipitated. Allowing the acidified mixture to stand in an ice bath for an extended period (1-2 hours) can improve recovery.

Question: What is the best method to purify the final product?

Answer: Recrystallization is the most common and effective method for purifying the final product on a lab scale.[5][7]

  • Solvent Choice: Water is a good first choice. The product should be sparingly soluble in cold water but readily soluble in hot water. If the product is too soluble in water, a mixed solvent system like ethanol/water or isopropanol/water can be used. Dissolve the crude product in the minimum amount of hot solvent, filter while hot to remove insoluble impurities, and then allow it to cool slowly to form crystals.

Question: What are the critical safety precautions for this synthesis?

Answer: This synthesis involves several hazardous reagents and byproducts.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It releases toxic HCl and SO₂ gas. All manipulations must be performed in a certified chemical fume hood.

  • Chlorosulfonic Acid (if used as an alternative): Extremely corrosive and reacts explosively with water.[4][6]

  • Benzylic Bromide: Lachrymatory and a potential alkylating agent. Handle with care in a fume hood.

  • Pressure: The ammonolysis step can generate pressure if not properly vented.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

References

  • US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google P
  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google P
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - NIH. [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - The Royal Society of Chemistry. [Link]

  • 3-(CHLOROSULFONYL)BENZOIC ACID - gsrs. [Link]

  • 3-(Chlorosulfonyl)benzoic acid - CAS Common Chemistry. [Link]

  • Purification of benzoic acid - US3235588A - Google P
  • METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. [Link]

  • Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby. [Link]

  • Preparation of benzoic acid of high purity. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for Substituted Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of substituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these crucial intermediates. We will move beyond simple protocols to address the complex challenges and subtle nuances encountered during experimental work, providing actionable solutions grounded in chemical principles.

Part 1: Oxidation of Substituted Toluenes

The oxidation of an alkyl side-chain, typically a methyl group on a substituted toluene, is a fundamental method for synthesizing benzoic acids. While seemingly straightforward, this transformation is prone to issues of incomplete reaction and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My oxidation of a substituted toluene with KMnO₄ is extremely slow or stalls completely. What are the primary causes?

A1: This is a common issue, often related to the biphasic nature of the reaction. Potassium permanganate (KMnO₄) is soluble in the aqueous phase, while the toluene substrate is in the organic phase. The reaction occurs at the interface of these two layers.[1]

  • Cause - Poor Mixing: Inadequate agitation results in a low surface area between the phases, leading to a slow reaction rate.

  • Solution - Improve Mass Transfer:

    • Vigorous Stirring: Ensure the reaction mixture is being stirred mechanically at a rate sufficient to create a fine emulsion.

    • Phase Transfer Catalysis (PTC): Introduce a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC transports the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase, dramatically accelerating the reaction.[1]

  • Cause - Suboptimal Temperature: The reaction requires heating under reflux to proceed at a reasonable rate. Insufficient temperature is a common reason for a sluggish reaction.[2]

  • Solution - Ensure Reflux: Confirm that the mixture is maintained at a steady reflux temperature. The use of a heating mantle with a temperature controller is recommended.

Q2: My final product is contaminated with significant amounts of the corresponding benzaldehyde or benzyl alcohol. How can I drive the oxidation to completion?

A2: The oxidation of toluene to benzoic acid is a sequential process that proceeds through benzyl alcohol and benzaldehyde intermediates.[3] The presence of these impurities indicates incomplete oxidation.

  • Cause - Insufficient Oxidant: The stoichiometry of the reaction is critical. For every mole of toluene, two moles of KMnO₄ are required for complete oxidation.

  • Solution - Adjust Stoichiometry & Conditions:

    • Ensure Molar Ratio: Double-check your calculations and ensure at least a 2:1 molar ratio of KMnO₄ to the toluene derivative. Using a slight excess of KMnO₄ can help push the reaction to completion.

    • Increase Reaction Time/Temperature: Prolonging the reflux time or slightly increasing the temperature can provide the necessary energy to overcome the activation barrier for the final oxidation step.[3] Be cautious, as excessively high temperatures can sometimes promote side reactions.[4]

Q3: I'm observing a brown precipitate (MnO₂) as expected, but my yield is low after acidic workup. Where could my product be lost?

A3: Product loss frequently occurs during the workup and isolation steps.

  • Cause - Incomplete Precipitation: Benzoic acids have some solubility in water, which increases with temperature. If the solution is not sufficiently acidic or is not cooled properly, a significant amount of product can remain dissolved.

  • Solution - Optimize Precipitation:

    • Check pH: After the reaction, the product exists as a soluble carboxylate salt. Acidify the filtrate with a strong acid (e.g., HCl) until the solution is strongly acidic (pH 1-2) to ensure complete protonation to the less soluble carboxylic acid.[5][6]

    • Cool Thoroughly: Use an ice-water bath to cool the acidified mixture. Lowering the temperature significantly decreases the solubility of the benzoic acid, maximizing precipitation.[3]

    • Washing: Wash the filtered solid with a minimal amount of ice-cold water to remove inorganic salts without dissolving a substantial amount of the product.[3]

Workflow: Troubleshooting Toluene Oxidation

G start Low Yield or Incomplete Reaction check_sm TLC/LC-MS shows predominantly starting material (SM) start->check_sm Analyze crude reaction mixture check_int TLC/LC-MS shows benzaldehyde/ benzyl alcohol intermediates start->check_int check_workup Reaction appears complete, but isolated yield is low start->check_workup sol_ptc Increase agitation. Add Phase Transfer Catalyst. check_sm->sol_ptc sol_time_temp Increase reflux time and/or temperature. check_sm->sol_time_temp check_int->sol_time_temp sol_oxidant Increase molar ratio of KMnO₄. check_int->sol_oxidant sol_precip Ensure pH < 2 during workup. Cool thoroughly in ice bath. check_workup->sol_precip

Caption: Troubleshooting workflow for toluene oxidation.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The formation of C-C bonds via Suzuki coupling and C-N bonds via Buchwald-Hartwig amination are powerful tools for elaborating substituted halobenzoic acids. However, the presence of the carboxylic acid functionality introduces unique challenges.

Frequently Asked Questions (FAQs) - Suzuki Coupling

Q1: My Suzuki coupling of a 2-bromobenzoic acid is sluggish and gives low conversion. Why is this happening?

A1: This is a classic problem stemming from the substrate itself. 2-Halobenzoic acids are challenging substrates for several reasons:

  • Cause - Steric Hindrance: The ortho-carboxylate group sterically hinders the palladium catalyst's oxidative addition to the carbon-halogen bond, which is the rate-limiting step in many catalytic cycles.[7]

  • Cause - Catalyst Inhibition: The carboxylate group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[8]

  • Solution - Ligand and Catalyst Selection:

    • Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands accelerate the oxidative addition step and can help prevent catalyst deactivation.[7][8]

    • Pre-formed Catalysts: Use air-stable pre-catalysts that are more resistant to deactivation.[8]

Q2: I'm observing a significant byproduct that is just the de-halogenated benzoic acid (protodehalogenation). How can I prevent this?

A2: Protodehalogenation, where the halogen is replaced by a hydrogen, is a common side reaction.[7]

  • Cause - Hydride Source: This side reaction is often promoted by the base, impurities, or the solvent (especially protic solvents like alcohols) acting as a hydride source.[7]

  • Solution - Optimize Base and Solvent:

    • Base Selection: Use an anhydrous, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides.[7]

    • Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene. Rigorously exclude water and alcohols if this is a persistent issue.[7]

Q3: My main byproduct is from the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid (forming a biaryl species) is often caused by the presence of oxygen in the reaction mixture.

  • Cause - Oxygen Contamination: Oxygen can interfere with the catalytic cycle and promote the unwanted homocoupling pathway.

  • Solution - Rigorous Degassing:

    • Inert Atmosphere: Ensure the entire reaction, from setup to completion, is maintained under a strictly inert atmosphere (argon or nitrogen).[8]

    • Solvent Degassing: Degas the solvent thoroughly before use. This can be done by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

Table 1: Recommended Conditions for Suzuki Coupling of Halobenzoic Acids
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, effective, and commercially available precatalysts.[7]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that accelerate oxidative addition and stabilize the catalyst.[7][8]
Base K₃PO₄, Cs₂CO₃Anhydrous, non-nucleophilic bases that minimize protodehalogenation.[7]
Solvent Dioxane, Toluene, THFAnhydrous aprotic solvents that do not promote protodehalogenation.[7]
Protocol: General Procedure for Suzuki Coupling
  • Setup: To a dry Schlenk flask under an argon atmosphere, add the halobenzoic acid (1.0 eq.), arylboronic acid (1.2–1.5 eq.), base (e.g., K₃PO₄, 3.0 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4 mol%).[7]

  • Inerting: Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the previously degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Acidify the aqueous layer to precipitate the product, or perform an extraction as needed.

Part 3: Hydrolysis of Precursors (Nitriles & Esters)

Hydrolysis is a key final step for unmasking the carboxylic acid from more stable or synthetically convenient precursors like nitriles and esters. The choice between acidic and alkaline conditions is critical and depends on the substrate's stability.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: What is the difference between acidic and alkaline hydrolysis of a nitrile, and when should I choose one over the other?

A1: The key difference lies in the reaction conditions and the initial product formed.

  • Acidic Hydrolysis: The nitrile is heated under reflux with a dilute strong acid like HCl or H₂SO₄.[9][10] The reaction proceeds through a protonated amide intermediate to directly yield the free carboxylic acid and an ammonium salt (e.g., NH₄Cl).[9][11] This method is often preferred for a direct, one-step conversion to the final acid.

  • Alkaline Hydrolysis (Saponification): The nitrile is heated with an aqueous alkali solution, such as NaOH.[9] This forms a carboxylate salt (e.g., sodium benzoate) and ammonia gas.[9] To obtain the free carboxylic acid, a separate acidification step is required after the hydrolysis is complete.[9] This method is advantageous for substrates that are sensitive to strong acid.

Q2: My ester hydrolysis with dilute acid is not going to completion. Why?

A2: Acid-catalyzed ester hydrolysis is a reversible equilibrium reaction.[10][12][13][14] The reverse reaction is Fischer esterification.

  • Cause - Equilibrium: The reaction establishes an equilibrium between the ester, water, carboxylic acid, and alcohol.

  • Solution - Drive the Equilibrium: To push the reaction toward the products, you must use Le Châtelier's principle. The most common strategy is to use a large excess of water, which is easily achieved by using a dilute aqueous acid as the reaction medium.[10][12]

Q3: I chose alkaline hydrolysis for my ester, but I can't seem to isolate my carboxylic acid. What am I doing wrong?

A3: Alkaline hydrolysis (saponification) is an irreversible process that produces a carboxylate salt, not the free acid.[13][15] This is a very common oversight.

  • Cause - Product is a Salt: The product in the reaction mixture is the water-soluble carboxylate salt (e.g., sodium benzoate).

  • Solution - Acidification: After the saponification is complete, you must acidify the reaction mixture with a strong acid (e.g., HCl) to a low pH (1-2). This protonates the carboxylate anion, causing the free carboxylic acid to precipitate out of the aqueous solution.[13]

Decision Tree: Choosing a Hydrolysis Method

G start Need to Hydrolyze Ester or Nitrile q_acid_sensitive Is the substrate sensitive to strong acid? start->q_acid_sensitive path_acid Use Acidic Hydrolysis (e.g., reflux in dilute HCl) q_acid_sensitive->path_acid No path_alkaline Use Alkaline Hydrolysis (e.g., reflux in NaOH) q_acid_sensitive->path_alkaline Yes step_acidify Follow with strong acid workup (HCl) to precipitate the free carboxylic acid. path_alkaline->step_acidify

Caption: Decision tree for selecting hydrolysis conditions.

Part 4: General Purification & Isolation Troubleshooting

A successful reaction is only half the battle; pure, well-characterized material is the ultimate goal. The acidic nature of benzoic acids provides a powerful handle for purification.

Frequently Asked Questions (FAQs) - Purification

Q1: My crude benzoic acid won't crystallize after I've added the hot solvent for recrystallization. What should I do?

A1: This is a common problem that usually points to one of two issues.

  • Cause - Too Much Solvent: You have likely added too much solvent, meaning the solution is not saturated enough to crystallize upon cooling.

  • Solution - Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Continue until you see a small amount of solid begin to precipitate, then add a tiny amount of solvent back to redissolve it. Now, allow it to cool slowly.[16]

  • Cause - Supersaturation: Sometimes, a solution becomes supersaturated and reluctant to crystallize.

  • Solution - Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[16]

    • Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.[16]

Q2: How can I effectively remove neutral or basic impurities from my crude benzoic acid?

A2: This is where the acidic nature of your product is a major advantage. An acid-base extraction is highly effective.

  • Principle: You can exploit the reversible conversion of the water-insoluble benzoic acid into its water-soluble carboxylate salt.

  • Protocol - Acid-Base Extraction:

    • Dissolve: Dissolve the crude mixture in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with Base: Transfer the solution to a separatory funnel and extract it with an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The benzoic acid will react to form its sodium salt and move into the aqueous layer, leaving neutral impurities in the organic layer. Basic impurities will also remain in the organic layer (as their free base) or may be extracted if they form salts with the base.

    • Separate Layers: Separate the aqueous layer, which now contains your product as the benzoate salt.

    • Re-acidify: Cool the aqueous layer in an ice bath and re-acidify it with concentrated HCl until the pH is ~2. The pure benzoic acid will precipitate as a solid.

    • Isolate: Collect the pure solid product by vacuum filtration.[6]

References
  • Technical Support Center: Optimizing the Oxidation of Toluene to Benzoic Acid. (2025). Benchchem.
  • hydrolysis of nitriles. (n.d.). Chemguide.
  • 7.8 Reactions of Nitriles. (n.d.). Organic Chemistry II - KPU Pressbooks.
  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (2025). Benchchem.
  • Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. (2025). Benchchem.
  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. (2025). Benchchem.
  • Ester to Acid - Common Conditions. (n.d.). organic-chemistry.org.
  • Ester Hydrolysis. (2024). Save My Exams.
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. (2024). ACS Omega.
  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps.
  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • hydrolysis of esters. (n.d.). Chemguide.
  • Synthesis and characterization of Benzoic Acid. (n.d.). Chemistry Research Journal.
  • Help with purification of benzoic acid by extraction. Details below. (2021). Reddit.
  • Producing Benzoic Acid. (2024). Save My Exams.

Sources

Methods for reducing by-products in chloromethyl benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chloromethyl Benzoic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the causality behind by-product formation and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to chloromethyl benzoic acid, and which is most prone to by-products?

There are two main approaches for synthesizing chloromethyl benzoic acid isomers (ortho-, meta-, and para-):

  • Chloromethylation of Benzoic Acid (or its esters): This is a direct approach using a variation of the Blanc chloromethylation reaction.[1] It involves reacting benzoic acid or a benzoate ester with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[2][3] This route is highly susceptible to by-product formation due to the harsh acidic conditions and the reactive nature of the intermediates.[4] The carboxylic acid group is electron-withdrawing, which deactivates the aromatic ring, often requiring more forcing conditions that can lead to side reactions.[4]

  • Side-Chain Chlorination of Toluic Acid: This method involves the free-radical chlorination of the methyl group of a toluic acid isomer (e.g., p-toluic acid).[5] To prevent unwanted reactions at the carboxylic acid site, it is often protected as an ester (e.g., methyl toluate) before chlorination.[5] The ester is then hydrolyzed in a final step to yield the desired product. This multi-step approach generally offers better control and avoids the specific by-products associated with Friedel-Crafts type reactions.[5]

The direct chloromethylation (Blanc reaction) is generally more problematic regarding by-product formation.

Q2: What are the most common by-products in the synthesis of chloromethyl benzoic acid via chloromethylation?

The synthesis is primarily challenged by three classes of by-products:

  • Diarylmethane Derivatives: These are often the most significant high-boiling point impurities. They form when the desired chloromethylated product reacts with another molecule of the starting material (benzoic acid) in a secondary Friedel-Crafts alkylation reaction.[1][3][6]

  • Bis(chloromethyl) Ether (BCME): A dangerous and highly carcinogenic by-product that can form in situ from formaldehyde and hydrogen chloride.[1][3] Its presence necessitates strict safety protocols.[7]

  • Polychloromethylated and Isomeric Products: Over-reaction can lead to the introduction of a second chloromethyl group onto the aromatic ring.[8] Additionally, the reaction may yield a mixture of ortho-, meta-, and para-isomers, the distribution of which depends on the starting material and reaction conditions.[2]

Troubleshooting Guide: By-Product Reduction

This section addresses specific issues you may encounter during your experiments.

Issue 1: A significant high-boiling point impurity is detected in my final product.

Underlying Cause: This impurity is almost certainly a diarylmethane derivative. The chloromethyl group is a reactive alkylating agent. Under the Lewis acid catalysis required for the reaction, the chloromethylated product can act as an electrophile and alkylate another aromatic ring (either the starting material or another product molecule), forming a stable diarylmethane linkage.[3][6]

Friedel_Crafts_Byproduct BA Benzoic Acid CMBA Chloromethyl Benzoic Acid (Desired Product) BA->CMBA Primary Reaction (Chloromethylation) Reagents CH₂O, HCl ZnCl₂ DPM Diarylmethane By-product CMBA->DPM Secondary Reaction (Friedel-Crafts Alkylation) BA2 Benzoic Acid BA2->DPM BCME_Formation F 2x Formaldehyde (CH₂O) BCME Bis(chloromethyl) ether (ClCH₂OCH₂Cl) + H₂O F->BCME Equilibrium Reaction H 2x Hydrogen Chloride (HCl) H->BCME Equilibrium Reaction

Caption: In-situ formation of the carcinogen BCME.

Recommended Solutions & Safety Protocols:

This is primarily a safety and handling issue rather than a problem to be solved by reaction optimization.

  • Engineering Controls: Always perform this reaction in a certified, high-performance chemical fume hood to prevent inhalation of volatile reactants and potential BCME. [7]* Alternative Reagents: When possible, consider using alternative chloromethylating agents that are less prone to forming BCME, such as chloromethyl methyl ether (MOMCl) or other long-chain chloromethyl ethers, though these are also hazardous and should be handled with care. [1][3]* Quenching Procedure: Upon completion, the reaction should be quenched carefully by slowly adding the mixture to a cold aqueous solution of a reducing agent like sodium sulfite or a base like aqueous ammonia. [7]This will destroy unreacted formaldehyde and BCME.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

  • Waste Disposal: All reaction waste must be treated as hazardous and disposed of according to institutional and regulatory guidelines for carcinogenic materials. [7]

Issue 4: My product is an intractable oil, and purification by recrystallization is failing.

Underlying Cause: The presence of isomeric by-products or residual diarylmethane impurities can significantly lower the melting point of your product, causing it to present as an oil or low-melting solid that is difficult to crystallize.

Recommended Solutions:

  • Aqueous Workup: Before attempting any other purification, ensure a thorough aqueous workup has been performed. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl), water, a mild base (e.g., saturated NaHCO₃ solution), and finally brine. [9]The basic wash is crucial for removing any unreacted acidic starting material.

  • Column Chromatography: This is the most effective method for purifying oily products and separating closely related isomers or by-products. [9] * Stationary Phase: Silica gel is standard.

    • Mobile Phase: A solvent system like ethyl acetate/hexanes is a good starting point. The more polar benzoic acid derivative will have a lower Rf value than the less polar diarylmethane by-product. Run gradient TLC plates first to determine the optimal solvent ratio for separation.

  • Bulb-to-Bulb Distillation (Kugelrohr): If the product is thermally stable, high-vacuum distillation can be effective for separating it from non-volatile polymeric materials or very high-boiling diarylmethane by-products.

Experimental Protocol: General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., with ice water/Na₂SO₃) Start->Quench Workup Aqueous Workup (Acid/Base Washes) Quench->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Decision Is product a solid or oil? Crude_Product->Decision Recrystallize Recrystallization Decision->Recrystallize Solid Chromatography Column Chromatography Decision->Chromatography Oil Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Pure_Oil Pure Oily Product Chromatography->Pure_Oil

Caption: General experimental workflow for product purification.

References
  • PrepChem. Synthesis of 4-(chloromethyl)-benzoic acid.[Link]

  • Sathee Jee. Friedel Crafts Reaction.[Link]

  • Durham University. New studies in aromatic chloromethylation. Durham E-Theses. [Link]

  • ResearchGate. Chloromethylation of Aromatic Compounds.[Link]

  • Wikipedia. Blanc chloromethylation.[Link]

  • Google Patents.CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Chemistry Stack Exchange. Mechanism for chloromethylation of benzene with formaldehyde and HCl.[Link]

  • SIELC Technologies. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column.[Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]

  • Science of Synthesis. The chloromethylation of an aromatic or heteroaromatic ring is of great importance.[Link]

  • Wikipedia. Friedel–Crafts reaction.[Link]

  • Google Patents.
  • Google Patents.

Sources

Technical Support Center: Catalyst Selection for Methyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental challenges. Our approach is rooted in explaining the causality behind procedural choices, ensuring that every protocol is a self-validating system.

The Pivotal Role of the Catalyst in Methyl Benzoate Synthesis

The synthesis of methyl benzoate, most commonly via the Fischer esterification of benzoic acid and methanol, is a reversible reaction.[1] The choice of catalyst is paramount as it not only accelerates the rate at which equilibrium is reached but also significantly influences reaction efficiency, product purity, and overall process sustainability. An ideal catalyst enhances the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[2] This guide will explore the landscape of available catalysts, from traditional homogeneous acids to modern heterogeneous systems, providing you with the knowledge to optimize your synthesis.

Choosing Your Catalytic Pathway: Homogeneous vs. Heterogeneous

The first critical decision is the type of catalyst system to employ. This choice impacts the reaction setup, workup procedure, and the environmental footprint of your synthesis.

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (typically liquid).[3] Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the conventional choices.[1][4] They are highly effective and inexpensive.[5] However, their use is associated with significant drawbacks, including equipment corrosion, difficult separation from the reaction mixture, and the generation of acidic waste, which presents environmental concerns.[4][5][6]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture).[3] There is growing interest in solid acid catalysts such as zeolites, zirconium/titanium-based catalysts, and layered metal benzoates to circumvent the problems of homogeneous systems.[4][7][8][9] The primary advantages are their ease of separation (simple filtration) and potential for recovery and reuse, making them a more sustainable option.[4]

Below is a workflow to guide your selection process.

start Start: Define Synthesis Goals scale What is the scale of your reaction? start->scale reuse Is catalyst reusability a priority? scale->reuse Lab-Scale env Are there strict environmental/ waste disposal constraints? scale->env Pilot / Industrial Scale reuse->env No hetero Consider Heterogeneous Catalyst (e.g., Solid Acid, Zeolite) reuse->hetero Yes homo Consider Homogeneous Catalyst (e.g., H₂SO₄, p-TsOH) env->homo No env->hetero Yes homo_adv Advantages: - Low Cost - High Activity - Well-established Protocols homo->homo_adv homo_dis Disadvantages: - Corrosive - Difficult to Separate - Acidic Waste Generation homo->homo_dis hetero_adv Advantages: - Easy Separation (Filtration) - Reusable - Environmentally Benign hetero->hetero_adv hetero_dis Disadvantages: - Higher Initial Cost - Potentially Lower Activity - Prone to Deactivation hetero->hetero_dis

Caption: Catalyst Selection Workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of methyl benzoate in a question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

A1: Low yield is the most common issue in Fischer esterification, which is an equilibrium-controlled process.[10][11] Several factors can contribute to this:

  • Cause 1: Equilibrium Limitation: The reaction produces water as a byproduct. As water concentration increases, the reverse reaction (hydrolysis of the ester back to carboxylic acid and alcohol) becomes more favorable, limiting the final yield.[12]

    • Solution: Employ Le Chatelier's principle.[10] Use a large excess of one reactant, typically methanol as it is inexpensive and can also serve as the solvent.[10] This shifts the equilibrium towards the product side.[11] Alternatively, for larger-scale reactions, removing water as it forms using a Dean-Stark apparatus can dramatically improve yields.[10]

  • Cause 2: Incomplete Reaction: Insufficient reaction time or temperature can prevent the mixture from reaching equilibrium.

    • Solution: Ensure the mixture is refluxed for an adequate period, typically at least one hour for simple benzoic acid with a strong acid catalyst.[1][13] Monitor the reaction progress using Thin Layer Chromatography (TLC) if necessary.[14]

  • Cause 3: Product Loss During Workup: Significant amounts of product can be lost during the extraction and washing steps.

    • Solution: Be meticulous during separations. When washing the organic layer, avoid vigorous shaking that can lead to emulsion formation.[11] Ensure you are correctly identifying and separating the organic and aqueous layers. After washing with sodium bicarbonate to remove unreacted benzoic acid, test the aqueous layer to ensure it is basic (pH > 7) to confirm all acidic impurities have been removed.[13]

Q2: After distillation, my final product solidified at room temperature. What happened?

A2: This is a classic sign of contamination with unreacted starting material. Methyl benzoate is a liquid at room temperature (m.p. -12.5 °C), whereas benzoic acid is a solid (m.p. 122.4 °C).[11]

  • Cause: The most likely culprit is residual benzoic acid. This indicates that the sodium bicarbonate wash during the workup was insufficient to neutralize and remove all the unreacted acid.

    • Solution: During the workup, use an adequate amount of a basic solution (e.g., 5% sodium bicarbonate) to wash the organic layer.[15] It is crucial to continue washing until the effervescence (CO₂ evolution) ceases and the aqueous layer is confirmed to be basic with litmus or pH paper.[13] If you have already isolated the solidified product, you can redissolve it in an organic solvent like diethyl ether, repeat the basic wash, and then re-isolate the pure ester.

Q3: I'm observing significant emulsion formation during the workup. How can I prevent this and recover my product?

A3: Emulsions are colloidal suspensions of one liquid in another, which can form during the vigorous shaking of immiscible layers, leading to poor separation and product loss.[11]

  • Cause: Vigorous shaking of the separatory funnel, especially after the bicarbonate wash when soaps can form from any deprotonated acid.

    • Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers, ensuring you vent frequently.[13]

    • Resolution: If an emulsion has formed, several techniques can be used to break it:

      • Allow the funnel to sit undisturbed for an extended period.

      • Gently swirl the funnel.

      • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the organic layer.[15]

Q4: My heterogeneous catalyst lost significant activity after the first use. What is the cause and can it be regenerated?

A4: Catalyst deactivation is a known issue for solid catalysts.

  • Cause 1: Leaching: Active catalytic sites may leach from the solid support into the reaction mixture. This is more common with supported catalysts where the active species are not strongly bound.

  • Cause 2: Fouling/Coking: The surface of the catalyst can be blocked by the adsorption of reactants, products, or byproducts, preventing new reactant molecules from accessing the active sites.

    • Solution & Regeneration: After the reaction, filter the catalyst and wash it thoroughly with a solvent (like methanol) to remove any adsorbed species.[4] Depending on the catalyst, a calcination step (heating to a high temperature in air or an inert atmosphere) may be required to burn off organic residues and regenerate the active sites. The specific regeneration protocol is highly dependent on the catalyst material. For some photocatalysts, stirring in methanol under an oxygen atmosphere can restore activity.[16]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid catalysis in Fischer esterification?

A1: The acid catalyst (H⁺) plays a crucial role in activating the carboxylic acid. The mechanism proceeds in several key steps:

  • Protonation: The carbonyl oxygen of benzoic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[1][2]

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Dehydration: The water molecule is eliminated, and a proton is subsequently lost from the remaining hydroxyl group to regenerate the catalyst and form the ester.[1]

cluster_0 Fischer Esterification Mechanism BA Benzoic Acid (R-COOH) PBA Protonated Benzoic Acid BA->PBA Protonation of Carbonyl Oxygen H + H⁺ (Catalyst) Tetra Tetrahedral Intermediate PBA->Tetra Nucleophilic Attack by Methanol MeOH + Methanol (CH₃OH) PE Protonated Ester Tetra->PE Proton Transfer & Dehydration H2O_leave - H₂O MB Methyl Benzoate (R-COOCH₃) PE->MB Deprotonation H_regen - H⁺ (Catalyst Regen.)

Caption: Simplified Fischer Esterification Mechanism.

Q2: What are the main advantages of using a solid acid catalyst over sulfuric acid?

A2: Solid acids offer several compelling advantages, primarily centered on sustainability and process simplification:

  • Reusability: They can be recovered by simple filtration and reused for multiple reaction cycles, reducing cost and waste.[4]

  • Reduced Corrosion: Being solid and often more stable, they are less corrosive to reaction vessels than strong mineral acids.[5]

  • Simplified Workup: The neutralization step (bicarbonate wash) is often simplified or eliminated, as the solid acid is removed mechanically. This reduces the use of additional reagents and minimizes waste streams.

  • Environmental Impact: They eliminate the need to dispose of large quantities of acidic wastewater, a significant issue in industrial applications of Fischer esterification.[4][5]

Q3: Are there any "green" catalyst options for this synthesis?

A3: Yes, the field of green chemistry is actively exploring alternatives.

  • Solid Acids: As discussed, solid acids are a major step towards greener synthesis due to their reusability and reduction of waste.[6]

  • Enzymatic Catalysis: Lipases, such as Candida rugosa lipase, can catalyze the esterification of benzoic acid in an organic medium.[17] This approach operates under mild conditions but can be inhibited by high concentrations of methanol.[17]

  • Photocatalysis: Emerging research shows that certain semiconductor materials can act as photocatalysts, driving the synthesis under visible light irradiation at mild conditions.[16]

Comparative Overview of Common Catalysts
FeatureSulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (p-TsOH)Zr/Ti Solid Acid
Phase Homogeneous (Liquid)Homogeneous (Solid, dissolves)Heterogeneous (Solid)
Typical Yield Good to Excellent (often >85%)[18][19]Good to ExcellentGood, highly variable with prep.
Reusability NoNoYes, can be recovered and reused[4]
Workup Requires neutralization & extraction[13]Requires neutralization & extractionSimple filtration to remove catalyst[4]
Corrosiveness High[5]ModerateLow
Environmental Generates acidic wastewater[4][5]Generates acidic wastewaterMinimal waste generation

Experimental Protocols

Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification (Homogeneous Catalyst)

This protocol describes a standard laboratory procedure using concentrated sulfuric acid.

Materials:

  • Benzoic acid (e.g., 6.1 g)[13]

  • Methanol (anhydrous, e.g., 20 mL)[13]

  • Concentrated sulfuric acid (e.g., 2 mL)[13]

  • Dichloromethane or Diethyl Ether

  • 5% Sodium bicarbonate solution[15]

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium or sodium sulfate[13]

  • Round-bottom flask, Reflux condenser, Heating mantle, Separatory funnel, Boiling chips

Procedure:

  • To a clean, dry 100-mL round-bottom flask, add benzoic acid (6.1 g) and methanol (20 mL).[13]

  • Add a few boiling chips to the flask.

  • Carefully and slowly, while swirling the flask in an ice bath, add concentrated sulfuric acid (2 mL).[14]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for at least one hour.[13]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing 50 mL of water to dissolve the excess methanol and sulfuric acid.[13]

  • Rinse the reaction flask with an organic solvent (e.g., 40 mL of dichloromethane) and add the rinsing to the separatory funnel.[13]

  • Shake the funnel, venting frequently, and allow the layers to separate. Drain the organic layer (bottom layer for dichloromethane).

  • Wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (vent frequently as CO₂ evolves), and finally 25 mL of brine.[13]

  • Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the solvent by simple distillation or rotary evaporation.[13]

  • The remaining crude product can be purified further by fractional distillation to yield pure methyl benzoate.[13]

Protocol 2: Synthesis and Recovery using a Heterogeneous Zr/Ti Solid Acid Catalyst

This protocol is based on modern approaches using recoverable solid acids.[4]

Materials:

  • p-Methylbenzoic acid (e.g., 0.27 g, 2 mmol)[4]

  • Methanol (15 mL)[4]

  • Zr/Ti Solid Acid Catalyst (e.g., ZT10, 0.027 g)[4]

  • Petroleum ether / Ethyl acetate for chromatography

  • Single-mouth flask, Reflux condenser, Heating mantle (oil bath), Filtration apparatus

Procedure:

  • Add p-methylbenzoic acid (0.27 g), methanol (15.00 mL), and the Zr/Ti catalyst (0.027 g) to a 25 mL single-mouth flask.[4]

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture in an oil bath at 120 °C with vigorous stirring to achieve a strong reflux. The high temperature helps drive off the water produced.[4]

  • Maintain reflux for 24 hours. If the methanol level drops significantly, a small amount can be added.[4]

  • After the reaction, cool the mixture to room temperature.

  • Catalyst Recovery: Remove the catalyst by simple gravity filtration or centrifugation. Pour out the reaction liquid. Wash the recovered solid catalyst with a small amount of methanol and dry it for reuse in a subsequent reaction.[4]

  • Product Isolation: The filtrate contains the product. The solvent (methanol) can be removed by rotary evaporation.

  • The crude product can be purified by column chromatography using a mobile phase such as petroleum ether/ethyl acetate to isolate the pure methyl benzoate derivative.[4]

References

  • G. Langrand, M. Secchi, G. Buono, J. Baratti, C. Triantaphylides. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61. [Link]

  • University of Colorado, Boulder. (n.d.). Lab5 procedure esterification. Department of Chemistry and Biochemistry. [Link]

  • Various Authors. (n.d.). Screening of metal oxide catalysts for conversion of methyl benzoate to benzamide. ResearchGate. [Link]

  • Study.com. (n.d.). In the experiment of Esterification and Hydrolysis: Methyl Benzoate by Fischer Esterification. [Link]

  • Lin, Y.-S., Chen, Y.-F., & Chen, Y.-H. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Study.com. (n.d.). Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. [Link]

  • Brainly.com. (2024). The acid-catalyzed Fischer esterification of benzoic acid with methanol to make methyl benzoate is an equilibrium process. [Link]

  • Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. [Link]

  • One Part of Chemistry. (2011). Esterification: Methyl benzoate. [Link]

  • LinkedIn. (2024). What are the research directions for improving the synthesis efficiency of Methyl Benzoate? [Link]

  • Google Patents. (2021).
  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Department of Chemistry. [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Cap, A. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Personal Website. [Link]

  • Scribd. (n.d.). Methyl Benzoate Synthesis Guide. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. [Link]

  • ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Lin, Y.-S., et al. (2023). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. MDPI. [Link]

  • Erbil Polytechnic University. (n.d.). PRODUCTION OF METHYL BENZOATE. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Sciencemadness Discussion Board. (2005). Methyl benzoate synthesis. [Link]

  • Umrigar, V., & Parikh, P. (2020). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. ResearchGate. [Link]

  • MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]

  • SciELO. (n.d.). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. [Link]

  • Reddit. (2023). Why did our synthesized methyl benzoate solidify? r/chemhelp. [Link]

  • ACS Publications. (2024). A Photocatalytic Tandem Process Drives Flavor Ingredient Production from Biomass. ACS Sustainable Chemistry & Engineering. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of Methyl Benzoate. [Link]

  • Save My Exams. (2024). Homogeneous & Heterogeneous Catalysts. A Level Chemistry. [Link]

Sources

Technical Support Center: Preventing and Troubleshooting Sensitiser-Induced Reactions to Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoic acid derivatives. This guide is designed to provide in-depth, field-proven insights into preventing and troubleshooting sensitiser-induced reactions during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Foundational Knowledge - Understanding the "Why"

Before delving into troubleshooting, it is crucial to understand the mechanisms by which benzoic acid derivatives may induce sensitization. This understanding forms the basis for logical and effective problem-solving.

FAQ 1: What is sensitiser-induced reaction in the context of benzoic acid derivatives?

A sensitiser-induced reaction, specifically allergic contact dermatitis (ACD), is a type IV delayed-type hypersensitivity reaction.[1] It doesn't occur upon the first exposure. Instead, an initial "induction" phase primes the immune system. Subsequent exposure, even to minute quantities, can then trigger an "elicitation" phase, resulting in a clinical reaction such as redness, itching, or swelling.[1] Benzoic acid and its derivatives are used in a wide array of products, from cosmetics to pharmaceuticals, and some have been identified as potential skin sensitisers.[2]

FAQ 2: What is the Adverse Outcome Pathway (AOP) for Skin Sensitization?

The Adverse Outcome Pathway (AOP) is a conceptual framework that outlines the sequence of key events from the initial interaction of a chemical with the skin to the final adverse outcome of allergic contact dermatitis.[3] Understanding this pathway is fundamental to interpreting data from in vitro assays. The key events (KEs) are:

  • KE1: Covalent Binding to Skin Proteins: The chemical (hapten) or its metabolite binds to skin proteins, forming a hapten-protein complex that the immune system can recognize.

  • KE2: Keratinocyte Activation: The hapten-protein complex causes stress in skin cells (keratinocytes), leading to the activation of inflammatory and antioxidant response pathways.

  • KE3: Dendritic Cell Activation: Immune cells called dendritic cells (DCs) are activated by the cellular stress signals and the hapten-protein complex. They then mature and migrate.

  • KE4: T-cell Proliferation: Activated dendritic cells present the hapten-protein complex to T-cells in the lymph nodes, leading to the proliferation of allergen-specific T-cells.

The in vitro assays we will discuss are designed to measure these initial key events.[1][3]

Section 2: The Modern Toxicologist's Toolkit: In Vitro & In Chemico Assays

Current regulatory guidance encourages a move away from animal testing towards a combination of in silico, in chemico, and in vitro methods.[3] A common and accepted strategy is the "2 out of 3" approach, where a substance is classified as a sensitiser if at least two of the following three assays yield a positive result.[3][4]

The Three Pillars of In Vitro Sensitization Testing:
Assay OECD Test Guideline Key Event Addressed Principle
Direct Peptide Reactivity Assay (DPRA) OECD 442C[5][6][7][8][9]KE1: Covalent Binding to ProteinsAn in chemico method that measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[5][6]
KeratinoSens™ Assay OECD 442D[10][11][12][13][14]KE2: Keratinocyte ActivationA cell-based assay using a human keratinocyte cell line that measures the activation of the Keap1-Nrf2 antioxidant response pathway.[10][12][15]
human Cell Line Activation Test (h-CLAT) OECD 442E[16][17][18][19][20][21]KE3: Dendritic Cell ActivationA cell-based assay using a human monocytic cell line (THP-1) that measures the upregulation of cell surface markers CD86 and CD54, which are indicative of dendritic cell activation.[17][18][20][21]

Section 3: Troubleshooting Guide for Benzoic Acid Derivatives in Sensitization Assays

This section addresses common challenges encountered when testing benzoic acid derivatives and provides actionable solutions.

Issue 1: Poor Solubility of the Test Compound

Many benzoic acid derivatives have limited solubility in aqueous media, which can lead to false-negative results, particularly in the DPRA.[1]

Q: My benzoic acid derivative is precipitating in the DPRA reaction buffer. What should I do?

A: This is a common issue. Here’s a systematic approach to troubleshoot:

  • Solvent Selection: While acetonitrile is the default solvent, the OECD TG 442C allows for other solvents like acetone, isopropanol, or dimethyl sulfoxide (DMSO), provided they don't interfere with the peptides.[7] Experiment with different solvents to find one that provides better solubility for your specific derivative.

  • Co-Solvent Systems: For highly lipophilic compounds, a co-solvent system might be necessary. Research has shown that a 1:1 mixture of methanol and acetonitrile containing 1% tert-butanol can be effective for some poorly soluble substances.

  • Test at a Lower Concentration: If solubility at the standard 100 mM is not achievable, the assay can be run at the highest attainable soluble concentration. However, a negative result at a lower concentration should be interpreted with caution and may not be sufficient to rule out sensitization potential.[9]

  • Consider the kDPRA: The kinetic Direct Peptide Reactivity Assay (kDPRA) is a variation that may provide more insight for compounds with low reactivity or solubility by measuring reactivity over time.[8]

Issue 2: High Cytotoxicity in Cell-Based Assays

Benzoic acid and its derivatives can be cytotoxic at higher concentrations, which can confound the results of the KeratinoSens™ and h-CLAT assays.[22][23]

Q: I'm observing high levels of cell death in my KeratinoSens™/h-CLAT assay, even at low concentrations of my test compound. How can I obtain a valid result?

A: High cytotoxicity can mask a true positive sensitization response. Here is a troubleshooting workflow:

  • Accurate Cytotoxicity Assessment: First, perform a robust cytotoxicity assay (e.g., MTT or Neutral Red Uptake) to determine the CV75 (concentration causing 75% cell viability) for the h-CLAT and the IC50 (concentration causing 50% cell viability) for KeratinoSens™.[16][24] This will define the appropriate concentration range for the main experiment.

  • Refine Concentration Range: Based on the cytotoxicity data, select a narrower and lower range of concentrations for the sensitization assay. The goal is to find a concentration that is high enough to induce a sensitization response but low enough to maintain cell viability above the required threshold (e.g., >70% for KeratinoSens™).[25]

  • Check for Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not contributing to the cytotoxicity. Typically, this should be kept at or below 1%.[12]

  • Incubation Time: While the standard protocols specify a set incubation time (e.g., 24 hours for h-CLAT, 48 hours for KeratinoSens™), for highly cytotoxic compounds, it may be necessary to investigate shorter exposure times in a non-standard, exploratory study.[10][16] However, any deviation from the OECD guideline must be scientifically justified and documented.

Issue 3: Borderline or Conflicting Results

It is not uncommon to obtain results that are close to the cut-off for a positive or negative classification, or to have conflicting results between the three assays.

Q: My DPRA result is negative, but my KeratinoSens™ and h-CLAT results are positive. How do I interpret this?

A: This is where the "2 out of 3" integrated approach becomes critical.[3][4] In this scenario, with two positive results, the compound would be classified as a sensitiser. The negative DPRA result could be due to several factors:

  • Pro-haptens: The compound may require metabolic activation to become reactive, which is not accounted for in the cell-free DPRA.

  • Low Reactivity: The compound may have low intrinsic reactivity with the model peptides but is still capable of inducing a cellular response.

  • Solubility Issues: As discussed, poor solubility could lead to a false-negative DPRA result.

Q: What should I do if I have one positive, one negative, and one borderline result?

A: Borderline results require careful consideration and expert judgment.[25][26] Here's a recommended course of action:

  • Review Assay Quality: First, meticulously review the quality control parameters for all three assays to ensure they were valid.

  • Repeat the Borderline Assay: If possible, repeat the assay that yielded the borderline result to confirm the finding.

  • Consider Weight of Evidence: Evaluate all available data, including in silico predictions (e.g., QSAR models), data on structurally similar compounds (read-across), and any other relevant toxicological information.[27]

  • Potency Assessment: While these assays are primarily for hazard identification, the magnitude of the response can sometimes provide an indication of potency, which can be a factor in the overall assessment.

  • Further Testing: In some regulatory contexts, inconclusive results from a defined approach may necessitate further testing.

Section 4: Experimental Protocols & Workflows

The following are condensed, step-by-step protocols for the three key assays. For full details, always refer to the official OECD Test Guidelines.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
  • Preparation:

    • Prepare stock solutions of synthetic cysteine and lysine peptides (purity >85%) in the appropriate buffers (phosphate buffer pH 7.5 for cysteine, ammonium acetate buffer pH 10.2 for lysine).[6][7]

    • Prepare a 100 mM stock solution of the test benzoic acid derivative in a suitable solvent (e.g., acetonitrile).[6]

  • Incubation:

    • Incubate the test chemical with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio.

    • Include positive (e.g., cinnamaldehyde) and reference controls.

    • Incubate for 24 hours at 25°C with shaking.[6]

  • Analysis:

    • Quench the reaction and dilute the samples.

    • Analyze the remaining peptide concentration using HPLC with UV detection at 220 nm.[5][6]

  • Data Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine.

    • Based on the mean depletion, classify the compound's reactivity (low, medium, high, or no reactivity) according to the prediction model in the OECD guideline.

Protocol 2: KeratinoSens™ Assay - OECD TG 442D
  • Cell Culture:

    • Culture KeratinoSens™ cells (immortalized human keratinocytes with a luciferase reporter gene) in 96-well plates.[12]

  • Exposure:

    • Prepare serial dilutions of the test compound in the cell culture medium. The top concentration is determined by a pre-liminary cytotoxicity assay.

    • Expose the cells to the test compound for 48 hours.[10]

  • Luminescence Measurement:

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Cytotoxicity Assessment:

    • In a parallel plate, assess cell viability using an MTT assay.

  • Data Interpretation:

    • A compound is classified as a sensitiser if it induces a statistically significant increase in luciferase expression (≥ 1.5-fold) at a concentration that maintains cell viability above 70%.[25]

Protocol 3: human Cell Line Activation Test (h-CLAT) - OECD TG 442E
  • Cell Culture:

    • Culture THP-1 cells (a human monocytic leukemia cell line) and prepare them for the assay.

  • Exposure:

    • Expose the cells to at least eight concentrations of the test compound for 24 hours. The concentration range is determined by a pre-liminary cytotoxicity (CV75) assessment.[16][21]

  • Staining and Analysis:

    • After incubation, stain the cells with fluorescently-labeled antibodies against CD86 and CD54.[17]

    • Analyze the expression of these markers using flow cytometry.

  • Data Interpretation:

    • Calculate the Relative Fluorescence Intensity (RFI) for both markers.

    • A compound is considered positive if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two independent experiments.[25]

Section 5: Visualizing the Mechanisms

Understanding the signaling pathways involved in these assays is key to interpreting results and troubleshooting issues.

KeratinoSens™: The Keap1-Nrf2 Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Constitutive Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Sensitiser Sensitiser (e.g., Benzoic Acid Derivative) Sensitiser->Keap1_Nrf2 Reacts with Keap1 (Cysteine Residues) ARE Antioxidant Response Element (ARE) (on DNA) Nrf2_nuc->ARE Binds to sMaf sMaf Proteins sMaf->ARE Co-binds with Luciferase Luciferase Gene Transcription (Reporter Gene) ARE->Luciferase Initiates

Caption: Keap1-Nrf2 pathway activation in the KeratinoSens™ assay.

h-CLAT: Dendritic Cell Activation Pathway

hCLAT_Pathway cluster_signaling Intracellular Signaling Cascades cluster_response Cellular Response Sensitiser Sensitiser (e.g., Benzoic Acid Derivative) THP1 THP-1 Cell (Dendritic Cell Surrogate) Sensitiser->THP1 MAPK p38 MAPK THP1->MAPK Activates ERK ERK THP1->ERK Activates NFkB NF-κB MAPK->NFkB ERK->NFkB CD86 Upregulation of CD86 NFkB->CD86 Induces CD54 Upregulation of CD54 (ICAM-1) NFkB->CD54 Induces Cytokines Cytokine Release (e.g., TNF-α) NFkB->Cytokines Induces

Caption: Simplified signaling in h-CLAT leading to marker upregulation.

Section 6: Laboratory Safety and Best Practices

Preventing unintended exposure is paramount when working with potential sensitisers.

Q: What are the essential safety precautions for handling benzoic acid derivatives in the lab?

A: Adherence to standard laboratory safety protocols is crucial. This includes:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][19]

  • Ventilation: Handle powdered or volatile derivatives in a chemical fume hood to avoid inhalation.[6]

  • Hygiene: Wash hands thoroughly after handling these compounds, even if gloves were worn.[6]

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines.

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations.

By integrating a deep understanding of the underlying biology with meticulous experimental technique and a proactive approach to troubleshooting, researchers can confidently and safely assess the sensitization potential of benzoic acid derivatives.

References

  • Chylińska, N., & Maciejczyk, M. (n.d.). Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. Under normal... ResearchGate. Retrieved from [Link]

  • Gentronix. (2024, June 25). A brief introduction to the KeratinoSens™ assay. Retrieved from [Link]

  • Gentronix. (2024, June 25). An introduction to the OECD 442E h-clat test. Retrieved from [Link]

  • IIVS.org. (n.d.). ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). Retrieved from [Link]

  • IIVS.org. (n.d.). Direct Peptide Reactivity Assay (DPRA, OECD 442C). Retrieved from [Link]

  • IIVS.org. (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E). Retrieved from [Link]

  • Leverette, R. D., Bombick, B., Fowler, K., Breheny, D., Gaça, M., Miller, A., Mun, G., Norman, K., Gamson, A., Lamm, M., & Ph, R. (n.d.). R. D. Leverette , B. Bombick , K. Fowler , D. Breheny , M. Gaça , A. Miller , G. Mun , K. Norman , A. Gamson , M. Lamm , R. Ph. IIVS.org. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Retrieved from [Link]

  • National Toxicology Program (NTP). (2015, February 4). OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. Retrieved from [Link]

  • OECD. (2023, July 4). Test Guideline No. 442C In Chemico Skin Sensitisation. Retrieved from [Link]

  • PubMed. (2013, February 28). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Retrieved from [Link]

  • PubMed. (2015, August 1). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

  • PubMed Central. (2022, May 2). Application of Defined Approaches for Skin Sensitization to Agrochemical Products. Retrieved from [Link]

  • PubMed Central. (2022, August 11). Standardisation and international adoption of defined approaches for skin sensitisation. Retrieved from [Link]

  • PubMed Central. (2023, May 15). Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). CD54 is a surrogate marker of antigen presenting cell activation. Retrieved from [Link]

  • ResearchGate. (2023, April). Human Cell Line Activation Test (h-CLAT) protocol according to OECD 442E. Retrieved from [Link]

  • ResearchGate. (2024, August 7). (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). CD54 is a surrogate marker of antigen presenting cell activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. Under normal... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the Nrf2/Keap1 signaling pathway in homeostatic and stress conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic presentation of the Nrf2/Keap1 signalling pathway and Nrf2... Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship between CD86 and CD54 protein expression and cytotoxicity following stimulation with contact allergen in THP-1 cells. Retrieved from [Link]

  • SenzaGen. (2025, February 3). A Quick Guide to Skin Sensitization Testing. Retrieved from [Link]

  • STM Journals. (n.d.). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. Retrieved from [Link]

  • XCellR8. (2018, December 19). 3 Regulatory in vitro skin sensitisation tests explained. Retrieved from [Link]

  • XCellR8. (n.d.). KeratinoSens™ Skin Sensitisation Test OECD TG 442d. Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory DPRA Skin Sensitisation Test OECD TG 442c. Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e. Retrieved from [Link]

  • bioRxiv. (2024, February 14). Skin Sensitisation Case Study: Comparison of Defined Approaches including OECD 497 Guidance. Retrieved from [Link]

  • DergiPark. (2024, March 28). RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Hatice ÖZTÜRKEL KABAKAŞ 1 , Merve S. Retrieved from [Link]

  • Eurofins Deutschland. (n.d.). Direct Peptide Reactivity Assay (DPRA). Retrieved from [Link]

  • Eurofins Deutschland. (n.d.). Human Cell Line Activation Test (h-CLAT). Retrieved from [Link]

  • Flashpoint srl. (n.d.). Skin sensitisation. Retrieved from [Link]

  • MDPI. (n.d.). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Retrieved from [Link]

  • MDPI. (n.d.). New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches. Retrieved from [Link]

  • PubMed. (n.d.). Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1. Retrieved from [Link]

  • PubMed. (n.d.). Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4. Retrieved from [Link]

  • PubMed Central. (n.d.). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Skin sensitisation testing - New perspectives and recommendations. Retrieved from [Link]

  • ResearchGate. (n.d.). Example assay results for k-DPRA, KeratinoSens™, and h-CLAT. (a) k-DPRA... Retrieved from [Link]

  • Sci-Hub. (n.d.). Binary test battery with KeratinoSens™ and h-CLAT as part of a bottom-up approach for skin sensitization hazard prediction. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

Sources

Technical Support Center: Navigating Amide Bond Stability in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the multifaceted challenges of amide bond stability in drug design. The amide bond, a cornerstone of peptide and small-molecule therapeutics, is frequently a metabolic liability due to its susceptibility to enzymatic and chemical hydrolysis.[1] This guide provides in-depth, practical solutions to common experimental issues, grounded in mechanistic principles and field-proven insights. Here, you will find a comprehensive resource designed to help you anticipate, diagnose, and resolve stability issues, ultimately accelerating your drug discovery programs.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that researchers often have regarding amide bond stability.

Q1: Why is the amide bond so susceptible to degradation in a biological system?

A: The stability of an amide bond is a double-edged sword. While it is stable enough to provide structural integrity to proteins, it is also recognized and cleaved by a wide array of enzymes, primarily proteases and amidases. This enzymatic liability is a major metabolic pathway for many drugs.[2] The mechanism of enzymatic hydrolysis is highly efficient, with enzymes accelerating the rate of amide bond cleavage by orders of magnitude compared to non-enzymatic hydrolysis.[3] Additionally, amide bonds can undergo chemical hydrolysis, a reaction with water that cleaves the bond, under acidic or basic conditions, which can be relevant in certain physiological environments or during formulation.[4][5]

Q2: What are the primary pathways of amide bond degradation I should be concerned about?

A: There are two main degradation pathways:

  • Enzymatic Hydrolysis: This is the most significant pathway in vivo. It is mediated by various hydrolases, such as proteases (e.g., trypsin, chymotrypsin) and amidases, which are abundant in plasma, the liver, and other tissues.[4] These enzymes recognize specific amino acid sequences or structural motifs around the amide bond and catalyze its cleavage.[6]

  • Chemical Hydrolysis: This is the direct cleavage of the amide bond by water, which can be catalyzed by acids or bases.[7] The rate of chemical hydrolysis is influenced by pH and temperature.[7] While generally slower than enzymatic hydrolysis, it can be a significant issue for drug stability in the gastrointestinal tract or during long-term storage in certain formulations.[8]

Q3: What is a bioisostere and how can it help with amide bond stability?

A: A bioisostere is a chemical substituent or group that can replace another with similar physical or chemical properties, producing a compound with broadly similar biological properties.[2] In the context of amide bond stability, a bioisosteric replacement involves substituting the labile amide bond with a different functional group that mimics its key properties (e.g., hydrogen bonding capability, conformation) but is resistant to hydrolysis.[9] This is a widely used strategy in medicinal chemistry to improve pharmacokinetic properties, including metabolic stability.[9]

Q4: What are some common bioisosteric replacements for the amide bond?

A: A variety of functional groups have been successfully used as amide bond bioisosteres. Some common examples include:

  • Heterocycles: 1,2,3-triazoles, oxadiazoles, and thiadiazoles are popular choices as they can mimic the geometry and hydrogen bonding characteristics of the amide bond while being resistant to enzymatic cleavage.[10][11]

  • Reversed Amides (Retroamides): Inverting the amide bond (NH-CO to CO-NH) can sometimes disrupt recognition by proteases while maintaining key interactions with the target.

  • Other Functional Groups: Esters, carbamates, ureas, and fluoroalkenes have also been explored as amide isosteres, each with its own set of properties and synthetic accessibility.[2]

Troubleshooting Guides

This section provides practical, step-by-step guidance for troubleshooting common experimental challenges related to amide bond stability.

Guide 1: Unexpectedly High Degradation in a Microsomal Stability Assay

Q: My amide-containing compound shows very rapid degradation in my liver microsomal stability assay. How can I troubleshoot this?

A: Rapid degradation in a microsomal stability assay is a common finding for amide-containing compounds and usually points to metabolism by cytochrome P450 (CYP) enzymes or other microsomal enzymes.[12] Here’s a systematic approach to investigate and address this issue:

Step 1: Confirm the Experimental Setup

  • Negative Control (without NADPH): Always include a control incubation without the cofactor NADPH.[12] If you still observe significant degradation, it suggests that the degradation is not CYP-mediated and could be due to other microsomal enzymes (e.g., esterases, if your molecule also contains an ester) or chemical instability in the assay buffer.

  • Positive Controls: Ensure that your positive control compounds (with known low, medium, and high clearance) are behaving as expected.[12] This validates your assay system.

  • Analyte Concentration: High concentrations of the test compound can saturate the metabolic enzymes, leading to an underestimation of clearance. A standard concentration is typically 1 µM.[3]

Step 2: Investigate the Cause of Degradation

  • CYP Inhibition: If degradation is NADPH-dependent, perform co-incubation experiments with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors to identify the responsible enzymes.

  • Chemical Instability: Assess the stability of your compound in the assay buffer (at 37°C) without any microsomes. This will rule out chemical hydrolysis as a significant contributor to the observed degradation.

Step 3: Structural Modification Strategies

  • Steric Shielding: Introduce bulky groups near the amide bond to hinder access by metabolic enzymes.

  • Bioisosteric Replacement: This is a highly effective strategy. Replace the labile amide bond with a more stable isostere. The choice of isostere will depend on the specific structural context of your molecule and the synthetic feasibility.

Experimental Protocol: Standard Liver Microsomal Stability Assay [3][10]

  • Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a solution of NADPH regenerating system in buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the buffer.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution. For the negative control, add buffer without NADPH.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[10]

    • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line gives the rate constant of degradation (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Logical Workflow for Troubleshooting Microsomal Stability

start High Degradation in Microsomal Assay check_setup Step 1: Verify Experimental Setup start->check_setup neg_control Analyze Negative Control (No NADPH) check_setup->neg_control Is degradation NADPH-dependent? pos_control Check Positive Controls check_setup->pos_control investigate Step 2: Investigate Degradation Pathway neg_control->investigate Yes chem_stability Assess Chemical Stability in Buffer neg_control->chem_stability No cyp_inhibition Perform CYP Inhibition Studies investigate->cyp_inhibition modify Step 3: Propose Structural Modifications cyp_inhibition->modify chem_stability->modify steric_shield Introduce Steric Hindrance modify->steric_shield bioisostere Bioisosteric Replacement modify->bioisostere end Optimized Compound Stability steric_shield->end bioisostere->end

Caption: Troubleshooting workflow for high degradation in microsomal stability assays.

Guide 2: Interpreting Plasma Stability Assay Results for a Peptide Therapeutic

Q: I have conflicting plasma stability data for my peptide drug between different species and even different batches of plasma. What could be the reason?

A: Plasma contains a complex mixture of proteases, and their activity can vary significantly between species, individuals, and even how the plasma was collected and stored.[6] Here’s how to dissect these discrepancies:

Step 1: Standardize Your Assay Protocol

  • Anticoagulant Choice: The type of anticoagulant used during blood collection (e.g., EDTA, heparin, citrate) can influence protease activity. EDTA, for example, chelates divalent cations and can inhibit metalloproteases.[13] Be consistent with the anticoagulant used.

  • Plasma vs. Serum: Serum is the liquid fraction of blood after coagulation, a process that activates certain proteases. Therefore, peptides often degrade faster in serum than in plasma.[6] For stability assessment, plasma is generally the preferred matrix.

  • Sample Handling: Repeated freeze-thaw cycles of plasma can release proteases from cells and increase degradation. Use fresh plasma or aliquots that have been frozen and thawed only once.

Step 2: Identify the Cleavage Site(s)

  • LC-MS/MS Analysis: Use high-resolution mass spectrometry to identify the degradation products. This will pinpoint the exact amide bond(s) that are being cleaved.

  • Database Search: Use protease databases (e.g., MEROPS) to predict potential cleavage sites in your peptide sequence based on the identified fragments.

Step 3: Develop a Strategy for Stabilization

  • Amino Acid Substitution: Replace the amino acids at the cleavage site with non-natural amino acids, D-amino acids, or N-methylated amino acids to block protease recognition.

  • Cyclization: Constraining the peptide's conformation through cyclization can make the cleavage site inaccessible to proteases.

  • PEGylation: Attaching a polyethylene glycol (PEG) chain can sterically shield the peptide from proteases.

Experimental Protocol: Plasma Stability Assay [6]

  • Preparation:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL in a suitable buffer).

    • Thaw plasma (e.g., human, rat, mouse) at 37°C.

  • Incubation:

    • Add the peptide stock solution to the plasma to a final concentration of, for example, 31.5 µmol/L.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Termination:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

    • Stop the reaction by adding a precipitation agent (e.g., trichloroacetic acid (TCA) to a final concentration of 3% w/v or cold acetonitrile).

  • Sample Processing:

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS/MS to quantify the remaining intact peptide and identify degradation products.

Guide 3: My Amide-to-Bioisostere Switch Resulted in Loss of Potency

Q: I replaced a metabolically labile amide with a 1,2,3-triazole to improve stability, but the compound is now inactive. Why did this happen and what can I do?

A: While bioisosteric replacement is a powerful strategy, it's not always a simple swap. The loss of activity you're observing is likely due to subtle but critical differences between the amide and the triazole in your specific biological target.

Causality Analysis:

  • Hydrogen Bonding: While a 1,2,3-triazole can participate in hydrogen bonding, the vectors and distances of the hydrogen bond donors and acceptors are different from those of an amide. If the original amide's N-H or C=O was involved in a crucial hydrogen bond with the target protein, the triazole may not be able to replicate this interaction perfectly.

  • Conformational Rigidity: The triazole ring is planar and more rigid than an acyclic amide bond, which has some rotational freedom. This change in conformational flexibility could prevent the molecule from adopting the correct binding pose in the active site.

  • Dipole Moment: The dipole moment of a triazole is different from that of an amide. This can alter long-range electrostatic interactions with the target.

Troubleshooting and Next Steps:

  • Molecular Modeling: If a crystal structure of the target is available, perform molecular docking or molecular dynamics simulations to compare the binding mode of the original amide-containing compound with that of the triazole analogue. This can help visualize any lost interactions or steric clashes.

  • Explore Other Isosteres: Not all bioisosteres are created equal.[14] Consider synthesizing analogues with other amide isosteres that offer different geometric and electronic properties. For example:

    • An oxadiazole isomer might present a different arrangement of hydrogen bond acceptors.

    • A reversed amide could re-establish a critical hydrogen bond.

    • A fluoroalkene could mimic the dipole of the carbonyl without the hydrogen bonding capacity, which can be informative.

  • Fine-tune the Linker: If the core isostere seems appropriate, small modifications to the groups attached to it can sometimes restore activity by optimizing other interactions with the target.

Decision Tree for Bioisostere Replacement

start Amide Bond Metabolically Labile replace Replace with Bioisostere (e.g., 1,2,3-Triazole) start->replace test_activity Assess Biological Activity replace->test_activity activity_retained Activity Retained or Improved test_activity->activity_retained Success activity_lost Activity Lost or Reduced test_activity->activity_lost Failure analyze_cause Analyze Cause of Inactivity activity_lost->analyze_cause modeling Molecular Modeling analyze_cause->modeling explore_isosteres Synthesize Other Isosteres analyze_cause->explore_isosteres fine_tune Fine-tune Linker Groups analyze_cause->fine_tune re_evaluate Re-evaluate and Iterate modeling->re_evaluate explore_isosteres->re_evaluate fine_tune->re_evaluate re_evaluate->replace

Caption: Decision-making process for amide bioisosteric replacement.

Data at a Glance: Case Studies

Quantitative data from successful amide bond stabilization efforts can provide valuable benchmarks for your own projects.

Table 1: Improved Metabolic Stability of a γ-Secretase Inhibitor with an Oxadiazole Bioisostere [1]

CompoundStructureγ-Secretase Inhibition (IC₅₀, nM)% Remaining after 10 min Incubation
Parent Amide (36) Contains a labile amide bondPotentPoor metabolic stability
Oxadiazole (37) Amide replaced with 1,2,4-oxadiazole0.27 ± 0.12Rat: 32%, Dog: 75%, Human: 97%

Data from reference[1]. This case study demonstrates a significant improvement in metabolic stability across multiple species by replacing an enzymatically labile amide with an oxadiazole ring, while retaining potent biological activity.

Table 2: Metabolic Stability of Pyrazole Derivatives with Ester vs. Oxadiazole [15]

CompoundKey Functional Group% Residual Substrate after 1h in Mouse Liver S9
Pyr3 Ester43%
CIC-37 Ester74%
Oxadiazole Analogues 1,2,4-Oxadiazole>90% for most analogues

Data from reference[15]. This example highlights the successful use of a 1,2,4-oxadiazole as a bioisosteric replacement for an ester (another hydrolytically labile group), leading to a significant increase in metabolic stability.

References

  • Ghattas, M. A., Bardaweel, S. K., & Al-Labban, M. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(23), 14345–14393. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Kumar, R., Sharma, S., & Singh, K. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]

  • Meanwell, N. A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(23), 14345–14393. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Kumar, R., Sharma, S., & Singh, K. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]

  • Dhareshwar, S. S., & Stella, V. J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Ghattas, M. A., Bardaweel, S. K., & Al-Labban, M. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]

  • Campbell, I. B., & White, A. W. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, 8(1), 1-8. [Link]

  • Hoffmann, T., Malkomes, P., Rothemund, S., & Kazmaier, U. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (2026). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences, 4(1), 1913-1923. [Link]

  • Saponaro, G., Salerno, M., Gissi, R., Laghezza, A., Loiodice, F., & Tortorella, P. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Molecules, 26(15), 4477. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Hoffmann, T., Malkomes, P., Rothemund, S., & Kazmaier, U. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1333–1342. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry [Video]. YouTube. [Link]

  • Cambridge MedChem Consulting. (n.d.). Ester and Amide Bioisosteres. Retrieved from [Link]

  • Hoffmann, T., Malkomes, P., Rothemund, S., & Kazmaier, U. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). Oxadiazole isomers: All bioisosteres are not created equal. [Link]

  • Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. [Link]

  • Royal Society of Chemistry. (2017, November 1). Oxadiazole isomers: all bioisosteres are not created equal. [Link]

  • Hoffmann, T., Malkomes, P., Rothemund, S., & Kazmaier, U. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry [Video]. YouTube. [Link]

  • Pisani, L., Catto, M., De Palma, A., & Carotti, A. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]

  • MDPI. (2022, April 27). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]

  • ACS Publications. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. [Link]

Sources

Validation & Comparative

Introduction to Lysophosphatidic Acid (LPA) Signaling and the Quest for Specificity

Sources

A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoylbenzoates are a pivotal class of organic compounds, distinguished by the presence of both a benzoic acid and a sulfonamide functional group. This unique structural arrangement makes them crucial intermediates and pharmacophores in a multitude of therapeutic agents.[1] Their applications span a wide range of medical fields, from diuretics like furosemide, which targets Na-K-Cl cotransporters, to antipsychotics such as Sulpiride and selective LPA2 receptor agonists.[1][2][3] The efficacy, safety, and environmental footprint of their synthesis are therefore of utmost importance in the realms of drug discovery and pharmaceutical development.[2] This guide presents an objective comparison of traditional and novel synthetic routes to sulfamoylbenzoates, substantiated by experimental data and detailed protocols.

Traditional Synthesis: The Chlorosulfonation Pathway

The long-established and conventional method for synthesizing sulfamoylbenzoates is a multi-step process that typically commences with the electrophilic chlorosulfonation of a benzoic acid derivative, which is then followed by amination.[1][2] While this method is well-documented and widely practiced, it is often beset by the use of hazardous reagents, protracted reaction times, and the generation of considerable waste.[2]

A representative example of this traditional approach is the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, which starts from salicylic acid and proceeds through four distinct stages: methylation, chlorosulfonation, amination, and esterification.[2] The chlorosulfonation step frequently employs an excess of chlorosulfonic acid, a highly corrosive substance that reacts violently with water.[2][4] This overall pathway is characterized by its lengthy duration and the production of substantial chemical waste, posing significant challenges for industrial-scale production and environmental sustainability.[2]

Causality Behind Experimental Choices in Traditional Synthesis

The choice of chlorosulfonic acid as the sulfonating agent, despite its hazardous nature, is rooted in its high reactivity, which is necessary to achieve electrophilic aromatic substitution on the benzoic acid ring. The subsequent amination with ammonia or an amine is a standard nucleophilic substitution reaction on the resulting sulfonyl chloride.[5] Each step in this multi-stage synthesis is designed to build the final molecule sequentially, but this linearity contributes to lower overall yields and increased waste generation.

Experimental Protocol: Traditional Synthesis of 4-Chloro-3-(methylsulfamoyl)benzoic Acid

This protocol is adapted from a patented method for the preparation of a sulfamoylbenzoic acid derivative.[5]

Step 1: Chlorosulfonation of 4-Chlorobenzoic Acid

  • To an excess of chlorosulfonic acid, slowly add 4-chlorobenzoic acid.

  • Heat the mixture to 150°C.

  • After the reaction is complete, cool the mixture and carefully quench with water.

  • The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid precipitates and is collected by filtration.

Step 2: Amination with Methylamine

  • Add the 4-chloro-3-(chlorosulfonyl)benzoic acid obtained in Step 1 to a chilled 25% aqueous solution of methylamine.

  • Allow the reaction mixture to stand at room temperature for four hours.

  • Distill the solvent under reduced pressure.

  • Dissolve the residue in water and clarify with activated charcoal.

  • Acidify the solution to pH 6 with acetic acid and filter any precipitate.

  • Precipitate the desired 4-chloro-3-(methylsulfamoyl)benzoic acid from the filtrate by the addition of hydrochloric acid.

  • Collect the product by filtration and recrystallize from aqueous alcohol.

Visualization of Traditional Synthesis Workflow

Traditional_Synthesis cluster_0 Traditional Multi-Step Synthesis Benzoic Acid Derivative Benzoic Acid Derivative Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Benzoic Acid Derivative->Sulfonyl Chloride Intermediate Chlorosulfonation (e.g., HSO3Cl) Sulfamoylbenzoate Sulfamoylbenzoate Sulfonyl Chloride Intermediate->Sulfamoylbenzoate Amination (e.g., NH3)

Caption: Workflow of the traditional multi-step synthesis of sulfamoylbenzoates.

Novel Synthesis Methods: A Paradigm Shift

In response to the drawbacks of traditional methods, researchers have developed several innovative approaches for the synthesis of sulfamoylbenzoates. These novel methods prioritize efficiency, safety, and sustainability.

Transition-Metal Catalyzed C-H Activation/Sulfonamidation

A significant advancement in sulfonamide synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds.[6] Transition-metal catalysis, employing metals such as rhodium and palladium, enables the site-selective introduction of a sulfamoyl group onto an aromatic ring, often with high atom economy.[7][8] This approach can bypass the need for pre-functionalized starting materials and hazardous reagents like chlorosulfonic acid.[9] The direct C-H sulfonamidation of (hetero)aromatic C-H bonds with sulfonyl azides has emerged as an effective method for synthesizing N-(hetero)aryl sulfonamides, with nitrogen gas as the only byproduct.[6]

Causality Behind Experimental Choices in C-H Activation

The use of transition-metal catalysts is crucial for lowering the activation energy of C-H bond cleavage, a typically unreactive bond. The choice of directing groups on the aromatic substrate is also critical to achieve the desired regioselectivity.[8] Solvents and additives can be elegantly used to switch the site-selectivity of C-H functionalization.[7] This methodology represents a more convergent and efficient synthetic strategy.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions have also emerged as a powerful tool for the synthesis of sulfamoylbenzoates. One notable example is the coupling of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a Cu(I) catalyst.[10] This one-step method offers a significantly shorter reaction time and higher yield compared to the traditional multi-step process.[10]

Flow Chemistry

The application of continuous flow technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and efficiency.[11][12] Flow chemistry is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, such as diazotization reactions that can be a precursor step in some sulfamoylbenzoate syntheses.[11][13] The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, minimizing the risk of runaway reactions.[13]

Experimental Protocol: Novel Copper-Catalyzed Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol is based on a patented, high-yield, one-step synthesis.[10]

Materials:

  • 2-methoxy-5-chlorobenzoic acid methyl ester

  • Sodium aminosulfinate

  • Cuprous bromide (CuBr)

  • Tetrahydrofuran (THF)

  • Activated carbon

Procedure:

  • In a 1000 mL reaction flask equipped with a reflux condenser, add 300g of THF.

  • Add 50g (0.25 mol) of 2-methoxy-5-chlorobenzoic acid methyl ester, 2.9g (0.02 mol) of cuprous bromide, and 28.3g (0.275 mol) of sodium aminosulfinate.

  • Heat the mixture to 50°C and maintain this temperature for 10 hours.

  • After the reaction is complete, add 2g of activated carbon to the solution and filter while hot.

  • Concentrate the filtrate under reduced pressure until dry.

  • Dry the resulting white crystalline powder under vacuum at 60°C to obtain methyl 2-methoxy-5-sulfamoylbenzoate.

Visualization of Novel Synthesis Workflows

Novel_Synthesis cluster_1 C-H Functionalization cluster_2 Copper-Catalyzed Coupling Benzoic Acid Derivative Benzoic Acid Derivative Sulfamoylbenzoate_CH Sulfamoylbenzoate Benzoic Acid Derivative->Sulfamoylbenzoate_CH Direct C-H Activation (e.g., Pd, Rh catalyst) + Sulfonamidating Agent Halogenated Benzoic Acid Ester Halogenated Benzoic Acid Ester Sulfamoylbenzoate_Cu Sulfamoylbenzoate Halogenated Benzoic Acid Ester->Sulfamoylbenzoate_Cu Cu(I) Catalyst + Sodium Aminosulfinate

Caption: Logical workflows for novel C-H functionalization and copper-catalyzed synthesis of sulfamoylbenzoates.

Performance Comparison: Traditional vs. Novel Methods

FeatureTraditional Method (Chlorosulfonation)Novel Methods (C-H Activation, Cu-Catalysis, Flow Chemistry)
Number of Steps Multi-step (e.g., 4 steps)[2]Often one-pot or fewer steps[10]
Reaction Time Long (days)[2]Short (hours)[10]
Yield Variable, often lower overall yieldGenerally high to excellent (e.g., >95%)[10]
Reagents Hazardous (e.g., chlorosulfonic acid)[2]Milder, more selective reagents
Waste Generation High, significant environmental impact[2]Low, more atom-economical[6]
Scalability Challenging due to safety and wasteMore amenable to scale-up, especially with flow chemistry[11]
Safety High risk due to corrosive and reactive reagentsImproved safety profile, especially with flow chemistry[12]

Conclusion

The synthesis of sulfamoylbenzoates is undergoing a significant evolution, moving away from traditional, hazardous, and wasteful methods towards more elegant, efficient, and sustainable novel approaches. While the classical chlorosulfonation pathway is well-established, its drawbacks in terms of safety, environmental impact, and overall efficiency are considerable.

In contrast, modern methods such as transition-metal catalyzed C-H activation, copper-catalyzed coupling reactions, and the implementation of flow chemistry offer substantial advantages. These innovative strategies provide shorter reaction times, higher yields, and a significantly improved safety and environmental profile. For researchers, scientists, and drug development professionals, the adoption of these novel synthetic routes is not just a matter of convenience but a necessary step towards greener and more sustainable pharmaceutical manufacturing. The continued development and application of these advanced methodologies will undoubtedly accelerate the discovery and production of new and improved sulfamoylbenzoate-based therapeutics.

References

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC.

  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors - Benchchem.

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - NIH.

  • A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem.

  • Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides - ResearchGate.

  • Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PubMed Central.

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.

  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Gruppe.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.

  • The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed.

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents.

  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides | Organic Letters - ACS Publications - American Chemical Society.

  • An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications - Benchchem.

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery | Journal of the American Chemical Society.

  • Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing).

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.

  • Synthetic Routes to Novel Sulfonamides Utilizing Methyl N-Boc-2-bromo-5-sulfamoylbenzoate: Application Notes and Protocols - Benchchem.

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal.

  • Current methods for sulfonamide synthesis. | Download Scientific Diagram - ResearchGate.

  • US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents.

  • US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents.

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents.

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC - NIH.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.

  • Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate.

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF - ResearchGate.

  • Flow chemistry - PharmaBlock.

  • 4-(Chlorosulfonyl)benzoic acid 96 10130-89-9 - Sigma-Aldrich.

  • Continuous Flow Chemistry for Scalable Drug Synthesis - AZoLifeSciences.

  • WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents.

  • | Continuous flow reactor setup for the synthesis of sulfonamide (3).... | Download Scientific Diagram - ResearchGate.

  • A novel method for the mechanochemical synthesis of unsymmetrical disulfides using phosphorodithioic acid derivatives - PMC - NIH.

Sources

Bridging the Digital and the Biological: A Comparative Guide to In-Silico and In-Vitro Activity of Novel Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a science. Benzoic acid and its derivatives represent a cornerstone scaffold, serving as the foundation for a multitude of biologically active compounds.[1][2][3][4] Their structural versatility allows for fine-tuning of electronic, lipophilic, and steric properties, making them a fertile ground for therapeutic innovation.[1] This guide provides an in-depth comparison of two critical phases in the evaluation of novel benzoic acid compounds: the predictive power of in-silico analysis and the empirical truth of in-vitro validation.

The core principle of efficient drug development lies in the synergy between computational prediction and experimental verification.[5][6][7] In-silico, or computer-based, methods allow us to rapidly screen vast chemical libraries and prioritize candidates with the highest probability of success, saving immense time and resources.[8][9][10] However, these computational models are approximations of complex biological systems.[6] Therefore, in-vitro assays, conducted in a controlled laboratory environment, are indispensable for validating these predictions and providing concrete data on a compound's biological activity.[11] This guide will navigate the logical progression from computational design to experimental confirmation, elucidating the causality behind our methodological choices.

Part 1: The Predictive Power of In-Silico Modeling

In-silico screening acts as the first filter in the drug discovery funnel. By leveraging computational power, we can model interactions at a molecular level, predicting a compound's potential efficacy and safety profile before it is ever synthesized.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Blueprint

Expertise & Experience: The foundational principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure.[8][9] QSAR models are mathematical constructs that correlate physicochemical properties and structural features of compounds with their biological activities.[8] This allows us to build predictive models from existing data. For a series of novel benzoic acid derivatives, a robust QSAR model can rapidly predict the activity of unsynthesized analogues, guiding medicinal chemists to focus their efforts on compounds with the most promising profiles and expediting the identification of lead candidates.[8][9]

Workflow for QSAR Modeling:

  • Data Collection: Compile a dataset of benzoic acid derivatives with known biological activities (e.g., IC₅₀ values) against a specific target.

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties).[12][13]

  • Model Building: Use statistical methods (like Multiple Linear Regression or machine learning algorithms) to build a mathematical equation linking the descriptors to the biological activity.[13]

  • Model Validation: Rigorously validate the model's predictive power using techniques like cross-validation and external validation with an independent dataset.[8]

  • Prediction: Use the validated model to predict the activity of new, untested benzoic acid compounds.

QSAR_Workflow Data 1. Data Collection (Known Benzoic Acids & Activities) Descriptors 2. Descriptor Calculation (Physicochemical Properties) Data->Descriptors Model 3. Model Building (Statistical Correlation) Descriptors->Model Validation 4. Model Validation (Cross-Validation) Model->Validation Validation->Model Refine Model Prediction 5. Activity Prediction (Novel Compounds) Validation->Prediction Use Validated Model

Caption: QSAR Modeling Workflow.
Molecular Docking: Visualizing the Interaction

Expertise & Experience: While QSAR predicts if a compound might be active, molecular docking predicts how. This technique models the interaction between a small molecule (our benzoic acid derivative) and the three-dimensional structure of a biological target, such as an enzyme's active site.[14][15] The primary output is a "docking score," an estimation of the binding affinity. More importantly, it provides a visual hypothesis of the binding mode, showing key interactions like hydrogen bonds that anchor the compound to the target.[16] This structural insight is invaluable for rational drug design and optimizing lead compounds.[17][18]

Protocol for Molecular Docking:

  • Target Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the novel benzoic acid compound. Optimize its geometry and assign charges.

  • Binding Site Definition: Identify the active or binding site on the target protein, typically based on the location of a known co-crystallized ligand.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to systematically fit the ligand into the defined binding site in various conformations.[18]

  • Scoring and Analysis: The software calculates a score for each pose based on a scoring function that evaluates the energetics of the interaction.[14] The top-ranked poses are then visually inspected to analyze key interactions (hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.

Docking_Workflow cluster_prep Preparation Target 1. Prepare Target Protein (3D Structure) DefineSite 3. Define Binding Site Target->DefineSite Ligand 2. Prepare Ligand (Benzoic Acid Derivative) Docking 4. Run Docking Simulation Ligand->Docking DefineSite->Docking Analysis 5. Score & Analyze Results (Binding Energy & Pose) Docking->Analysis

Caption: Molecular Docking Workflow.
Table 1: In-Silico Predictive Data for Novel Benzoic Acid Derivatives
Compound IDPredicted IC₅₀ (µM) (QSAR)Docking Score (kcal/mol)Predicted Target Interactions
BZA-00115.2-8.5H-bond with Ser195, Arg131
BZA-0024.8-9.7H-bond with Ser195, His57
BZA-00322.5-7.9H-bond with Arg131
BZA-0042.1-10.2H-bond with Ser195, His57, Pi-stacking with Trp215

Part 2: Empirical Validation Through In-Vitro Assays

Predictions require proof. In-vitro assays provide the first layer of experimental data to confirm or refute our computational hypotheses. They are performed in a controlled environment, such as a test tube or a multi-well plate, allowing for precise measurement of a compound's biological effect.[19]

Enzyme Inhibition Assay: Measuring Target Engagement

Expertise & Experience: To validate the predictions from molecular docking, an enzyme inhibition assay is the gold standard.[20] This biochemical assay directly measures the effect of our benzoic acid derivatives on the activity of the purified target enzyme.[21][22] The key metric derived is the IC₅₀ value : the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[20][23] A lower IC₅₀ indicates a more potent compound. This assay provides a quantitative measure of target engagement, which is a critical parameter for any potential drug.[24]

Protocol for a Colorimetric Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate (which produces a colored product upon reaction), and the benzoic acid test compounds at various concentrations.

  • Assay Setup: In a 96-well microplate, add the enzyme and buffer to each well.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: After a set reaction time, measure the absorbance of the colored product using a microplate reader at a specific wavelength. The amount of color is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]

Enzyme_Assay_Workflow Setup 1. Plate Setup (Enzyme + Buffer) Inhibitor 2. Add Inhibitor (Benzoic Acid Derivatives) Setup->Inhibitor Incubate 3. Pre-incubation Inhibitor->Incubate Substrate 4. Initiate Reaction (Add Substrate) Incubate->Substrate Read 5. Measure Absorbance Substrate->Read Calculate 6. Calculate IC50 Read->Calculate

Caption: Enzyme Inhibition Assay Workflow.
Cell-Based Cytotoxicity Assay (MTT): Assessing Cellular Impact

Expertise & Experience: A compound that is potent against its target is promising, but it must also be non-toxic to healthy cells. Cell-based assays are crucial for evaluating a compound's overall effect in a living system.[25][26] The MTT assay is a widely used colorimetric method to assess cell viability.[27] It relies on the ability of metabolically active, living cells to reduce a yellow tetrazolium salt (MTT) into a purple formazan product.[28] The amount of purple color produced is directly proportional to the number of viable cells.[27] This allows us to determine the concentration at which our benzoic acid compounds become toxic to cells (the CC₅₀ value), a critical parameter for establishing a therapeutic window.

Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Seed cells (e.g., a cancer cell line or a normal cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.[27]

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the benzoic acid test compounds. Incubate for a desired exposure period (e.g., 24, 48, or 72 hours).[29]

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL) to each well.[28] Incubate for 2-4 hours at 37°C, allowing living cells to convert MTT to formazan crystals.[28]

  • Solubilization: Carefully remove the MTT solution. Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[29]

  • Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[30]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot viability against compound concentration to determine the CC₅₀ value.

MTT_Assay_Workflow Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Compounds Seed->Treat MTT 3. Add MTT Reagent & Incubate Treat->MTT Solubilize 4. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 5. Read Absorbance Solubilize->Read Analyze 6. Calculate Cell Viability & CC50 Read->Analyze

Caption: MTT Cytotoxicity Assay Workflow.

Part 3: Correlating Prediction with Reality

The ultimate test of a computational model is its ability to predict real-world results. Comparing the in-silico data with the in-vitro experimental outcomes is a crucial self-validating step in the drug discovery process.

Trustworthiness & The Iterative Cycle: A strong correlation between predicted activity (e.g., high docking score) and measured activity (e.g., low IC₅₀) provides confidence in the predictive power of our in-silico models.[6] This validation allows us to reliably use the computational models to design the next generation of compounds with even better potency and selectivity. This iterative cycle of design, prediction, synthesis, and testing is the engine of modern medicinal chemistry.

Discrepancies are also informative. A compound that is predicted to be potent but shows weak activity in-vitro may have issues with solubility in the assay buffer or may be rapidly metabolized in cell-based assays. Conversely, a compound with a modest docking score but high in-vitro potency might be acting through an unexpected mechanism or binding mode. These instances force us to refine our computational models and deepen our understanding of the biological system.[6][31]

Table 2: Comparative Analysis of In-Silico vs. In-Vitro Data
Compound IDDocking Score (kcal/mol)Predicted IC₅₀ (µM) (QSAR)Experimental IC₅₀ (µM) (Enzyme Assay)Cell Viability CC₅₀ (µM) (MTT Assay)Correlation & Notes
BZA-001-8.515.218.5>100Good correlation between predicted and experimental IC₅₀. Low cytotoxicity.
BZA-002-9.74.86.285.3Strong correlation. Good potency and selectivity window.
BZA-003-7.922.535.1>100Fair correlation. Lower potency as predicted.
BZA-004-10.22.13.515.8Excellent correlation on potency. However, shows higher cytotoxicity, indicating a smaller therapeutic window.

Conclusion

The development of novel benzoic acid therapeutics is a complex endeavor that benefits immensely from an integrated approach. In-silico methods like QSAR and molecular docking provide rapid, cost-effective predictions that guide our research and prioritize synthetic efforts.[13] However, these predictions remain hypothetical until they are substantiated by rigorous in-vitro experimentation.[5] Enzyme and cell-based assays provide the empirical data needed to validate our models, quantify biological activity, and assess cellular impact. It is the continuous, iterative dialogue between the digital and the biological—between prediction and validation—that illuminates the path forward, transforming a simple chemical scaffold into a potential life-saving medicine.

References

  • CLYTE Technologies. (2025).
  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.
  • BenchChem. (2025).
  • Pharmaffiliates. (2026).
  • protocols.io. (2023). MTT (Assay protocol).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • JETIR. (n.d.). FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING.
  • PubMed. (n.d.). In silico and in vitro: identifying new drugs.
  • Portland Press. (2021).
  • PubMed. (n.d.). In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism.
  • MDPI. (n.d.). Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis.
  • Carolina Digital Repository. (n.d.). Integrating QSAR modelling and deep learning in drug discovery.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • PubMed Central. (2024).
  • MDPI. (n.d.). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
  • PubMed. (n.d.).
  • Preprints.org. (2023).
  • MDPI. (n.d.).
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • UI Scholars Hub. (2025).
  • Tip Biosystems. (2024).
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
  • PubMed. (2020).
  • MDPI. (n.d.).
  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research.
  • MPKB.org. (n.d.). Differences between in vitro, in vivo, and in silico studies.
  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches.

Sources

A Comparative Study of the Antimicrobial Properties of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been cornerstones in the field of antimicrobial preservation.[1][2] Their broad-spectrum activity against bacteria, yeasts, and molds, coupled with their cost-effectiveness and stability over a wide pH range, has led to their extensive use in the pharmaceutical, cosmetic, and food industries.[3][4] This guide provides a comparative analysis of the antimicrobial properties of various benzoic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships, and experimental evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the antimicrobial potential of these versatile compounds.

Mechanism of Antimicrobial Action

The primary mechanism by which benzoic acid and its derivatives exert their antimicrobial effects is through the disruption of cellular homeostasis.[1][5] The lipophilic nature of the undissociated acid allows it to penetrate the microbial cell membrane.[1] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+ ions) and acidifying the intracellular environment.[1] This acidification disrupts enzymatic reactions and metabolic pathways essential for microbial survival.[1][6] Additionally, some derivatives are postulated to interfere with membrane transport processes or inhibit the synthesis of DNA, RNA, and key enzymes.[3]

Structure-Activity Relationships: A Comparative Analysis

The antimicrobial efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Understanding these structure-activity relationships is crucial for the rational design of more potent antimicrobial agents.

Hydroxyl and Methoxyl Derivatives

The position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the benzoic acid ring plays a critical role in determining antibacterial activity. A study on the effect of positional isomerism against Escherichia coli revealed that the addition of these substituents can either enhance or weaken the antimicrobial effect compared to benzoic acid itself.[7] For instance, 2-hydroxybenzoic acid (salicylic acid) demonstrated strong antibacterial activity, comparable to benzoic acid, while other hydroxylated and methoxylated derivatives showed reduced efficacy.[7][8] Interestingly, methoxyl-substituted phenolic acids were found to be more effective at limiting biofilm formation by E. coli than their hydroxyl counterparts.[7]

Esters of p-Hydroxybenzoic Acid (Parabens)

The esters of p-hydroxybenzoic acid, commonly known as parabens, are widely used as preservatives.[4][9] A key finding in the study of parabens is that their antimicrobial activity generally increases with the length of the alkyl chain.[4][9] For example, propylparaben and butylparaben are more potent than methylparaben and ethylparaben.[3][9] This enhanced activity is attributed to their greater lipid solubility, which facilitates their partitioning into the microbial cell membrane.[3] However, this increased potency can sometimes be associated with greater toxicity.[4][9] To leverage the strengths of different parabens, they are often used in synergistic combinations.[4][9]

Other Synthetic Derivatives

The synthesis of novel benzoic acid derivatives has opened avenues for developing compounds with enhanced and targeted antimicrobial activity. For instance, the conjugation of sorbic acid with amino acid esters has been shown to significantly improve in vitro antimicrobial attributes, an effect not as pronounced for benzoic acid amide derivatives.[10] Furthermore, novel 4-acetamido-3-aminobenzoic acid derivatives and 1,3-diphenyl pyrazole derivatives have demonstrated potent inhibitory action against various microbes, including antibiotic-resistant strains like Acinetobacter baumannii.[11][12]

Comparative Antimicrobial Activity: Experimental Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzoic acid derivatives against various microorganisms, as reported in the literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

CompoundMicroorganismMIC (mg/mL)Reference
Benzoic AcidE. coli O1571[7]
2-Hydroxybenzoic Acid (Salicylic Acid)E. coli O1571[7]
3-Hydroxybenzoic AcidE. coli O157:H7>0.5[7]
4-Hydroxybenzoic AcidE. coli O157:H7>0.5[7]
MethylparabenE. coli>1.6[3]
EthylparabenE. coli>0.8[3]
PropylparabenE. coli>0.6[3]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a sorbic acid amide derivative)B. subtilis0.09 (converted from 0.17 mM)[10]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a sorbic acid amide derivative)S. aureus0.26 (converted from 0.50 mM)[10]
Benzoic AcidE. carotovora (at pH 5.5)0.05[13]
Benzoic AcidM. oryzae0.0625 - 0.125[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of the antimicrobial potency of a compound. The broth microdilution method is a widely accepted technique for its determination.[7][13]

Materials:

  • Test compounds (benzoic acid derivatives)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[13]

  • Microbial cultures

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in the wells of a 96-well plate containing the appropriate broth medium.[15] This creates a range of concentrations to be tested.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Controls: Include positive controls (wells with broth and inoculum, but no test compound) and negative controls (wells with broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the growth of the specific microorganism (e.g., 37°C for 24 hours for many bacteria).[7]

  • Determination of MIC: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth.[15] This can be assessed visually or by measuring the optical density using a plate reader.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution of Test Compound dilution Perform Serial Dilutions in 96-well Plate stock->dilution media Prepare Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension media->inoculation dilution->inoculation incubate Incubate at Optimal Temperature and Time inoculation->incubate read Visually Inspect or Read Absorbance incubate->read mic Determine MIC read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Chemical Structures of Key Benzoic Acid Derivatives

Benzoic_Acid_Derivatives cluster_benzoic Benzoic Acid cluster_salicylic Salicylic Acid (2-Hydroxybenzoic Acid) cluster_paraben Methylparaben (p-Hydroxybenzoic Acid Methyl Ester) benzoic_acid salicylic_acid methylparaben

Caption: Structures of Benzoic Acid, Salicylic Acid, and Methylparaben.

Conclusion

Benzoic acid and its derivatives remain a vital class of antimicrobial agents with diverse applications. This guide has highlighted the key factors influencing their efficacy, including their mechanism of action and the critical role of chemical structure. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers and professionals in the ongoing development of novel and effective antimicrobial strategies. The continued exploration of new derivatives and synergistic combinations holds promise for addressing the ever-growing challenge of microbial resistance.

References

  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. PubMed.
  • Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Deriv
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed.
  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH.
  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity.
  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Ovid.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
  • Antimicrobial activity of phenol and benzoic acid derivatives.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. PubMed.
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
  • The Battle of Benzoic Acid vs Salicylic Acid: Which is Better for Your Skin?. QRxLabs.
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
  • Benzoic Acid Derivatives as Prodrugs for the Tre
  • Minimum Inhibitory Concentration (MIC)
  • Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. CoLab.
  • Minimum inhibitory concentrations (MIC)
  • Minimum inhibitory concentrations (MICs, μM) for the title compounds.
  • Minimal Inhibitory Concentr
  • Difference Between Salicylic Acid and Benzoic Acid. DifferenceBetween.com.
  • Comparative Analysis of 2-Hydroxy-5-isopropylbenzoic Acid and Salicylic Acid: A Guide for Researchers. Benchchem.
  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel

Sources

Evaluating the pharmacokinetic properties of novel P2Y14R antagonists

Expertise & Experience: Following permeability assessment, we evaluate metabolic stability. The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of most small-molecule drugs. [19]An HLM assay provides a reliable, high-throughput method to predict a compound's hepatic clearance. [19][25]A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, limiting its therapeutic utility. [26]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Human liver microsomes are thawed and diluted in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. [21]A separate solution containing an NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P dehydrogenase) is also prepared. [22]2. Reaction Initiation: The test compound (final concentration 1 µM) is pre-incubated with the microsome solution at 37°C for 5 minutes. The metabolic reaction is initiated by adding the NADPH regenerating system. [15][21]3. Time-Point Sampling: Aliquots are taken from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes). [21]4. Reaction Quenching: The reaction in each aliquot is immediately stopped by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). [15]5. Sample Processing: Samples are centrifuged at high speed (e.g., 10,000 x g) to precipitate proteins. The supernatant is collected for analysis. [23]6. Analysis & Calculation: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (T½) and the intrinsic clearance (CLint). [21][22]

Tier 2: Definitive In Vivo Pharmacokinetic Profiling

Promising candidates from Tier 1, typically those with balanced permeability and stability, advance to in vivo studies. Rodent models, such as rats or mice, are standard for initial PK characterization due to their well-understood physiology and logistical feasibility. [24][25] Expertise & Experience: A full PK profile requires administering the compound via both intravenous (IV) and oral (PO) routes. [26]The IV dose reveals the drug's distribution and elimination characteristics (clearance, volume of distribution) independent of absorption. The PO dose allows for the determination of key absorption parameters, most critically, oral bioavailability (F%). A low F% can be a major hurdle, indicating either poor absorption or high first-pass metabolism, and is a common reason for candidate failure. Comparing IV and PO data is the only definitive way to measure this.

InVivo_Workflowcluster_groupsAnimal Dosing (e.g., Sprague-Dawley Rats, n=3/group)IV_GroupGroup 1: Intravenous (IV)1 mg/kgSamplingSerial Blood Sampling(e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h)IV_Group->SamplingPO_GroupGroup 2: Oral (PO)10 mg/kgPO_Group->SamplingAnalysisPlasma Drug ConcentrationQuantification (LC-MS/MS)Sampling->AnalysisPK_CalcPharmacokinetic Analysis(WinNonlin)Analysis->PK_CalcParamsDetermine Key Parameters:Cmax, Tmax, AUC, T½, F%PK_Calc->Params

Figure 3: Workflow for a typical rodent in vivo pharmacokinetic study.

Comparative Data: In Vivo Pharmacokinetic Parameters (Rat Model)
Parameter (Unit) Compound X Compound Y
Dose Route PO (10 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 85450
Tmax (hr) 4.01.0
AUC₀₋inf (ng·hr/mL) 650980
Oral Bioavailability (F%) 8%55%

Table 2: Representative in vivo PK data for the two hypothetical compounds advanced from Tier 1. Compound X, despite its good metabolic stability, exhibits poor oral absorption (low Cmax, low F%), consistent with its low permeability. Compound Y shows much better absorption and bioavailability, making it the superior candidate despite its faster in vitro metabolism.

Experimental Protocol: Rodent Single-Dose Pharmacokinetic Study

  • Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days in a controlled environment. Animals are fasted overnight before dosing. [27]2. Dosing:

    • IV Group (n=3-4): Compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Solutol) and administered as a single bolus injection into the tail vein at a low dose (e.g., 1 mg/kg). [28] * PO Group (n=3-4): Compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered at a higher dose (e.g., 10 mg/kg). [28]3. Blood Sampling: Serial blood samples (~100 µL) are collected from each animal via the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). [27]Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Plasma is harvested and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is determined using a validated LC-MS/MS method.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), T½ (half-life), and oral bioavailability (F%), calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. [28]

Conclusion and Path Forward

This guide outlines a systematic, data-driven framework for evaluating the pharmacokinetic properties of novel P2Y14R antagonists. By employing a tiered approach, research programs can efficiently triage compounds and focus resources on those with the highest probability of success.

  • Interpretation of Hypothetical Data: In our example, Compound X showed good metabolic stability in vitro but its low permeability translated to very poor oral bioavailability in vivo, making it a poor candidate. In contrast, Compound Y , despite showing lower metabolic stability in vitro, demonstrated superior permeability, which resulted in acceptable oral bioavailability. This makes Compound Y the more promising lead candidate for further optimization, perhaps to improve its metabolic liability while retaining its excellent absorption characteristics.

This structured evaluation process, grounded in established and validated protocols, ensures scientific integrity and provides the critical data needed to advance novel P2Y14R antagonists toward preclinical and clinical development.

References

  • Scrivens, M., & Dickenson, J. M. (2009). Signalling and pharmacological properties of the P2Y14 receptor. Purinergic Signalling, 5(4), 445-451. [Link]

  • Fricks, I. P., et al. (2009). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 297(3), C646-C657. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Sinko, P. J., et al. (n.d.). Caco2 assay protocol. [Link]

  • Gao, Z. G., & Jacobson, K. A. (2019). Recent progress on the discovery of P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 175, 126-134. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling, 22(1), 5. [Link]

  • BioDuro. (n.d.). In Vitro ADME. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Creative Bioarray. (n.d.). PAMPA permeability assay. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling, 22(1), 5. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]

  • Agilent. (n.d.). ADME Assays. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • GeneCards. (n.d.). P2RY14 Gene. [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75-89. [Link]

  • Gnad, T., et al. (2020). Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis. FASEB Journal, 34(1), 1339-1355. [Link]

  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service. [Link]

  • de Oliveira, V. L. S., et al. (2021). P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo-inflammation. Frontiers in Immunology, 12, 628399. [Link]

  • Wang, L., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Semantic Scholar. [Link]

  • Li, F., & Liu, G. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (76), 50393. [Link]

  • Sesma, J. I., et al. (2020). Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice. JCI Insight, 5(21), e136251. [Link]

  • Kilpatrick, L., & Stocks, M. J. (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. [Link]

  • Lee, H. S. (2023). Pharmacology of Antagonism of GPCR. Molecules, 28(17), 6375. [Link]

  • Sum, C. S., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • Lee, H. S. (2023). Pharmacology of Antagonism of GPCR. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are GPCR antagonists and how do they work?. [Link]

  • Sum, C. S., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. PubMed. [Link]

Sources

A Comparative Toxicological Guide to Modified Benzoic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Benzoic Acid Modification

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in numerous applications, from food preservation to the synthesis of pharmaceuticals and other industrial chemicals.[1][2] Its widespread use is a testament to its favorable safety profile. However, the modification of the benzoic acid ring with various functional groups, a common strategy in drug design and chemical synthesis to alter physicochemical properties and biological activity, can dramatically impact its toxicological profile.[3][4] Understanding these structure-activity relationships (SAR) is paramount for researchers, scientists, and drug development professionals to predict and mitigate potential toxicity.

This guide provides a comparative analysis of the toxicity of modified benzoic acid compounds, focusing on halogenated, hydroxylated, and aminated derivatives. We will delve into the underlying mechanisms of toxicity, present comparative experimental data, and provide detailed protocols for key toxicological assays. Our aim is to equip you with the knowledge to make informed decisions in your research and development endeavors.

Structure-Toxicity Relationships: How Modifications Drive Toxicity

The toxicity of a benzoic acid derivative is not solely dependent on the parent molecule but is significantly influenced by the nature, position, and number of substituents on the aromatic ring. These modifications alter the compound's electronic properties, lipophilicity, and steric hindrance, which in turn affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3]

The Role of Lipophilicity

Lipophilicity, often expressed as the logarithm of the n-octanol/water partition coefficient (logP), is a critical determinant of a compound's ability to cross biological membranes.[5] An increase in lipophilicity can enhance a compound's absorption and distribution into tissues, potentially leading to increased toxicity.[6] Quantitative structure-activity relationship (QSAR) studies have frequently identified logP as a key descriptor for predicting the toxicity of benzoic acid derivatives.[7][8]

Halogenation: A Potent but Risky Modification

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the benzoic acid ring generally increases both lipophilicity and toxicity.[7][9] The position of the halogen also plays a crucial role. For instance, a study on the toxicity of benzoic acids to the crustacean Daphnia magna showed that toxicity decreased in the order of bromo > chloro > fluoro derivatives.[7]

Hydroxylation: A Game of Position and Number

The addition of hydroxyl (-OH) groups can have varied effects on toxicity, largely dependent on their number and position. Benzoic acids with ortho-substituted hydroxyl groups tend to be more toxic than those with meta- or para-substitutions.[10] Notably, 2,4,6-trihydroxybenzoic acid has been shown to be significantly more toxic to Daphnia magna than the parent benzoic acid.[10] Conversely, some hydroxybenzoic acids have demonstrated protective effects in certain contexts.[11]

Amination: A Complex Picture

The introduction of an amino (-NH2) group can lead to a wide range of biological activities and toxicities. While some aminobenzoic acid derivatives have shown antimicrobial and cytotoxic effects against cancer cells, others are considered relatively non-toxic.[5][12] For example, p-aminobenzoic acid (PABA) is generally considered non-toxic, but its derivatives can exhibit significant bioactivity.[12][13]

Comparative Toxicity Data

The following tables summarize key toxicity data for various modified benzoic acid compounds, compiled from multiple studies. It is important to note that direct comparison between different studies should be done with caution due to variations in experimental conditions.

Table 1: Acute Oral Toxicity (LD50) in Rodents
CompoundSpeciesLD50 (mg/kg)Reference
Benzoic AcidRat1700-3040[2][14]
4-Hydroxybenzoic AcidRat>2000[15]
4-Chlorobenzoic AcidMouse1170[16]
4-Aminobenzoic Acid DerivativeMouse850[17]

Lower LD50 values indicate higher acute toxicity.

Table 2: Aquatic Toxicity (EC50) in Daphnia magna
Compound48-hour EC50Reference
Benzoic Acid7.0 mmol/L[10]
2,4,6-Trihydroxybenzoic Acid10 µmol/L[10]
Bromo-substituted benzoic acidsGenerally more toxic than chloro- and fluoro-substituted[7]

Lower EC50 values indicate higher toxicity to aquatic organisms.

Table 3: In Vitro Cytotoxicity (IC50) in Human Cell Lines
CompoundCell LineIC50 (µM)Reference
4-Amino-2-chlorobenzoic acid derivative (N5a)A549 (Lung Cancer)1.23 ± 0.11[18]
4-Amino-2-chlorobenzoic acid derivative (N5a)HepG2 (Liver Cancer)2.45 ± 0.18[18]
4-Amino-2-chlorobenzoic acid derivative (N5a)HCT-116 (Colon Cancer)3.12 ± 0.25[18]
Erlotinib (Reference Drug)A549 (Lung Cancer)4.56 ± 0.32[18]
Erlotinib (Reference Drug)HepG2 (Liver Cancer)6.78 ± 0.51[18]
Erlotinib (Reference Drug)HCT-116 (Colon Cancer)8.12 ± 0.63[18]
Benzoic acid derivative (Compound 8)MCF-7 (Breast Cancer)100 µM/ml[18]
Benzoic acid derivative (Compound 9)MCF-7 (Breast Cancer)100 µM/ml[18]

Lower IC50 values indicate higher cytotoxic potency.

Mechanisms of Toxicity and Key Signaling Pathways

The toxicity of modified benzoic acid compounds can manifest through various mechanisms, often targeting specific cellular organelles and signaling pathways.

Hepatotoxicity and Renal Toxicity

The liver and kidneys are primary targets for the toxic effects of many xenobiotics, including some benzoic acid derivatives.[19] This is due to their central role in metabolism and excretion.[19] Studies have shown that compounds like 4-chlorobenzoic acid can induce hepatorenal toxicity, characterized by elevated liver enzymes (aminotransferases) and urea, as well as histopathological changes in the liver and kidneys.[20]

The metabolism of benzoic acid primarily involves conjugation with glycine in the liver to form hippuric acid, which is then excreted by the kidneys.[14] Interference with this pathway can lead to toxicity.[20]

Hepatotoxicity_Pathway cluster_liver Hepatocyte cluster_blood Bloodstream BenzoicAcid Benzoic Acid Derivative Metabolite Reactive Metabolite BenzoicAcid->Metabolite Metabolism (e.g., CYP450) Mitochondria Mitochondrial Dysfunction Metabolite->Mitochondria ROS Oxidative Stress (ROS Production) Metabolite->ROS Mitochondria->ROS CellDeath Hepatocyte Death ROS->CellDeath Enzymes Elevated Liver Enzymes (ALT, AST) CellDeath->Enzymes Release upon cell lysis

Caption: Proposed mechanism of hepatotoxicity for some benzoic acid derivatives.

Mitochondrial Dysfunction

Mitochondria are crucial for cellular energy production and are a common target for drug-induced toxicity.[1] Some benzoic acid derivatives can uncouple oxidative phosphorylation, leading to a decrease in the mitochondrial membrane potential (MMP) and reduced ATP production.[21] This energy depletion can trigger apoptosis (programmed cell death).[1]

Mitochondrial_Toxicity Compound Toxic Benzoic Acid Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Accumulation MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Disruption of Electron Transport Chain ATP Reduced ATP Production MMP->ATP Apoptosis Apoptosis ATP->Apoptosis

Caption: Mitochondrial dysfunction as a mechanism of toxicity.

Genotoxicity

Genotoxicity, the ability of a chemical to damage DNA, is a serious toxicological endpoint. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23] Some benzoic acid derivatives, particularly at high concentrations, have been shown to induce DNA damage in human lymphocytes.[14][24] For example, p-aminobenzoic acid (PABA), while generally considered safe, has been investigated for potential photogenotoxicity.

Genotoxicity_Workflow start Cell Exposure to Test Compound lysis Cell Lysis start->lysis electrophoresis Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining analysis Microscopic Analysis (Comet Formation) staining->analysis

Caption: Simplified workflow of the Comet assay for genotoxicity testing.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays used to assess the toxicity of modified benzoic acid compounds.

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[25][26]

Materials:

  • Primary cells or established cell lines (e.g., HepG2)

  • Neutral red solution

  • Cell culture medium

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Neutral red destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[25]

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed a 96-well plate with a cell suspension of an appropriate density and incubate overnight to allow for cell attachment.[25]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and appropriate controls (vehicle control, positive control). Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[25]

  • Neutral Red Staining: Remove the treatment medium, wash the cells with DPBS, and add 100 µL of neutral red solution to each well. Incubate for 1-3 hours.[25]

  • Dye Extraction: Discard the neutral red solution, rinse the wells with DPBS, and add 150 µL of destain solution to each well to extract the dye from the cells.[25]

  • Absorbance Measurement: Shake the plate for at least 10 minutes and measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Developmental Toxicity: Zebrafish Embryo Toxicity Assay (ZEDTA)

The zebrafish embryo is a powerful in vivo model for assessing developmental toxicity due to its rapid development, transparency, and genetic similarity to humans.[24][27]

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • 24- or 96-well plates

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized embryos and select healthy, normally developing ones at the blastula stage (2-4 hours post-fertilization, hpf).[27]

  • Exposure: Place one embryo per well in a multi-well plate containing the embryo medium with different concentrations of the test compound. Include a vehicle control and a positive control (e.g., retinoic acid).[28]

  • Incubation: Incubate the plates at 26-28.5 °C.[3][24]

  • Observation: Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hpf) for various endpoints, including:

    • Mortality

    • Hatching rate

    • Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail deformities)[29][30]

    • Heart rate

    • Pigmentation

  • Data Analysis: Determine the lethal concentration 50 (LC50) and the effective concentration 50 (EC50) for teratogenic effects. Calculate the teratogenic index (TI = LC50/EC50) to assess the teratogenic potential of the compound.[28]

In Vitro Mitochondrial Membrane Potential (MMP) Assay

This assay uses fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential, an indicator of mitochondrial function and cell health.[25][26]

Materials:

  • Adherent or suspension cells

  • JC-1 staining solution

  • Assay buffer

  • Positive control (e.g., FCCP or CCCP)

  • Multi-well plates (black with clear bottom for fluorescence)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in a multi-well plate and treat them with the test compound for the desired duration. Include negative and positive controls.[25]

  • JC-1 Staining: Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[25]

  • Washing: Remove the staining solution and wash the cells with the assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).[26]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP and potential mitochondrial toxicity.

Conclusion and Future Perspectives

The modification of the benzoic acid scaffold is a powerful tool in chemical and pharmaceutical development. However, this guide highlights the critical importance of understanding the toxicological implications of such modifications. The structure-activity relationships discussed demonstrate that seemingly minor changes to the benzoic acid molecule can lead to significant alterations in toxicity.

For researchers and drug development professionals, a thorough toxicological evaluation of any new modified benzoic acid compound is essential. The experimental protocols provided herein offer a starting point for such assessments. As our understanding of molecular toxicology deepens, the integration of in silico predictive models, high-throughput screening, and advanced in vitro models (e.g., 3D organoids) will further enhance our ability to design safer and more effective chemicals and pharmaceuticals.

References

  • Nakai, S., et al. (2005). Acute toxicity of benzoic acids to the crustacean Daphnia magna. PubMed. Available at: [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Attia, Y. A., et al. (2020). Mitochondrial Membrane Potential Assay. PubMed Central. Available at: [Link]

  • Ren, S., & Fry, C. H. (2001). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Science of The Total Environment. Available at: [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. RE-Place. Available at: [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]

  • Al-saade, K., & Al-Ani, H. N. (2018). Values if properties of twenty five benzoic acid derivatives. ResearchGate. Available at: [Link]

  • Peneva, P., et al. (2012). Comparative studies of two new valproic acid derivatives on rat hepatocytes. ResearchGate. Available at: [Link]

  • ENVIRONMENTAL. (n.d.). Daphnia magna EC50 48h. ENVIRONMENTAL. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. Available at: [Link]

  • Sütçü, A., et al. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. PubMed. Available at: [Link]

  • Charles River. (n.d.). Optimization of the Zebrafish Embryo Developmental Toxicity Assay (ZEDTA). Charles River. Available at: [Link]

  • Ferreira, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed. Available at: [Link]

  • Sharma, A., et al. (2015). Developmental toxicity of deltamethrin and 3-phenoxybenzoic acid in embryo-larval stages of zebrafish (Danio rerio). PubMed. Available at: [Link]

  • Kumar, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • Yilmaz, S., et al. (2008). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. PubMed Central. Available at: [Link]

  • Hilaris Publisher. (2016). Comet Assay on Toxicogenetics; Several Studies in Recent Years on Several Genotoxicological Agents. Hilaris Publisher. Available at: [Link]

  • Neale, A. P., et al. (2015). In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. PubMed. Available at: [Link]

  • Wollenberger, L., et al. (2000). Acute and chronic toxicity of veterinary antibiotics to Daphnia magna. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Published developmental toxicity of compounds evaluated in zebrafish. ResearchGate. Available at: [Link]

  • De-Castro-Català, N., et al. (2015). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. PubMed Central. Available at: [Link]

  • ResearchGate. (2015). Genotoxicity evaluation of benzene, di(2-ethylhexyl) phthalate, and trisodium ethylenediamine tetraacetic acid monohydrate using a combined rat comet/micronucleus assays. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). (PDF) Genotoxicity of Contaminants: Comet Assay. ResearchGate. Available at: [Link]

  • Kagechika, H., et al. (1997). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. Available at: [Link]

  • da Silva, A. C. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

  • SaferWorldbyDesign. (2021). Teratogenicity assay in the zebrafish alternative model under the ICH S5 (R3) Guideline. SaferWorldbyDesign. Available at: [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). OMICS International. Available at: [Link]

  • Georgieva, S., et al. (2011). COMPARATIVE STUDY OF SEVERAL CLASSES OF ORGANIC COMPOUNDS FOR HEPATOTOXICITY . 1 . COVALENT BINDING IMPACT. Semantic Scholar. Available at: [Link]

  • Sant, K. E., et al. (2014). Developmental toxicity of endocrine disruptors in early life stages of zebrafish, a genetic and embryogenesis study. PubMed. Available at: [Link]

  • MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. Available at: [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). 4-hydroxybenzoic acid. National Institute of Technology and Evaluation, Japan. Available at: [Link]

  • Maj, E., et al. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. ResearchGate. Available at: [Link]

  • Long, A., et al. (2023). Developmental and cardiovascular toxicities of acetochlor and its chiral isomers in zebrafish embryos through oxidative stress. PubMed. Available at: [Link]

  • Maduka, S. C. O., et al. (2025). Comparative Assessment of Liver Toxicity Induced by Sodium Benzoate, Ascorbic Acid, and their Co-Administration in Albino Rats. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic acid. PubChem. Available at: [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). 4-hydroxybenzoic acid. National Institute of Technology and Evaluation, Japan. Available at: [Link]

  • Dzmitruk, V., et al. (2018). Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. PubMed Central. Available at: [Link]

  • Otagiri, M., et al. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. PubMed. Available at: [Link]

  • Jaeschke, H., et al. (2012). Molecular mechanisms underlying chemical liver injury. PubMed Central. Available at: [Link]

  • Shruthi, P., et al. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. Available at: [Link]

  • DrugFuture. (n.d.). RTECS NUMBER-DG2800520-Chemical Toxicity Database. DrugFuture. Available at: [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Quora. Available at: [Link]

  • ResearchGate. (2016). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Available at: [Link]

  • Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? Quora. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Wikipedia. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Sulfamoylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(Sulfamoylmethyl)benzoic acid, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: A Hazard Profile

Key Assumed Hazards:

  • Skin and eye irritation[1][5][6]

  • May cause respiratory irritation[5][7]

  • Potential for combustible dust formation[1]

  • Harmful to aquatic organisms[3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment. This proactive approach minimizes the risk of exposure and ensures a rapid and effective response in the event of a spill.

Essential Personal Protective Equipment (PPE)
PPE ItemSpecifications & Rationale
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against dust particles and potential splashes.[1][5][6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[1][6][8]
Protective Clothing A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.[1][8]
Respiratory Protection In cases where dust generation is likely, a NIOSH-approved respirator is recommended to prevent inhalation.[1][5][7]
Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any airborne particulates.[5]

Step-by-Step Disposal Procedures

The proper disposal of this compound, whether as unused product or as waste from experimental procedures, must adhere to institutional and regulatory guidelines. The following protocols provide a clear pathway for its safe management.

Workflow for Chemical Waste Disposal

cluster_assessment Initial Assessment cluster_containment Waste Containment cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify Waste Stream (Unused Product, Contaminated Labware, Aqueous Solution) solid_waste Solid Waste: - Collect in a designated, labeled, and sealed container. - Avoid generating dust. start->solid_waste Solid liquid_waste Aqueous Waste: - Collect in a labeled, sealed, and compatible container. - Do not mix with incompatible wastes. start->liquid_waste Liquid storage Store in a designated Satellite Accumulation Area (SAA). - Ensure proper labeling and secondary containment. solid_waste->storage liquid_waste->storage disposal Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. storage->disposal end Waste Manifested and Transported to a Licensed Waste Disposal Facility disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Protocol for Unused or Expired this compound
  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, transfer the contents to a new, compatible, and properly labeled container.[8][9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.[8][10]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of the chemical in the regular trash.[3][8][10]

Protocol for Contaminated Labware and Spills

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

  • Personnel Safety:

    • Evacuate non-essential personnel from the immediate area.[10]

    • Ensure proper PPE is worn by response personnel.[8][11]

  • Spill Containment (Solid):

    • For small spills, carefully sweep or scoop the solid material into a designated hazardous waste container.[5][8] Avoid generating dust by using a dustpan and brush or a HEPA-filtered vacuum.[10]

    • For larger spills, it may be necessary to moisten the material with a fine water spray to minimize dust generation before collection.[10]

  • Decontamination:

    • Wipe the spill area with a damp cloth or sponge.

    • All cleaning materials (gloves, wipes, etc.) must be placed in the hazardous waste container.

  • Disposal:

    • Seal and label the hazardous waste container as described above.

    • Arrange for disposal through your institution's EHS department.

Protocol for Aqueous Waste Solutions
  • Collection: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[9][12] The container should be made of a compatible material, such as polyethylene.[8]

  • pH Consideration: Do not neutralize acidic solutions with strong bases, as this can generate heat and potentially unwanted reactions.

  • Storage and Disposal: Store the container in a designated satellite accumulation area and arrange for disposal through your institution's EHS department.[9] Under no circumstances should this waste be poured down the drain. [5][10][13]

Regulatory Compliance and Best Practices

Adherence to federal and local regulations is mandatory for the management of hazardous waste in a laboratory setting. Key regulatory frameworks include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[14][15][16]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] Academic laboratories may be subject to the specific requirements outlined in 40 CFR Part 262, Subpart K.[17][18]

Your institution's EHS department is the primary resource for ensuring compliance with these regulations and should be consulted for any specific questions regarding waste disposal procedures.

By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.

References

  • Alpha Resources. (2021, February 19). BENZOIC ACID. Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Unknown Source. (2024, December 2).
  • Angene Chemical. (2025, August 26).
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID.
  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Sulfamoylmethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Sulfamoylmethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.